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  • Product: 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid
  • CAS: 56881-31-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Elucidation of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid

This guide provides a comprehensive framework for the structural elucidation of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The met...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural elucidation of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing a logical, evidence-based approach to confirming the molecular structure of this and similar complex organic molecules.

Introduction

The thieno[2,3-b]pyrazine scaffold is a significant heterocyclic system known for its diverse biological activities.[1] Derivatives of this core structure have been investigated for their potential as antitumor and antiparasitic agents.[1] Accurate structural confirmation is the bedrock of any chemical research, ensuring that biological and physical properties are correctly attributed to the molecule . This guide will walk through a systematic, multi-technique approach to unambiguously determine the structure of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid, from initial synthesis to final crystallographic confirmation.

Part 1: Synthesis Strategy

While various synthetic routes to thieno[2,3-b]pyrazine derivatives exist, a common and effective strategy involves the condensation of a substituted 2,3-diaminothiophene with an α-dicarbonyl compound. For the target molecule, a plausible synthetic pathway commences with a suitable thiophene precursor, leading to the formation of the fused pyrazine ring.

A likely precursor for this synthesis is a 2,3-diaminothiophene derivative where one of the amino groups is adjacent to a cyano or ester group, which can be subsequently hydrolyzed to the carboxylic acid. The pyrazine ring is typically formed by reaction with glyoxal or a similar 1,2-dicarbonyl compound. The final amination step at the 7-position would likely involve a nucleophilic aromatic substitution reaction on a halogenated intermediate, such as a 7-bromo derivative.[2][3][4]

Part 2: A Multi-Faceted Analytical Workflow for Structure Confirmation

A single analytical technique is rarely sufficient for the unambiguous elucidation of a novel or complex molecular structure. The following workflow employs a suite of orthogonal techniques, each providing a unique piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis Synthesis Proposed Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification MS Mass Spectrometry (HRMS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (1D & 2D) MS->NMR IR->NMR XRay Single Crystal X-Ray Diffraction NMR->XRay

Caption: Workflow for Structure Elucidation.

Mass Spectrometry: Determining the Elemental Composition

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the first port of call after synthesis and purification. It provides the most accurate mass measurement, allowing for the determination of the elemental formula. This is a critical self-validating step; if the observed mass does not match the theoretical mass for the proposed formula (C₇H₅N₃O₂S) within a very narrow tolerance (typically < 5 ppm), the structure is incorrect.

Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., DMSO/H₂O mixture).[1]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Bruker FTMS SolariX XR or equivalent, equipped with an electrospray ionization (ESI) source.[1]

  • Analysis: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Data Interpretation: Compare the measured mass of the most abundant isotopic peak with the calculated exact mass for C₇H₅N₃O₂S.

Expected Data:

IonFormulaCalculated Exact MassObserved Mass
[M+H]⁺C₇H₆N₃O₂S⁺196.0230Within 5 ppm of calculated
[M-H]⁻C₇H₄N₃O₂S⁻194.0084Within 5 ppm of calculated
Infrared Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid, we expect to see characteristic vibrational bands for the N-H, O-H, C=O, and aromatic C=C and C=N bonds. The presence and broadness of the O-H and N-H stretches are particularly diagnostic.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the dry, purified solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands for the expected functional groups.

Expected Vibrational Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
O-H (Carboxylic Acid)3300-2500 (broad)Very broad due to hydrogen bonding.
N-H (Amine)3500-3300 (medium)Two bands may be visible for the primary amine.
C=O (Carboxylic Acid)1710-1680Strong absorption.
C=N / C=C (Aromatic)1650-1450Multiple sharp to medium bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the atoms.

The Predicted Structure and Numbering Scheme:

Caption: Structure of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve polar compounds and to ensure that the acidic protons of the carboxylic acid and amine groups are observable.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[4]

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ and CH₂ signals.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule.

Predicted NMR Data (in DMSO-d₆):

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCOSY Correlations
H2~8.6-8.8d1HH3
H3~8.7-8.9d1HH2
-NH₂~6.0-7.0br s2HNone
-COOH~12.0-13.0br s1HNone

Note: The exact chemical shifts for H2 and H3 are based on data from similar thieno[2,3-b]pyrazine systems.[1][4] Their relative positions can be confirmed by NOESY or HMBC.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)DEPT-135Key HMBC Correlations
C2~144CHH3
C3~145CHH2
C4a~148CH2, H3
C5a~122CH2
C6~109CNH₂
C7~155CNH₂
C7a~142CH3
-COOH~165C-

Interpreting the 2D NMR Data:

The power of 2D NMR lies in building the molecular framework piece by piece.

Caption: Key HSQC and HMBC correlations.

  • HSQC: This experiment will show direct one-bond correlations, definitively linking H2 to C2 and H3 to C3.

  • HMBC: This is the key to assembling the fused ring system. We expect to see a correlation from H2 to the quaternary carbon C4a, and from H3 to both C4a and C7a. This confirms the connectivity of the pyrazine ring to the thiophene ring. Crucially, correlations from the NH₂ protons to C6 and C7 will place the amino group at the correct position.

Single Crystal X-Ray Diffraction: The Definitive Proof

Expertise & Experience: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule as it exists in the solid state, confirming not only the connectivity but also the bond lengths, bond angles, and crystal packing.

Protocol: Single Crystal X-Ray Diffraction

  • Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Trustworthiness: The successful solution of a crystal structure provides an R-factor (residual factor), which is a measure of the agreement between the calculated and observed structure factors. A low R-factor (typically < 0.05) indicates a high-quality, trustworthy structure. Although no public crystal structure for this specific molecule is available, this method remains the gold standard for structural proof.[5]

Conclusion

The structural elucidation of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid requires a systematic and multi-faceted analytical approach. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, comprehensive 1D and 2D NMR experiments, and ultimately single-crystal X-ray diffraction, researchers can achieve an unambiguous and self-validating confirmation of the molecular structure. This rigorous process is fundamental to ensuring the integrity of subsequent chemical and biological studies.

References

  • Title: Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation Source: Universidade do Minho Repository URL: [Link]

  • Title: Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate... Source: ResearchGate URL: [Link]

  • Title: 7-Aminothieno[2,3-b]pyrazine-6-carboxylicacid | C7H5N3O2S | MD Topology | NMR | X-Ray Source: ATB - Automated Topology Builder URL: [Link]

  • Title: Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs) Source: MDPI URL: [Link]

  • Title: Synthesis, Characterization and Biological Activity of Some Pyrazole Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation Source: MDPI URL: [Link]

  • Title: Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells Source: MDPI URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid

This guide provides a comprehensive overview of the core physicochemical properties of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple data sheet, offering insights into the experimental rationale and methodologies required for a thorough characterization of this molecule and its derivatives.

Introduction: The Scientific Imperative

The thieno[2,3-b]pyrazine scaffold is a cornerstone in modern medicinal chemistry. Derivatives of this heterocyclic system have been investigated for a wide array of therapeutic applications, including as inhibitors of serine/threonine kinase B-Raf, which is critical in cell growth and proliferation signaling pathways.[1] Their potential as anticancer agents, selective inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), and modulators of the ubiquitin-proteasome system underscores the importance of this molecular framework.[1] 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, in particular, serves as a key synthetic intermediate for building a diverse library of bioactive compounds. A profound understanding of its physicochemical properties is not merely academic; it is the bedrock upon which successful drug design, formulation development, and preclinical evaluation are built. These properties govern the molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential.

Molecular Structure and Core Attributes

A precise understanding of the molecular structure is the logical starting point for any physicochemical analysis. The structural attributes of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid provide the basis for predicting its chemical behavior.

AttributeDataSource
IUPAC Name 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid[2]
Molecular Formula C₇H₅N₃O₂S[2]
Canonical SMILES C1=CN=C2C(=N1)C(=C(S2)C(=O)O)N[2]
InChI Key UJUCBOIXAMPUQL-UHFFFAOYSA-N[2]
Number of Atoms 18[2]

The structure reveals a fused bicyclic system consisting of a thiophene ring and a pyrazine ring. The presence of a carboxylic acid group at position 6 and an amino group at position 7 are the key functional groups that will dominate the molecule's physicochemical properties, particularly its acidity, basicity, and solubility.

Experimental Characterization: Protocols and Rationale

Direct, publicly available experimental data on the physicochemical properties of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is limited. Therefore, this section details the standard, validated experimental protocols that a researcher would employ for a comprehensive characterization. The causality behind each experimental choice is explained to provide a robust framework for investigation.

Determination of Melting Point

Rationale: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice energy. A sharp melting point range is indicative of a highly pure crystalline solid.

Experimental Protocol:

  • A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a rate of 10-15 °C per minute initially.

  • As the expected melting point is approached, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • The temperature at which the first liquid drop appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Note: For the related compound, Thieno[2,3-b]pyrazine-6-carboxylic acid (lacking the amino group), a melting point of 220°C has been reported.[3] The presence of the amino group in the target molecule is expected to influence the melting point due to its potential for additional hydrogen bonding.

Solubility Profile

Rationale: Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies. The presence of both an acidic carboxylic acid and a basic amino group suggests that the solubility of this compound will be highly dependent on pH.

Experimental Protocol (Equilibrium Shake-Flask Method):

  • An excess amount of the solid compound is added to a series of vials containing buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

  • The resulting suspensions are filtered through a 0.45 µm filter to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is reported in units such as mg/mL or µg/mL at each pH.

G

Acid Dissociation Constant (pKa)

Rationale: The pKa values dictate the ionization state of the molecule at different pH values. This is crucial as the ionization state affects solubility, membrane permeability, and receptor binding. 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is an amphoteric molecule, possessing both a carboxylic acid group (acidic) and an amino group (basic), as well as potentially basic pyrazine nitrogens.

Experimental Protocol (Potentiometric Titration):

  • A precisely weighed amount of the compound is dissolved in a known volume of water, often with a co-solvent like methanol or DMSO if aqueous solubility is low.

  • The solution is placed in a thermostatted vessel and stirred continuously.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of strong acid (e.g., 0.1 M HCl) is added in small, precise increments using an auto-titrator.

  • The pH of the solution is recorded after each addition of titrant.

  • The process is repeated with a standardized solution of strong base (e.g., 0.1 M NaOH) to titrate the acidic proton.

  • The pKa values are determined from the inflection points of the resulting titration curve, where the pH equals the pKa.

G titration {Potentiometric Titration Setup|Dissolved Compound + pH Electrode|Titrant (Acid/Base) Added Incrementally|pH Recorded} analysis {Data Analysis|Plot pH vs. Volume of Titrant|Identify Inflection Points|pKa = pH at half-equivalence} titration->analysis Generates Titration Curve

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide unambiguous confirmation of the molecular structure and can be used for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For this molecule, one would expect distinct signals for the pyrazine protons, the amino protons, and the carboxylic acid proton.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound with high precision. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For instance, the [M+H]⁺ ion for a derivative was calculated and found to be 311.0597, matching the experimental value of 311.0598.[4] This level of accuracy provides strong evidence for the assigned structure.

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present in the molecule. Key expected absorptions would include O-H stretching for the carboxylic acid, N-H stretching for the amino group, and C=O stretching for the carbonyl group. For related thieno[2,3-b]pyridine derivatives, amide carbonyl stretches are observed in the region of 1630–1645 cm⁻¹.[5]

Stability and Degradation

Rationale: Understanding the chemical stability of a compound is paramount for determining its shelf-life and potential degradation pathways under various stress conditions.

Experimental Protocol (Forced Degradation Study):

  • Solutions of the compound are prepared in various media: acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water). A solution is also prepared with an oxidizing agent (e.g., 3% H₂O₂).

  • A solid sample is exposed to high heat (e.g., 80°C) and another to high-intensity light (photostability).

  • Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • The samples are analyzed by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

  • The percentage of degradation is calculated, and major degradation products can be identified using HPLC-MS.

Conclusion

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a molecule of high strategic value in the landscape of modern drug discovery. While direct experimental data on its physicochemical properties are not extensively documented in public literature, this guide provides the necessary framework for its comprehensive characterization. By employing the detailed protocols for determining melting point, solubility, pKa, spectroscopic identity, and stability, researchers can build the robust data package required for advancing this and related compounds through the drug development pipeline. The principles and methodologies outlined herein are fundamental to translating a promising molecular scaffold into a potential therapeutic agent.

References

  • Martins, M. F., Ribeiro, F., Borges, A., Calhelha, R. C., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 26(16), 4881. [Link]

  • Martins, M. F., Ribeiro, F., Borges, A., Calhelha, R. C., & Queiroz, M. J. R. P. (2022). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 27(9), 2950. [Link]

  • AT2(g) Block. (n.d.). 7-Aminothieno[2,3-b]pyrazine-6-carboxylicacid. Retrieved from [Link]

  • Zarudnitskii, E. V., et al. (2017). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 2(7), 3137–3146. [Link]

Sources

Foundational

An In-depth Technical Guide to 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid (CAS 56881-31-3): A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic compound identified by CAS number 56881-31-3, represents a pivotal molecular scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic compound identified by CAS number 56881-31-3, represents a pivotal molecular scaffold in the landscape of contemporary medicinal chemistry. Its unique fused ring system, combining a thiophene and a pyrazine ring, imparts a distinct three-dimensional architecture and electronic properties that are highly conducive to interactions with a variety of biological targets. This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its significant role as a foundational building block for the development of novel therapeutics. Particular emphasis is placed on the diverse biological activities exhibited by its derivatives, most notably in the realms of oncology and inflammatory diseases, where they have shown promise as potent kinase inhibitors. This document serves as a detailed resource for researchers engaged in the exploration and utilization of the thieno[2,3-b]pyrazine core for the design of next-generation targeted therapies.

Physicochemical Properties and Structural Elucidation

The foundational characteristics of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid are crucial for its application in synthesis and drug design. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 56881-31-3N/A
Molecular Formula C₇H₅N₃O₂SN/A
Molecular Weight 195.20 g/mol N/A
Appearance Solid (predicted)N/A
Storage Sealed in dry, 2-8°C

While specific experimental analytical data for the parent compound is not extensively published, the characterization of its derivatives provides significant insight into the expected spectral features. For instance, the 1H and 13C NMR spectra of various substituted 7-aminothieno[2,3-b]pyrazine-6-carboxylates consistently show characteristic signals for the bicyclic core.[1] Mass spectrometry of derivatives also provides predictable fragmentation patterns.

Synthesis of the Thieno[2,3-b]pyrazine Core

Conceptual Synthetic Pathway

A generalized synthetic approach is outlined below, demonstrating the key transformations required to construct the thieno[2,3-b]pyrazine scaffold.

Synthesis_Pathway A 2,3-Diaminopyrazine D Gewald Reaction Intermediate (2-aminothiophene derivative) A->D Base B Ethyl Cyanoacetate B->D C Elemental Sulfur C->D E Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate D->E Cyclization F 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid E->F Hydrolysis Biological_Targets A 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid (Core Scaffold) B Derivatization (e.g., Buchwald-Hartwig Coupling) A->B C Kinase Inhibitors B->C D IRAK4 C->D E B-Raf C->E F USPs (USP25/28) C->F G Anticancer & Anti-inflammatory Activity D->G E->G F->G

Sources

Exploratory

The Multifaceted Biological Activities of Thienopyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Thienopyrazine Scaffold - A Privileged Structure in Medicinal Chemistry Thienopyrazines, heterocyclic compounds featuring a fused thiophene and pyrazine ring system, have emerged as a scaffold of signif...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

Thienopyrazines, heterocyclic compounds featuring a fused thiophene and pyrazine ring system, have emerged as a scaffold of significant interest in the field of medicinal chemistry. Their structural resemblance to purines, the fundamental components of nucleic acids, allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This guide provides an in-depth exploration of the diverse biological activities of thienopyrazine derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the synthetic strategies employed to create these molecules, their mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: A Dominant Therapeutic Avenue

The quest for novel and effective anticancer agents has positioned thienopyrazine derivatives at the forefront of oncological research. These compounds have demonstrated potent cytotoxic and cytostatic effects against a variety of human cancer cell lines, including breast, colon, and liver cancers.[4][5][6]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer prowess of thienopyrazine derivatives stems from their ability to modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

  • Kinase Inhibition: A primary mechanism involves the inhibition of various protein kinases that are often dysregulated in cancer. Thienopyrimidine derivatives, a closely related class of compounds, have been shown to effectively inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and intracellular kinases such as AKT and Heat shock protein 90 (Hsp90).[7][8][9][10] Inhibition of VEGFR-2 disrupts angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[8] Targeting the PI3K/AKT pathway, a central regulator of cell survival and proliferation, induces apoptosis (programmed cell death) in cancer cells.[9]

  • Cell Cycle Arrest: Certain thienopyrazine derivatives have been observed to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, compound 6i , a thieno[2,3-c]pyridine derivative, was found to cause G2 phase arrest.[7] Another derivative, 11n , induced a sub-G1 phase arrest, indicative of apoptosis.[8]

  • Induction of Apoptosis: The ultimate goal of many cancer therapies is to trigger apoptosis in malignant cells. Thienopyrazine derivatives have been shown to effectively induce apoptosis, as evidenced by flow cytometry analysis and increased levels of key apoptotic markers like caspase-3.[8][9]

Illustrative Signaling Pathway: VEGFR-2 and AKT Inhibition

The following diagram illustrates the dual inhibitory effect of certain thienopyrazine derivatives on the VEGFR-2 and AKT signaling pathways, leading to the suppression of tumor growth and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Thieno_deriv Thienopyrazine Derivative Thieno_deriv->VEGFR2 Inhibits Thieno_deriv->AKT Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Dual inhibition of VEGFR-2 and AKT pathways by thienopyrazine derivatives.

Quantitative Data: Anticancer Potency of Selected Derivatives

The following table summarizes the in vitro anticancer activity of representative thienopyrazine and thienopyrimidine derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
6i HSC3 (Head and Neck)10.8[7]
6i T47D (Breast)11.7[7]
6i RKO (Colorectal)12.4[7]
11n MCF-7 (Breast)2.67[8]
11n SW-480 (Colon)6.84[8]
11n HEPG-2 (Liver)7.20[8]
10e MCF-7 (Breast)14.5[1]
10b MCF-7 (Breast)19.4[1]
4c HepG2 (Liver)3.023[9]
3b PC-3 (Prostate)2.15[9]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the widely used MTT assay to determine the cytotoxic effects of thienopyrazine derivatives on cancer cells.

Objective: To assess the in vitro anticancer activity of synthesized compounds by measuring cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Thienopyrazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thienopyrazine derivatives in the growth medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using a suitable software.

Antimicrobial Activity: Combating Pathogenic Microbes

Thienopyrazine and its related thienopyrimidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[11][12][13][14][15] This makes them promising candidates for the development of new antibiotics and antifungals, which are urgently needed to combat the growing threat of antimicrobial resistance.

Spectrum of Activity and Structure-Activity Relationship (SAR)

Studies have shown that the antimicrobial efficacy of these compounds is highly dependent on their chemical structure. For example, the introduction of specific substituents on the thienopyrimidine core can significantly enhance their activity.[11][15] In one study, a thienopyrimidine derivative (compound 5) displayed the best antimicrobial activity among the tested compounds.[11] Another study found that 3-substituted analogues of thieno[2,3-d]pyrimidin-4(3H)-one produced inhibitory effects against bacteria that were similar or superior to the reference drug Tetracycline.[15]

Experimental Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening the antimicrobial activity of newly synthesized thienopyrazine derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesis Synthesis of Thienopyrazine Derivatives Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Agar_Diffusion Agar Disc/Well Diffusion Assay (Primary Screening) Purification->Agar_Diffusion MIC_Determination Broth Microdilution Assay (MIC Determination) Agar_Diffusion->MIC_Determination Active Compounds MBC_MFC_Determination Determination of MBC/MFC MIC_Determination->MBC_MFC_Determination Data_Analysis Measurement of Inhibition Zones & MIC/MBC/MFC Values MBC_MFC_Determination->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for antimicrobial screening of thienopyrazine derivatives.

Experimental Protocol: Agar Well Diffusion Method

This protocol describes a common method for the preliminary screening of the antimicrobial activity of thienopyrazine derivatives.

Objective: To qualitatively assess the antimicrobial activity of synthesized compounds against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar (for bacteria) and Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Thienopyrazine derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal, e.g., Amoxicillin, Fluconazole)[14]

  • Negative control (solvent used for dissolving compounds)

  • Sterile cork borer

Procedure:

  • Media Preparation and Inoculation: Prepare the appropriate agar medium and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify. Prepare a microbial inoculum by suspending a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the designated wells. Similarly, add the positive and negative controls to their respective wells.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.

  • Observation and Measurement: After incubation, observe the plates for the formation of a clear zone of inhibition around the wells. Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Thienopyrimidine derivatives have shown promise as anti-inflammatory agents by targeting key enzymes involved in the inflammatory process, such as cyclooxygenases (COX).[16][17][18][19][20]

Mechanism of Action: COX Inhibition

Cyclooxygenases (COX-1 and COX-2) are enzymes responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[16] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several thienopyrimidine derivatives have been designed and synthesized as selective COX-2 inhibitors.[16][17][19] Selective COX-2 inhibition is a desirable therapeutic strategy as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[17][19]

Logical Relationship: From Synthesis to Anti-inflammatory Action

The development of thienopyrimidine-based anti-inflammatory agents follows a logical progression from chemical synthesis to biological evaluation.

G Synthesis Synthesis of Thienopyrimidine Derivatives In_vitro_Assay In vitro COX-1/COX-2 Inhibition Assay Synthesis->In_vitro_Assay In_vivo_Model In vivo Anti-inflammatory Animal Model (e.g., Carrageenan-induced paw edema) In_vitro_Assay->In_vivo_Model Potent & Selective Compounds Mechanism_Study Mechanism of Action Studies (e.g., Cytokine profiling) In_vivo_Model->Mechanism_Study

Sources

Foundational

An In-depth Technical Guide to the Synthetic Utility and Historical Context of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid

Executive Summary: The thieno[2,3-b]pyrazine scaffold represents a privileged heterocyclic system in modern medicinal chemistry, frequently incorporated into molecules targeting a range of diseases, most notably as kinas...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The thieno[2,3-b]pyrazine scaffold represents a privileged heterocyclic system in modern medicinal chemistry, frequently incorporated into molecules targeting a range of diseases, most notably as kinase inhibitors in oncology. Within this class, 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid has emerged as a crucial, non-commercialized building block for the synthesis of complex molecular architectures. While its specific initial discovery is not prominently documented, its history is intrinsically linked to the rise of targeted therapies and the demand for versatile chemical intermediates. This guide provides a comprehensive overview of the strategic importance of this compound, plausible synthetic origins, and its documented utility in the development of novel therapeutic agents, offering a perspective grounded in synthetic strategy and practical application for researchers and drug development professionals.

Part 1: The Thieno[2,3-b]pyrazine Scaffold: A Privileged Core in Drug Discovery

The strategic value of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is best understood by first appreciating its core heterocyclic structure. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of medicinal chemistry.[1][2] It is widely recognized as a bioisostere for other aromatic systems and its nitrogen atoms frequently act as hydrogen bond acceptors, enabling potent interactions with biological targets like enzyme active sites.[3]

Fusing a thiophene ring to the pyrazine core to create the thieno[2,3-b]pyrazine system enhances its utility. This fusion imparts a specific conformation and electronic distribution, creating a planar, electron-deficient aromatic system that serves as an excellent scaffold for building complex molecules. Derivatives of this core have shown significant potential in various therapeutic areas, particularly as kinase inhibitors for cancer treatment.[4][5] The functional groups of the title compound—an amine at the 7-position and a carboxylic acid at the 6-position—provide two orthogonal chemical handles for diversification, making it an exceptionally valuable starting material.

Part 2: Emergence and Synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid

Historical Context & Discovery

The precise "discovery" of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is not attributable to a single seminal publication. Instead, its appearance in the scientific and patent literature marks its establishment as a key intermediate, driven by the need for novel building blocks in drug discovery programs.[6] Its use as a reactant in the preparation of thieno[2,3-b]pyrazine derivatives targeting B-Raf, a critical kinase in melanoma, highlights its direct relevance to modern oncology research.[] The history of this molecule is therefore one of practical application and enabling chemistry, rather than fundamental discovery.

Plausible Synthetic Origins: The Gewald Reaction

The construction of the core 2-aminothiophene moiety is classically achieved through the Gewald reaction, a multicomponent condensation first reported by Karl Gewald in 1966.[8][9][10] This powerful reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[8][11]

A logical retrosynthetic analysis for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid points to a strategy beginning with the formation of a suitably substituted 2-aminothiophene-3-carbonitrile via a Gewald-type reaction, followed by the annulation of the pyrazine ring.

G Target 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid Thiophene 2-Aminothiophene Intermediate Target->Thiophene Pyrazine Ring Formation Pyrazine_Precursor Pyrazine Ring Precursor (e.g., glyoxal, α-dicarbonyl) Target->Pyrazine_Precursor Gewald_Reactants Gewald Reactants: - α-cyanoester - Carbonyl compound - Sulfur Thiophene->Gewald_Reactants Gewald Reaction

Caption: Conceptual retrosynthesis of the target molecule.

This versatile reaction provides a direct pathway to the highly functionalized thiophene core required for the subsequent construction of the fused pyrazine ring, a common strategy for building condensed heterocyclic systems.[12]

Part 3: Chemical Utility and Derivatization Strategies

The true value of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid lies in its capacity as a versatile scaffold for generating libraries of complex molecules. The amine and carboxylic acid groups serve as primary points for diversification.

Amide Bond Formation

The carboxylic acid moiety is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry. Patent literature describes the coupling of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid with various amines using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). This reaction directly attaches a new substituent to the core while preserving the amino group for subsequent modification.

Functional Group Interconversion and Cross-Coupling

The amino group at the 7-position is a versatile handle for introducing further diversity. It can be converted into other functional groups, such as a bromine atom, via a Sandmeyer-type reaction. This transformation is critical because it converts the electron-donating amino group into a halide, which is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Although the direct bromination of the title compound is not detailed, the conversion of its methyl ester analogue (methyl 7-aminothieno[2,3-b]pyrazine-carboxylate) to the corresponding 7-bromo derivative is well-documented.[4][13] This bromo-intermediate is then used in powerful C-N and C-C bond-forming reactions.

  • Buchwald-Hartwig Cross-Coupling: This reaction enables the formation of C-N bonds by coupling the 7-bromo-thienopyrazine intermediate with a wide range of primary and secondary amines, including various (hetero)arylamines.[4][5]

  • Sonogashira Coupling: This reaction facilitates the formation of C-C bonds by coupling the same bromo-intermediate with terminal alkynes, providing access to acetylenic derivatives which can be further functionalized.[13]

The following workflow illustrates the strategic conversion of the amino group to a bromo group to unlock access to a diverse chemical space via cross-coupling chemistry.

G cluster_0 Synthetic Workflow Amino 7-Amino-thienopyrazine (Starting Scaffold) Bromo 7-Bromo-thienopyrazine (Key Intermediate) Amino->Bromo Sandmeyer-type Reaction Derivatives Diverse Library of Functionalized Derivatives Bromo->Derivatives Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig, Sonogashira)

Caption: Strategic workflow for derivatization.

Quantitative Data on Derivatization

The efficiency of these derivatization strategies is demonstrated by the synthesis of various methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates from the corresponding 7-bromo precursor. The yields obtained from these Buchwald-Hartwig reactions underscore the robustness of this approach for library generation.

Arylamine ReactantYield (%)Reference
m-Anisidine80%[4]
p-Anisidine75%[4]
3,5-Dimethoxyaniline80%[4]

Part 4: Detailed Experimental Protocols

To ensure the practical utility of this guide, the following section provides detailed, step-by-step protocols based on established literature procedures for key transformations.

Protocol 1: Amide Coupling of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid

This protocol is adapted from patent literature describing the synthesis of B-Raf inhibitors.

  • Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stirring: Allow the mixture to stir at room temperature for 20-30 minutes to ensure complete activation of the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Conversion of Amino to Bromo Group (Sandmeyer-type)

This protocol is adapted from the synthesis of the methyl ester analogue and demonstrates the key chemical transformation of the amino group.[4]

  • Reagent Preparation: Suspend the methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1.0 eq) in anhydrous acetonitrile in a reaction vessel protected from light.

  • Reagent Addition: Add copper(II) bromide (CuBr₂) (1.5 eq) to the suspension.

  • Initiation: Cool the mixture in an ice bath and add tert-butyl nitrite (t-BuONO) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up and Purification: Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude solid by column chromatography to yield the methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate.

Part 5: Conclusion and Future Outlook

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid stands as a testament to the importance of versatile building blocks in modern drug discovery. While it may not have a celebrated history of discovery, its functional group arrangement provides an ideal platform for creating molecular diversity. Its documented application in the synthesis of kinase inhibitors underscores its relevance and utility. Future efforts in this area will likely focus on developing more efficient, scalable syntheses of this core structure and exploring the biological activity of new generations of derivatives against a wider array of therapeutic targets. The principles of functional group interconversion and cross-coupling chemistry, so effectively applied to this scaffold, will continue to drive innovation in medicinal chemistry.

References

  • Rodrigues, J.M.; Calhelha, R.C.; Nogueira, A.; Ferreira, I.C.F.R.; Barros, L.; Queiroz, M.-J.R.P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. National Institutes of Health (NIH).
  • Rodrigues, J.M.; Calhelha, R.C.; Nogueira, A.; Ferreira, I.C.F.R.; Barros, L.; Queiroz, M.-J.R.P. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Universidade do Minho Repository. Available at: [Link]

  • Queiroz, M.J.R.P., et al. (2021). Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b) from amine 1a. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]

  • Végh, D., et al. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • PubChem. (n.d.). 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2. PubChem. Available at: [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - DE1238478B. Google Patents.
  • Al-Ostoot, F.H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: One‐Pot Four‐Component Synthesis of Thieno[2,3‐d]pyrimidin‐4‐amines via Sequential Gewald/Cyclocondensation Reactions. Sci-Hub. Available at: [Link]

  • Google Patents. (n.d.). Pyrazine derivatives and their use in the treatment of neurological disorders - US20150322038A1. Google Patents.
  • Research Journal of Pharmacy and Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PubMed Central. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid: A Key Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its fundamental molecular characteristics, synthesis, and its pivotal role as a precursor to novel therapeutic agents, particularly in the realm of oncology.

Core Molecular Attributes

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a fused heterocyclic system comprising a thiophene ring fused to a pyrazine ring, further substituted with an amino and a carboxylic acid group. This arrangement of functionalities imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry.

Molecular Formula and Weight

The chemical formula for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is C₇H₅N₃O₂S . Its molecular weight is approximately 195.20 g/mol . This has been determined through mass spectrometry and is consistent with its elemental composition.

Chemical Structure and Identification

The structural formula of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is presented below:

Caption: Chemical structure of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

Table 1: Key Identifiers

IdentifierValue
IUPAC Name 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid
Molecular Formula C₇H₅N₃O₂S
Molecular Weight 195.20 g/mol
Canonical SMILES C1=C(C2=C(S1)N=C(C=N2)C(=O)O)N

Synthesis and Derivatization: A Gateway to Bioactive Molecules

The strategic importance of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid lies in its utility as a versatile starting material for the synthesis of more complex molecules with pronounced biological activities. While the direct synthesis of the carboxylic acid is not extensively detailed in readily available literature, the synthesis of its methyl ester, Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate , serves as a crucial and well-documented entry point.

Synthesis of the Key Intermediate: Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Derivatization via Buchwald-Hartwig Cross-Coupling

A significant application of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is its use in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This reaction allows for the facile introduction of various aryl and heteroaryl amines at the 7-position of the thieno[2,3-b]pyrazine core, leading to a diverse library of N-substituted derivatives.[1][2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [1][2]

  • Reactant Preparation: In a reaction vessel, combine Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Solvent and Base Addition: Add a dry, degassed solvent such as toluene or dioxane, followed by a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate derivative.

The choice of ligand, base, and solvent is critical and often needs to be optimized based on the electronic and steric properties of the coupling partners to achieve high yields.[1][2]

G cluster_0 Synthesis of Bioactive Derivatives start Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate reactants Aryl/Heteroaryl Halide Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) start->reactants Buchwald-Hartwig Cross-Coupling conditions Toluene or Dioxane 80-110 °C, Inert Atmosphere reactants->conditions product Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates conditions->product bioactivity Antitumor Activity Evaluation product->bioactivity

Caption: Workflow for the synthesis of bioactive derivatives from Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate.

Physicochemical Properties and Characterization

Detailed experimental data for the physicochemical properties of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid are not extensively reported in the available literature. However, based on its structure and data from related compounds, the following can be inferred:

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Supporting Data
Melting Point Likely a high-melting solid (>200 °C)The methyl ester derivative has a melting point, and carboxylic acids typically have higher melting points than their corresponding esters due to hydrogen bonding.
Solubility Sparingly soluble in water and common organic solvents. Soluble in polar aprotic solvents like DMSO and DMF.The presence of both polar (amino, carboxylic acid) and nonpolar (fused aromatic rings) moieties suggests limited solubility in a wide range of solvents.
Stability Stable under normal laboratory conditions.The aromatic nature of the heterocyclic core imparts stability. However, it should be stored in a cool, dry place away from strong oxidizing agents.
Spectral Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, as well as exchangeable protons from the amino and carboxylic acid groups. The chemical shifts of the pyrazine protons would be in the aromatic region (typically δ 7.0-9.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms in the heterocyclic core and the carboxyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), and the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹) and the aromatic C=C and C=N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 195).

Applications in Drug Discovery and Medicinal Chemistry

The thieno[2,3-b]pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid have shown significant promise, particularly as antitumor agents .[1][2]

The rationale behind this application stems from the structural similarity of the thieno[2,3-b]pyrazine core to other biologically active heterocyclic systems. The introduction of diverse substituents at the 7-position via the amino linker allows for the fine-tuning of the molecule's steric and electronic properties to optimize its binding to specific protein targets, such as kinases, which are often dysregulated in cancer.

Beyond oncology, the broader class of thieno[2,3-b]pyrazine derivatives has been investigated for a range of other biological activities, including:

  • Antimicrobial activity

  • Anti-inflammatory properties

This highlights the potential for developing a wide array of therapeutic agents from this versatile chemical scaffold.

G cluster_0 Therapeutic Potential of Derivatives core 7-Aminothieno[2,3-b]pyrazine -6-carboxylic Acid Scaffold antitumor Antitumor Agents (e.g., Kinase Inhibitors) core->antitumor antimicrobial Antimicrobial Agents core->antimicrobial antiinflammatory Anti-inflammatory Agents core->antiinflammatory

Caption: Potential therapeutic applications of derivatives of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid was not found, data for the closely related Thieno[2,3-b]pyrazine-6-carboxylic acid and the methyl ester derivative provide guidance on its safe handling.[3][4][5]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hazard Identification (based on related compounds):

  • May be harmful if swallowed, in contact with skin, or if inhaled.

  • May cause skin and eye irritation.

  • May cause respiratory irritation.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult the specific MSDS for any derivatives being used.

Conclusion

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a molecule of considerable importance for researchers engaged in the synthesis of novel bioactive compounds. Its fused heterocyclic structure, coupled with the reactive amino and carboxylic acid functionalities, makes it an ideal starting material for creating diverse chemical libraries. The demonstrated success of its derivatives as potential antitumor agents underscores the value of the thieno[2,3-b]pyrazine scaffold in modern drug discovery. Further exploration of the synthesis and biological activities of new derivatives based on this core structure is a promising avenue for the development of future therapeutics.

References

  • Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Thieno[2,3-b]pyrazine-6-carboxylic acid. Available from: [Link]

  • Advanced Biotech. Safety Data Sheet. Available from: [Link]

  • LookChem. Thieno[2,3-b]pyrazine-7-carboxylic acid, 6-amino-, methyl ester (9CI). Available from: [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]

  • MDPI. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Available from: [Link]

  • Repositório da Universidade do Minho. Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Available from: [Link]

  • ACS Publications. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available from: [Link]

  • Maybridge. MAYBRIDGE MO07475DA 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, 90% CAS No.. Available from: [Link]

  • Google Patents. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
  • ResearchGate. Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Available from: [Link]

  • Google Patents. EG19722A - Process for preparing of amino acid derivatives.
  • Google Patents. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.
  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link]

  • Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available from: [Link]

  • MDPI. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available from: [Link]

  • MDPI. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Available from: [Link]

  • Automated Topology Builder. 7-Aminothieno[2,3-b]pyrazine-6-carboxylicacid. Available from: [Link]

  • Mor-J-Chem. Chemical Transformation of Pyrazine Derivatives. Available from: [Link]

  • ScienceDirect. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Available from: [Link]

  • ScienceDirect. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available from: [Link]

  • University of Massachusetts Amherst. Table of Characteristic IR Absorptions. Available from: [Link]

  • NIH. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Available from: [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Available from: [Link]

Sources

Foundational

A-Z Guide to the Spectroscopic Characterization of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The thieno[2,3-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, forming the core of molecu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, forming the core of molecules investigated for antitumor, antiviral, and optical applications.[1][2] The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR) and optimizing their properties. 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid (Molecular Formula: C₇H₅N₃O₂S) is a key building block within this class.[3][4]

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. As direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to provide a robust, predictive framework for its characterization.[1] Every protocol and interpretation is grounded in established scientific literature to ensure trustworthiness and accuracy.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for assigning spectroscopic signals. The structure and atom numbering scheme for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid are presented below. This convention will be used throughout the guide.

Figure 1: Molecular Structure of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a molecule like this, with both aromatic and exchangeable protons, a polar aprotic solvent such as DMSO-d₆ is the logical choice, as it can solubilize the polar carboxylic acid and amine groups while providing sharp signals for the aromatic protons.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

While a complete spectrum for the title compound is not available, extensive data for its methyl ester derivatives provide a strong basis for prediction.[1] The heterocyclic protons (HetArH) on the pyrazine ring typically appear far downfield due to the deshielding effect of the electronegative nitrogen atoms.

Predicted Chemical Shift (δ, ppm)MultiplicityApprox. Coupling Constant (J, Hz)AssignmentRationale & Comparative Insights
~13.0 - 14.0broad singlet-1H, -COOHCarboxylic acid protons are highly deshielded and labile, appearing as a very broad signal that disappears upon D₂O exchange.
~8.75doublet~2.41H, H-2 or H-3Data from N-aryl substituted methyl esters consistently show two doublets for the pyrazine protons between 8.60-8.75 ppm with a small coupling constant typical of a meta-like relationship.[1]
~8.65doublet~2.41H, H-3 or H-2The precise assignment of H-2 vs. H-3 would require 2D NMR experiments, but their chemical shifts are expected to be very similar.[1]
~7.5 - 8.0broad singlet-2H, -NH₂Amine protons also exhibit broadening and will exchange with D₂O. Their chemical shift can vary significantly with concentration and temperature.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum complements the proton data by mapping the carbon skeleton. The chemical shifts are heavily influenced by the electronic environment, with carbons attached to heteroatoms appearing significantly downfield.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
~165.0C=OThe carboxylic acid carbonyl carbon is expected in this region. Data for the corresponding methyl ester shows the C=O at ~164 ppm.[1]
~154.0C-7This carbon is attached to the electron-donating amino group and is part of the fused ring system.
~144.5C-2 or C-3These are CH carbons in the electron-deficient pyrazine ring, expected to be far downfield.
~141.5C-3 or C-2Similar to their proton counterparts, these carbons will have very close chemical shifts.
~142.0C-4aA quaternary carbon at the junction of the pyrazine and thiophene rings.
~131.0C-7aThe second quaternary carbon at the ring junction, adjacent to the sulfur atom.
~107.0C-6This carbon is part of the thiophene ring and is influenced by both the adjacent carboxylic acid and the fused pyrazine system.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Figure 2: Standard workflow for acquiring high-quality NMR spectra.

  • Sample Preparation: Weigh approximately 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for solubilizing the polar analyte and for observing the exchangeable -COOH and -NH₂ protons.

  • Acquisition: Record spectra on a 400 MHz (or higher) spectrometer. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

  • Validation: To confirm the identity of exchangeable protons (-NH₂ and -COOH), add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to these protons should diminish or disappear.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Predicted Characteristic IR Absorptions

The structure of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid contains several key functional groups that will give rise to distinct peaks in the IR spectrum.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityRationale
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)MediumThe presence of two bands in this region is characteristic of a primary amine.
3300 - 2500O-H StretchCarboxylic Acid (-COOH)Strong, Very BroadThis extremely broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.[5]
~1715C=O StretchCarboxylic Acid (-COOH)StrongThe carbonyl stretch for a carboxylic acid is typically very strong and sharp. Studies on pyrazine-2-carboxylic acid derivatives show this peak around 1715-1732 cm⁻¹.[6]
1650 - 1550N-H Bend / C=C & C=N StretchesAmine / Aromatic RingsMedium-StrongThis region will contain multiple overlapping bands from the amine scissoring vibration and the stretching of the fused aromatic ring system.
1450 - 1350C-H BendsAromatic RingsMediumIn-plane bending vibrations of the aromatic C-H bonds.
1350 - 1250C-N StretchAryl AmineMedium-StrongStretching vibration of the bond between the aromatic ring and the amino group.
Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet. The transparency is crucial for minimizing light scattering.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly vital for confirming the elemental composition.

Molecular Ion and Elemental Composition
  • Formula: C₇H₅N₃O₂S

  • Monoisotopic Mass: 195.0157 g/mol

  • Expected HRMS (ESI+): An ESI-MS experiment in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 196.0230 .

  • Trustworthiness Check: HRMS data for related thienopyrazine derivatives consistently show experimental masses within 5 ppm of the calculated value, validating the reliability of this technique for formula confirmation.[1]

Predicted Fragmentation Pathway

The fragmentation of the thieno[2,3-b]pyrazine core is influenced by the stability of the fused aromatic system and the nature of its substituents. The analysis of fragmentation patterns for similar heterocyclic systems provides a logical basis for predicting the breakdown of the title compound.[7][8]

G M [M+H]⁺ m/z = 196.0230 M_CO2 [M+H - CO₂]⁺ m/z = 152.0331 M->M_CO2 - CO₂ (44 Da) M_H2O [M+H - H₂O]⁺ m/z = 178.0124 M->M_H2O - H₂O (18 Da) M_COOH [M+H - •COOH]⁺ m/z = 151.0253 M->M_COOH - •COOH (45 Da) M_CO2_HCN [M+H - CO₂ - HCN]⁺ m/z = 125.0125 M_CO2->M_CO2_HCN - HCN (27 Da)

Figure 3: Plausible ESI+ fragmentation pathways for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

  • Initial Loss of CO₂ (Decarboxylation): The most common fragmentation for carboxylic acids is the loss of carbon dioxide (44 Da), leading to a fragment at m/z 152.0331. This would be a major and highly diagnostic fragmentation pathway.

  • Loss of Water: The protonated carboxylic acid can readily lose a molecule of water (18 Da), giving rise to an acylium ion fragment at m/z 178.0124.

  • Loss of HCN: Following decarboxylation, the resulting ion can undergo cleavage of the pyrazine ring by losing a molecule of hydrogen cyanide (27 Da), a characteristic fragmentation for nitrogen-containing heterocycles, yielding a fragment at m/z 125.0125.[7]

Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, to ensure sample purity before it enters the mass spectrometer.

  • Ionization: Utilize an Electrospray Ionization (ESI) source in positive ion mode. ESI is a soft ionization technique ideal for polar molecules, minimizing premature fragmentation and ensuring a strong molecular ion peak.

  • Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

  • MS/MS Analysis: To confirm the proposed fragmentation pathways, perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 196) and subjecting it to collision-induced dissociation (CID) to observe the daughter ions.

Conclusion

The spectroscopic characterization of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid relies on a synergistic interpretation of NMR, IR, and MS data. The ¹H NMR spectrum is defined by two downfield doublets for the pyrazine protons, while the IR spectrum is dominated by strong, broad absorptions from the carboxylic acid and amine functional groups. High-resolution mass spectrometry confirms the elemental composition with high accuracy and reveals characteristic fragmentation pathways, including a primary loss of carbon dioxide. This comprehensive guide provides researchers with a robust analytical framework to confidently identify and characterize this important heterocyclic building block, ensuring scientific integrity in drug discovery and materials development.

References

  • Rodrigues, J.M.; Calhelha, R.C.; Nogueira, A.; Ferreira, I.C.F.R.; Barros, L.; Queiroz, M.-J.R.P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. National Institutes of Health. Available at: [Link]

  • Hulme, C.; et al. (2008). Synthesis and characterization of new 2,3-disubstituted thieno[3,4-b]pyrazines: tunable building blocks for low band gap conjugated materials. The Journal of Organic Chemistry. Available at: [Link]

  • Ramadan, G.; et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • ATB (Automated Topology Builder). (n.d.). 7-Aminothieno[2,3-b]pyrazine-6-carboxylicacid. The University of Queensland. Available at: [Link]

  • Rodrigues, J.M.; et al. (2023). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. MDPI. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • Ogunniran, K.O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]

Sources

Exploratory

Unveiling the Therapeutic Potential of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid: A Guide to Target Identification and Validation

Abstract The thieno[2,3-b]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This technical guide provides an in-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-b]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-explored, member of this family: 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. Synthesizing data from structurally related analogs and the broader class of pyrazine-based inhibitors, we present a scientifically grounded rationale for prioritizing the investigation of this compound as a modulator of key cellular signaling pathways, particularly those governed by protein kinases. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols for target identification and validation.

Introduction: The Thieno[2,3-b]pyrazine Core - A Scaffold of Therapeutic Promise

The fusion of thiophene and pyrazine rings creates the thieno[2,3-b]pyrazine system, a heterocyclic structure that has proven to be a fertile ground for the discovery of novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological effects, including antitumor, antiparasitic, antimicrobial, and anti-inflammatory properties.[1][2][3] Notably, studies on methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, close analogs of our subject compound, have revealed significant antitumor activity against several human cancer cell lines, such as gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460).[4][5] Intriguingly, for the most potent of these analogs, the observed cell death was non-apoptotic, hinting at a distinct mechanism of action that warrants further investigation.[4][5]

The broader family of pyrazine-containing small molecules has a well-established track record as kinase inhibitors, with several compounds progressing into clinical trials for malignancies and immunological disorders.[6] This precedent, combined with the observed anti-proliferative and anti-inflammatory activities of thieno[2,3-b]pyrazine derivatives, strongly suggests that protein kinases are a high-probability target class for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. This guide will, therefore, focus primarily on a systematic approach to identifying and validating potential kinase targets, while remaining cognizant of other possible mechanisms of action.

Rationale for Target Selection: A Focus on Kinase Inhibition

The human kinome represents a vast and compelling landscape for therapeutic intervention, particularly in oncology and immunology. The structural features of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, specifically its planar, aromatic, and nitrogen-rich heterocyclic system, are characteristic of ATP-competitive kinase inhibitors. These molecules are designed to fit into the ATP-binding pocket of a kinase, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction.

Given the reported efficacy of related compounds against gastric and colorectal cancer cell lines, our initial focus will be on kinases known to be dysregulated in these malignancies.

Table 1: Prioritized Kinase Families for Initial Screening
Kinase FamilyRationale for PrioritizationAssociated Malignancies
Receptor Tyrosine Kinases (RTKs) Frequently mutated or overexpressed in epithelial cancers, driving cell proliferation, survival, and angiogenesis.Gastric, Colorectal, Breast, Lung
Non-Receptor Tyrosine Kinases Key mediators of intracellular signaling cascades downstream of RTKs and other cell surface receptors.Gastric, Colorectal, Hematological
Serine/Threonine Kinases Central players in a multitude of cellular processes, including cell cycle progression, apoptosis, and stress responses.Broad relevance to all cancers
Lipid Kinases Crucial for cell signaling, membrane trafficking, and cell growth.Gastric, Colorectal, Breast

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the molecular target(s) of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. The following experimental workflows provide a logical progression from broad, unbiased screening to specific, in-cell target engagement.

Phase 1: Broad-Spectrum Kinase Profiling

The initial step is to ascertain whether our compound of interest exhibits kinase inhibitory activity. A large-scale, in vitro kinase panel is the most efficient method to achieve this.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Solubilize 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the stock solution.

  • Kinase Reaction: In a multi-well plate format, combine a recombinant kinase, its specific substrate, and ATP.

  • Incubation: Add the diluted compound to the kinase reaction mixture and incubate at a controlled temperature for a predetermined time.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).

  • Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration relative to a vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for any kinases that show significant inhibition.

G cluster_0 Phase 1: Kinase Profiling Compound Compound Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Compound->Kinase_Panel Screen at fixed concentration IC50 Determine IC50 Values Kinase_Panel->IC50 Dose-response for initial hits Hit_List Generate Hit List of Potential Kinase Targets IC50->Hit_List G cluster_1 Phase 2: Cellular Target Engagement Cells Treat Cells with Compound Heat Apply Thermal Challenge Cells->Heat Separate Separate Soluble/Aggregated Proteins Heat->Separate Analyze Analyze Soluble Fraction (e.g., Western Blot) Separate->Analyze Validation Confirm Target Engagement (Thermal Shift) Analyze->Validation

Caption: CETSA workflow for in-cell target validation.

Phase 3: Pathway Analysis and Phenotypic Confirmation

With a validated target in hand, the next step is to demonstrate that inhibition of this target by 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid leads to the observed cellular phenotype (e.g., decreased proliferation).

Experimental Protocol: Downstream Signaling and Phenotypic Assays

  • Phospho-Protein Analysis: Treat cancer cells with the compound and analyze the phosphorylation status of known downstream substrates of the target kinase using Western blotting. A reduction in phosphorylation confirms pathway modulation.

  • Cell Proliferation Assays: Perform dose-response studies using assays such as the Sulforhodamine B (SRB) assay to quantify the anti-proliferative effects of the compound.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase, which is a common outcome of inhibiting kinases involved in cell cycle progression.

  • Apoptosis Assays: Although initial studies on related compounds suggested a non-apoptotic mechanism, it is prudent to confirm this for our specific molecule using assays such as Annexin V staining.

G cluster_2 Phase 3: Pathway and Phenotypic Analysis Target_Inhibition Validated Target Inhibition Phospho Assess Downstream Substrate Phosphorylation Target_Inhibition->Phospho Phenotype Measure Cellular Phenotype (Proliferation, Cell Cycle) Target_Inhibition->Phenotype Link Link Target Inhibition to Cellular Effect Phospho->Link Phenotype->Link

Caption: Linking target engagement to cellular function.

Broader Therapeutic Perspectives

While kinase inhibition is a primary hypothesis, the documented antiparasitic and anti-inflammatory activities of related thieno[2,3-b]pyrazine derivatives suggest that other target classes should not be entirely discounted. [1][2][3]Should kinase profiling yield negative results, alternative screening strategies could be employed:

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic platforms to identify cellular changes induced by the compound, which can then be used to infer its mechanism of action.

  • Affinity-Based Proteomics: Employ chemical proteomics techniques, such as affinity chromatography using an immobilized version of the compound, to pull down binding partners from cell lysates for identification by mass spectrometry.

Conclusion

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid represents a promising starting point for the development of novel therapeutics. Based on a comprehensive analysis of the existing literature on its structural analogs, a focused investigation into its potential as a kinase inhibitor is the most logical and data-driven path forward. The experimental workflows detailed in this guide provide a robust framework for identifying and validating its molecular target(s), elucidating its mechanism of action, and ultimately unlocking its therapeutic potential. The convergence of a privileged chemical scaffold with a high-value target class makes this an exciting avenue for drug discovery research.

References

  • Martins, M. F., Ribeiro, F., Borges, A. M., Calhelha, R. C., Santarém, N., Cordeiro-da-Silva, A., & Queiroz, M. J. R. P. (2025). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 30(1), 123. [Link]

  • Martins, M. F., Ribeiro, F., Borges, A. M., Calhelha, R. C., Santarém, N., Cordeiro-da-Silva, A., & Queiroz, M. J. R. P. (2025). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Biblioteca Digital do IPB. [Link]

  • Queiroz, M. J. R. P., Martins, M. F., Ribeiro, F., Calhelha, R. C., & Ferreira, I. C. F. R. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 26(11), 3185. [Link]

  • Queiroz, M. J. R. P., Martins, M. F., Ribeiro, F., Calhelha, R. C., & Ferreira, I. C. F. R. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(11), 3185. [Link]

  • Zaki, R. M., El-Dean, A. M. K., Radwan, S. M., & Abd ul-Malik, M. A. (2018). A Convenient Synthesis, Reactions and Biological Activities of Some Novel Thieno[3,2-e]pyrazolo[3,4-b]pyrazine Compounds as Anti-microbial and Anti-inflammatory Agents. Current Organic Synthesis, 15(6), 863-871. [Link]

  • El-Damasy, A. K., Ke, X., & Abouzid, K. A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 59-81. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid Interactions with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Abstract This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling of the interactions between the novel small molecule, 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, and its putat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling of the interactions between the novel small molecule, 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, and its putative protein target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The thienopyrazine scaffold is a recognized pharmacophore in the development of kinase inhibitors, and this guide will explore its potential inhibitory action on VEGFR-2, a key mediator of tumor angiogenesis. We will delve into the rationale behind target selection, the meticulous preparation of both the ligand and the receptor, and the application of core computational chemistry techniques including molecular docking, molecular dynamics simulations, and pharmacophore modeling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate early-stage drug discovery.

Introduction: The Therapeutic Potential of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid

The thieno[2,3-b]pyrazine heterocyclic system is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Recent studies have highlighted the anti-tumor potential of substituted thieno[2,3-b]pyrazines, suggesting their promise as a novel class of anti-cancer agents.[1][2][3] One such derivative, 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, possesses structural features that suggest a potential for interaction with key oncogenic proteins. The presence of a hydrogen bond donor (amino group), a hydrogen bond acceptor (carboxylic acid), and a planar aromatic system provides a foundation for specific and high-affinity binding to protein targets.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to investigate small molecule-protein interactions at an atomic level.[4] By simulating these interactions computationally, we can predict binding modes, estimate binding affinities, and elucidate the key molecular determinants of recognition. This knowledge is crucial for lead optimization and the rational design of more potent and selective drug candidates.

Rationale for Selecting VEGFR-2 as a Putative Target

While the direct molecular target of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid has not been definitively established in the public domain, the broader class of thienopyrimidines and thienopyrazines are well-documented as potent kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Specifically, compounds with thienopyrimidine and related scaffolds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7][8][9]

VEGFR-2 is a receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels.[10] In the context of cancer, tumor cells often hijack this process to ensure a steady supply of nutrients and oxygen, facilitating their growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy, with several approved drugs targeting this pathway.[10] Given the structural similarities of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid to known kinase inhibitors and the established role of thienopyrimidine-like scaffolds in VEGFR-2 inhibition, we have selected VEGFR-2 as a highly plausible and therapeutically relevant target for this in silico modeling guide.

The In Silico Modeling Workflow: A Comprehensive Overview

Our computational investigation will follow a multi-step workflow designed to provide a holistic understanding of the potential interaction between 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid and the VEGFR-2 kinase domain. This workflow is designed to be both scientifically rigorous and replicable.

G cluster_prep Preparation Phase cluster_sim Simulation & Analysis Phase cluster_out Outcome p1 1. Sourcing Protein Structure (RCSB PDB) p3 3. Protein Preparation (Cleaning, Adding Hydrogens) p1->p3 p2 2. Sourcing Ligand Structure (PubChem/ZINC) p4 4. Ligand Preparation (Energy Minimization) p2->p4 s1 5. Molecular Docking (Predict Binding Pose) p3->s1 p4->s1 s2 6. Molecular Dynamics (Assess Stability) s1->s2 s3 7. Pharmacophore Modeling (Identify Key Features) s1->s3 o1 Binding Affinity & Pose s1->o1 o2 Complex Stability & Dynamics s2->o2 s4 8. Virtual Screening (Identify New Hits) s3->s4 o3 Pharmacophore Model s3->o3 o4 Potential New Inhibitors s4->o4

Caption: A high-level overview of the in silico modeling workflow.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, actionable protocols for each stage of the in silico modeling workflow. We will utilize widely accessible and validated software tools.

Sourcing and Preparing the Molecular Structures

Accurate starting structures for both the protein and the ligand are fundamental to the reliability of any in silico study.

3.1.1. Protein Structure Acquisition and Preparation

  • Objective: To obtain a high-resolution crystal structure of the VEGFR-2 kinase domain and prepare it for docking.

  • Protocol:

    • Step 1: Structure Selection. Navigate to the RCSB Protein Data Bank (PDB).[11] Search for "VEGFR2 kinase domain". For this guide, we will use PDB ID: 4AG8 , which is the crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Axitinib.[12] This co-crystallized ligand will help us define the binding site.

    • Step 2: Initial Cleaning. Open the downloaded PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL. Remove all non-essential molecules, including water molecules, ions, and the co-crystallized ligand (Axitinib).

    • Step 3: Adding Hydrogens and Assigning Charges. Most crystal structures do not include hydrogen atoms. Use a protein preparation wizard, such as the one in AutoDockTools, to add polar hydrogens and assign Gasteiger charges. This step is crucial for accurately modeling electrostatic interactions.

    • Step 4: Output for Docking. Save the prepared protein structure in the PDBQT format, which is required for AutoDock Vina.

3.1.2. Ligand Structure Acquisition and Preparation

  • Objective: To obtain a 3D structure of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid and prepare it for docking.

  • Protocol:

    • Step 1: Structure Retrieval. The 3D structure of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid can be obtained from databases like PubChem or the Automated Topology Builder (ATB) and Repository.[13]

    • Step 2: Energy Minimization. The initial 3D structure may not be in its lowest energy conformation. Perform an energy minimization using a force field like MMFF94. This can be done using software like Avogadro or the RDKit library in Python.

    • Step 3: Output for Docking. Save the energy-minimized ligand structure in the PDBQT format using AutoDockTools. This process will also assign rotatable bonds, which are essential for flexible ligand docking.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

3.2.1. Docking with AutoDock Vina

  • Objective: To predict the binding mode and estimate the binding affinity of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid to the VEGFR-2 kinase domain.

  • Protocol:

    • Step 1: Grid Box Definition. The search space for the docking simulation is defined by a "grid box". This box should encompass the entire binding site. The coordinates of the co-crystallized ligand (Axitinib in 4AG8) can be used to center the grid box. A typical grid box size is 25 x 25 x 25 Å.

    • Step 2: Configuration File. Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

    • Step 3: Running the Docking Simulation. Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Step 4: Analysis of Results. AutoDock Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable.[14] Visualize the top-ranked poses in complex with the protein to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Table 1: Example Docking Results Summary

RankBinding Affinity (kcal/mol)RMSD from Best ModeKey Interacting Residues
1-8.50.00Cys919, Asp1046, Glu885
2-8.21.23Cys919, Asp1046, Val848
3-7.92.54Asp1046, Glu885, Leu1035
Molecular Dynamics Simulations: Assessing Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[3]

3.3.1. MD Simulation with GROMACS

  • Objective: To evaluate the stability of the predicted binding pose of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid in the VEGFR-2 binding site.

  • Protocol:

    • Step 1: System Preparation. The top-ranked docked complex is placed in a periodic box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentration.

    • Step 2: Energy Minimization. The entire system is energy minimized to remove any steric clashes.

    • Step 3: Equilibration. The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure. This allows the solvent molecules to relax around the protein-ligand complex.

    • Step 4: Production Run. A production MD simulation is run for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex.

    • Step 5: Trajectory Analysis. The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the analysis of intermolecular hydrogen bonds over time.

G cluster_md Molecular Dynamics Workflow md1 1. System Setup (Solvation & Ionization) md2 2. Energy Minimization md1->md2 md3 3. NVT Equilibration (Constant Volume & Temperature) md2->md3 md4 4. NPT Equilibration (Constant Pressure & Temperature) md3->md4 md5 5. Production MD Run md4->md5 md6 6. Trajectory Analysis (RMSD, RMSF, H-bonds) md5->md6

Caption: A schematic of the molecular dynamics simulation workflow.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.

3.4.1. Pharmacophore Model Generation with LigandScout

  • Objective: To generate a pharmacophore model based on the key interactions observed in the docked complex.

  • Protocol:

    • Step 1: Model Generation. The docked complex of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid and VEGFR-2 is loaded into LigandScout. The software automatically identifies key pharmacophoric features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, based on the protein-ligand interactions.

    • Step 2: Model Refinement. The automatically generated pharmacophore model can be manually refined based on visual inspection and knowledge of the binding site.

    • Step 3: Virtual Screening. The refined pharmacophore model can be used as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) for molecules that match the pharmacophoric features.[15] This allows for the rapid identification of novel compounds with the potential to bind to VEGFR-2.

Interpretation of Results and Future Directions

The results from this in silico workflow will provide a comprehensive picture of the potential interaction between 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid and VEGFR-2.

  • Molecular Docking: A low binding affinity (e.g., -8 to -10 kcal/mol) and a binding pose that forms key interactions with residues in the kinase hinge region (e.g., Cys919) and the DFG motif (e.g., Asp1046) would provide strong evidence for a plausible binding mode.

  • Molecular Dynamics: A stable RMSD for both the protein and the ligand throughout the simulation, along with persistent hydrogen bonds with key active site residues, would indicate a stable and long-lived complex.

  • Pharmacophore Modeling: The generated pharmacophore model can guide the design of new derivatives of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid with improved binding affinity. Virtual screening hits can be prioritized for experimental validation.

It is crucial to emphasize that in silico predictions are hypotheses that require experimental validation. Promising compounds identified through this workflow should be synthesized and tested in biochemical and cellular assays to confirm their inhibitory activity against VEGFR-2 and their anti-proliferative effects on cancer cell lines.

Conclusion

This technical guide has outlined a robust and scientifically grounded workflow for the in silico modeling of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid interactions with its putative target, VEGFR-2. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the molecular basis of this interaction and accelerate the discovery of novel anti-cancer therapeutics. The principles and protocols described herein are broadly applicable to the study of other small molecule-protein interactions in the field of drug discovery.

References

  • Al-Warhi, T., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 115, 105234. [Link]

  • Automated Topology Builder (ATB) and Repository. [Link]

  • Borges, F., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 26(16), 4875. [Link]

  • El-Adl, K., et al. (2020). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 6(1), 1-18. [Link]

  • GROMACS. [Link]

  • RCSB Protein Data Bank. [Link]

  • Schrödinger, LLC. (2023). LigandScout. [Link]

  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • UniProt Consortium. (2023). UniProt: the universal protein knowledgebase in 2023. Nucleic acids research, 51(D1), D523-D531. [Link]

  • Irwin, J. J., & Shoichet, B. K. (2005). ZINC--a free database of commercially available compounds for virtual screening. Journal of chemical information and modeling, 45(1), 177–182. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Sun, L., et al. (2018). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & medicinal chemistry letters, 28(1), 54-58.
  • Wang, Y., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Journal of medicinal chemistry, 59(9), 4349-4364.
  • Patowary, L., et al. (2021). Repurposing of FDA approved drugs having structural similarity to artemisinin against PfDHFR-TS through molecular docking and molecular dynamics simulation studies. Current Trends in Pharmaceutical Research, 8, 14-34.
  • Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. Methods in molecular biology, 1263, 243–250.
  • Zothantluanga, J. H., et al. (2022). Computational Investigations for Identification of Potential Inhibitors of SARS-CoV-2 Main Protease from a Library of Natural Products.
  • McTigue, M., et al. (2012). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors. Proceedings of the National Academy of Sciences, 109(45), 18281-18289.
  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4875.
  • Kim, S., et al. (2023). PubChem 2023 update. Nucleic acids research, 51(D1), D1373-D1380.
  • Sterling, T., & Irwin, J. J. (2015). ZINC 15--ligand discovery for everyone.
  • Martins, M. F., et al. (2021).
  • Pettersen, E. F., et al. (2004). UCSF Chimera--a visualization system for exploratory research and analysis.
  • El-Damasy, A. K., et al. (2019). SAR of thienopyrimidines as VEGFR-2 inhibitors. Bioorganic chemistry, 85, 48-60.
  • CCDC. (2021). Protein-ligand docking 101 - running a simulation in GOLD. [Link]

  • EMBL-EBI. (2023). GROMACS tutorial | Biomolecular simulations. [Link]

  • Chaudhari, P. J., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC medicinal chemistry, 12(11), 1836-1861.
  • Morris, G. M., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.
  • Dewi, I. K., et al. (2022). Analysis of Molecular Docking and Dynamics Simulation of Mahogany (Swietenia macrophylla King) Compounds Against the PLpro En. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 9(2), 123-131.
  • Schrödinger. (2022). Dramatically improving hit rates with a modern virtual screening workflow. [Link]

  • Patowary, L., et al. (2021). A Beginner's Guide to Molecular Docking. ETFLIN, 1(1), 1-10.
  • TeachOpenCADD. (2023). T009 · Ligand-based pharmacophores. [Link]

  • Jahangiri, F. H. (2022). A Complete Guide for Autodock Vina. [Link]

  • Borges, F., et al. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Universidade do Minho Repository. [Link]

  • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. [Link]

  • Digital Education. (2022). Ligand Scout Tutorial. [Link]

  • Allison, J. R. (2019). Molecular Dynamics Simulation of Proteins. Methods in molecular biology, 2022, 427–447.
  • UniProtKB. (2023). P35968 (KDR_HUMAN). [Link]

  • University of Naples Federico II. (n.d.). Molecular Docking Tutorial. [Link]

  • ResearchGate. (n.d.). General scheme of a virtual screening workflow. [Link]

  • RCSB PDB. (2020). 6XVK: Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor bearing an acrylamide. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development due t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its privileged thieno[2,3-b]pyrazine core. The protocol herein outlines a robust and reproducible multi-step synthetic pathway, commencing with commercially available starting materials. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, and data presentation to ensure successful execution.

Introduction: The Significance of the Thieno[2,3-b]pyrazine Scaffold

The thieno[2,3-b]pyrazine scaffold is a recurring motif in a multitude of biologically active molecules. This fused heterocyclic system, comprising a thiophene ring fused to a pyrazine ring, exhibits a wide range of pharmacological properties, including but not limited to, kinase inhibition, antimicrobial, and anticancer activities. The specific substitution pattern of an amino group at the 7-position and a carboxylic acid at the 6-position offers multiple avenues for further chemical modification, making the title compound a valuable building block for the generation of compound libraries in drug discovery campaigns.

The synthetic strategy presented in this application note is designed to be both efficient and scalable, proceeding through a key intermediate, Ethyl 7-Aminothieno[2,3-b]pyrazine-6-carboxylate. The choice of this ester intermediate is predicated on its facile purification and subsequent straightforward hydrolysis to the desired carboxylic acid.

Overall Synthetic Scheme

The synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is accomplished via a two-step process. The initial and key step involves the construction of the thieno[2,3-b]pyrazine core through a condensation reaction. This is followed by a standard ester hydrolysis to yield the final product.

Synthetic_Pathway 2,3-Diaminopyrazine 2,3-Diaminopyrazine Step1_Reaction Step 1: Condensation 2,3-Diaminopyrazine->Step1_Reaction Ethyl_2-cyano-3-oxobutanoate Ethyl 2-cyano-3-oxobutanoate Ethyl_2-cyano-3-oxobutanoate->Step1_Reaction Intermediate_Ester Ethyl 7-Aminothieno[2,3-b]pyrazine- 6-carboxylate Step1_Reaction->Intermediate_Ester Step2_Reaction Step 2: Hydrolysis Intermediate_Ester->Step2_Reaction Final_Product 7-Aminothieno[2,3-b]pyrazine- 6-carboxylic acid Step2_Reaction->Final_Product

Figure 1: Overall synthetic workflow for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 7-Aminothieno[2,3-b]pyrazine-6-carboxylate

The initial step involves a condensation reaction between 2,3-diaminopyrazine and ethyl 2-cyano-3-oxobutanoate. This reaction is a variation of the well-established methods for synthesizing fused heterocyclic systems and proceeds through an initial nucleophilic attack of one of the amino groups of the pyrazine onto one of the carbonyl carbons of the oxobutanoate, followed by an intramolecular cyclization and dehydration to form the aromatic thieno[2,3-b]pyrazine core. The presence of a base facilitates the reaction by deprotonating the amino groups, thereby increasing their nucleophilicity.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2,3-Diaminopyrazine110.1210.01.10 g
Ethyl 2-cyano-3-oxobutanoate155.1510.01.55 g
Ethanol (anhydrous)46.07-50 mL
Piperidine85.15catalytic~0.1 mL

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyrazine (1.10 g, 10.0 mmol) and anhydrous ethanol (50 mL).

  • Stir the mixture at room temperature until the 2,3-diaminopyrazine is fully dissolved.

  • To the resulting solution, add ethyl 2-cyano-3-oxobutanoate (1.55 g, 10.0 mmol) in a single portion.

  • Add a catalytic amount of piperidine (~0.1 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • A precipitate will form upon cooling. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to afford Ethyl 7-Aminothieno[2,3-b]pyrazine-6-carboxylate as a solid.

Expected Yield: 70-80%.

Characterization: The structure of the intermediate ester can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step1_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Workup and Isolation Dissolve Dissolve 2,3-Diaminopyrazine in Ethanol Add_Reagents Add Ethyl 2-cyano-3-oxobutanoate and Piperidine Dissolve->Add_Reagents Reflux Reflux for 4-6 hours Add_Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry

Application

High-Yield Synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid: An Application Note and Detailed Protocol

Abstract This comprehensive guide details a high-yield, robust, and scalable synthetic protocol for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a high-yield, robust, and scalable synthetic protocol for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis leverages a modified Gewald three-component reaction to construct the core 2-aminothiophene ring, followed by a strategic annulation to form the fused pyrazine system. This document provides a step-by-step experimental protocol, explains the mechanistic rationale behind critical steps, and offers insights into reaction optimization to ensure high yields and purity. All quantitative data is summarized in structured tables, and a detailed workflow diagram is provided for clarity. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the Thieno[2,3-b]pyrazine Scaffold

The thieno[2,3-b]pyrazine core is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an attractive scaffold for designing molecules that can interact with various biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antitumor and antiparasitic properties.[1][3][4][5] The target molecule, 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, serves as a versatile intermediate for the synthesis of more complex molecules through modification of its amino and carboxylic acid functionalities.[6]

The synthetic strategy outlined herein is designed for efficiency and high yield, focusing on readily available starting materials and well-established reaction transformations. The core of this synthesis is the Gewald reaction, a powerful one-pot method for the construction of polysubstituted 2-aminothiophenes.[7][8][9][10][11]

Overall Synthetic Strategy

The synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is accomplished in a two-stage process. The first stage involves the construction of a highly functionalized 2-aminothiophene intermediate via a Gewald reaction. The second stage focuses on the formation of the fused pyrazine ring, followed by hydrolysis to yield the final carboxylic acid.

Synthesis_Workflow cluster_stage1 Stage 1: Gewald Reaction cluster_stage2 Stage 2: Amination and Hydrolysis A 2,3-Dichloropyrazine Intermediate1 Ethyl 2-amino-4-chlorothieno[2,3-b]pyrazine-3-carboxylate A->Intermediate1 B Ethyl Cyanoacetate B->Intermediate1 C Elemental Sulfur C->Intermediate1 Intermediate2 Ethyl 7-amino-6-chlorothieno[2,3-b]pyrazine-5-carboxylate Intermediate1->Intermediate2 Amination FinalProduct 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid Intermediate2->FinalProduct Hydrolysis

Caption: Overall synthetic workflow for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 2-amino-4-chlorothieno[2,3-b]pyrazine-3-carboxylate (Gewald Reaction)

The initial and crucial step is the formation of the substituted 2-aminothiophene ring system. This is achieved through a Gewald three-component reaction, which involves the condensation of a carbonyl compound (in this case, a reactive pyrazine derivative), an active methylene nitrile, and elemental sulfur.[7][8][11][12]

Reaction Mechanism: The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[7][8] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated intermediate. The final step involves an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product.[7][12]

Gewald_Mechanism Reactants 2,3-Dichloropyrazine + Ethyl Cyanoacetate Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Unsaturated_Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Intermediate Sulfur_Addition Sulfur Addition Unsaturated_Intermediate->Sulfur_Addition Sulfur Elemental Sulfur (S8) Sulfur->Sulfur_Addition Cyclization Intramolecular Cyclization & Tautomerization Sulfur_Addition->Cyclization Product 2-Aminothiophene Product Cyclization->Product

Sources

Method

Application Notes &amp; Protocols: Utilizing 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid in Kinase Inhibitor Assays

Abstract Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule inhibitors targeting specific kinases is a cornerstone of modern drug discovery. The thieno[2,3-b]pyrazine heterocyclic system, a structural analog of purines, represents a privileged scaffold for the design of potent kinase inhibitors.[3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid as a core scaffold in the development and execution of robust kinase inhibitor assays. We will delve into the underlying principles of various assay formats, provide detailed, field-proven protocols for both biochemical and cell-based screening, and offer insights into data analysis and troubleshooting.

The Thienopyrazine Scaffold: A Foundation for Kinase Inhibition

The 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid molecule serves as an excellent starting point for medicinal chemistry efforts. Its rigid, planar structure and nitrogen-containing rings are well-suited for occupying the ATP-binding pocket of many kinases. The amino and carboxylic acid functional groups provide versatile handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to achieve high potency and selectivity against a desired kinase target.[5][6] Derivatives of the closely related thienopyrimidine and thienopyridine scaffolds have demonstrated potent inhibition of various kinases, including VEGFR-2, validating the potential of this chemical class.[5][6][7]

Principles of Kinase Inhibition Assays: Choosing the Right Tool

A kinase assay's fundamental purpose is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate.[1][2] An inhibitor's potency is determined by its ability to reduce this activity. The choice of assay technology is critical and depends on the specific research question, throughput requirements, and available instrumentation.

Biochemical vs. Cell-Based Assays
  • Biochemical Assays: These in vitro assays utilize purified, recombinant kinase enzymes, substrates (often peptides), and ATP.[2] They are ideal for primary screening, SAR studies, and determining a direct inhibitory constant (IC50) against the target enzyme without the complexities of a cellular environment. They offer high precision and throughput.[8]

  • Cell-Based Assays: These assays measure kinase activity or the downstream consequences of its inhibition within living cells. They provide more physiologically relevant data by accounting for factors like cell permeability, off-target effects, and engagement with the target in its native environment. They are crucial for validating hits from biochemical screens.

Common Detection Methodologies

There are numerous methods to detect kinase activity. Here, we focus on two widely adopted, non-radioactive, homogeneous ("mix-and-read") formats suitable for high-throughput screening (HTS).

  • Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®): This is a robust and highly sensitive method applicable to virtually any kinase.[9][10] The principle is straightforward: as the kinase consumes ATP during the phosphorylation reaction, the total amount of ATP in the well decreases. After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.[9][11] Therefore, high kinase activity results in low luminescence, and effective inhibition results in high luminescence.[12]

cluster_1 Luminescence Detection Kinase Kinase ADP ADP + P-Substrate Kinase->ADP Consumes ATP ATP Substrate Substrate P_Substrate P_Substrate Remaining_ATP Remaining ATP ADP->Remaining_ATP Less ATP Consumed (Higher Signal) Luciferase Luciferase (Assay Reagent) Light Luminescent Signal Luciferase->Light Catalyzes Remaining_ATP->Light Inhibitor Inhibitor Inhibitor->Kinase Blocks G A 1. Prepare Compound Serial Dilutions (e.g., 10-point, 1:3) C 3. Add Test Compound & Pre-incubate A->C B 2. Add Kinase Enzyme to Assay Plate B->C D 4. Initiate Reaction with ATP/Substrate Mix C->D E 5. Incubate at RT (e.g., 60 min) D->E F 6. Stop Reaction & Add Luminescent Reagent (e.g., Kinase-Glo®) E->F G 7. Incubate at RT (e.g., 10 min) F->G H 8. Read Luminescence on Plate Reader G->H I 9. Analyze Data: Normalize & Fit Curve to Calculate IC50 H->I

Workflow for Biochemical IC50 Determination.
Materials
  • Test compound (e.g., "Compound-Thieno-1") derived from 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid

  • Purified, active kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase-Glo® Luminescent Kinase Assay Kit (e.g., from Promega)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series. For a 10-point curve with a 1:3 dilution starting at 100 µM, first dilute the 10 mM stock to 1 mM in DMSO. Then, in a separate 96-well plate, perform the serial dilutions in DMSO.

    • Rationale: DMSO is a universal solvent for many small molecules. Keeping the final DMSO concentration consistent across all wells (and typically ≤1%) is critical to avoid solvent-induced artifacts. [13]

  • Reaction Setup (Final Volume: 25 µL):

    • Prepare a 2X Kinase Solution in kinase assay buffer. The final concentration should be determined empirically to achieve ~50-80% ATP consumption in the reaction time.

    • Prepare a 2X Substrate/ATP Solution in kinase assay buffer. The final ATP concentration should be at its Km for the kinase.

    • To the white assay plate, add reagents in the following order:

      • Test Wells: 12.5 µL of 2X Kinase Solution + 2.5 µL of diluted compound (at 10X final concentration).

      • Vehicle Control (0% Inhibition): 12.5 µL of 2X Kinase Solution + 2.5 µL of DMSO.

      • Blank Control (100% Inhibition): 12.5 µL of kinase assay buffer (no enzyme) + 2.5 µL of DMSO.

    • Gently mix the plate and pre-incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated, which is important for inhibitors with slow binding kinetics.

  • Initiate Kinase Reaction:

    • Add 10 µL of the 2X Substrate/ATP Solution to all wells.

    • Mix the plate on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 60 minutes (or an optimized time).

  • Signal Detection:

    • Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions. [10] * Add 25 µL of Kinase-Glo® Reagent to each well. This stops the kinase reaction and initiates luminescence.

    • Mix on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

  • Normalization:

    • The raw luminescence data (RLU) must be normalized to percent inhibition.

    • Use the average RLU from the Vehicle Control as your 0% inhibition signal (Max Activity).

    • Use the average RLU from the Blank Control as your 100% inhibition signal (Min Activity).

    • Calculate Percent Inhibition for each compound concentration using the formula: % Inhibition = 100 * (RLU_TestWell - RLU_Vehicle) / (RLU_Blank - RLU_Vehicle)

  • IC50 Calculation:

    • Plot Percent Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Example Data Presentation

The table below shows hypothetical IC50 values for a derivative, Compound-Thieno-1 , screened against a panel of kinases to assess its selectivity profile.

Kinase TargetIC50 (nM) of Compound-Thieno-1
Kinase A (Target)15
Kinase B450
Kinase C> 10,000
Kinase D1,200

This data illustrates that Compound-Thieno-1 is a potent inhibitor of Kinase A with good selectivity over Kinases B, C, and D.

Application Protocol 2: Cell-Based Target Engagement

This protocol provides a general framework to assess if a compound inhibits a specific kinase signaling pathway inside cells. We will use Western blotting to detect the phosphorylation status of a known downstream substrate of the target kinase.

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture a cell line known to have an active signaling pathway dependent on your target kinase.

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight.

  • Compound Treatment:

    • Prepare dilutions of your test compound in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x, and 100x the biochemical IC50) for a predetermined time (e.g., 2 hours).

    • Rationale: This dose-response in a cellular context will determine the compound's effective concentration (EC50) and confirm it can cross the cell membrane to engage its target. [14]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins after cell lysis.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate. [14] * Crucially , strip the membrane and re-probe with an antibody for the total amount of the substrate protein to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensity for the phospho-protein and total protein using imaging software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the total protein signal for each lane.

    • A dose-dependent decrease in the normalized phospho-protein signal indicates successful target inhibition in the cellular environment.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Z'-factor (<0.5) in Biochemical Assay - Suboptimal enzyme/ATP concentration.- Reagent instability.- Re-optimize enzyme and ATP concentrations to achieve a robust signal window.- Ensure reagents are fresh and prepared according to instructions.
High Variability Between Replicates - Pipetting errors.- Incomplete mixing.- Use calibrated pipettes and proper technique.- Ensure thorough mixing after each reagent addition step.
No Inhibition in Cell-Based Assay - Poor cell permeability.- Compound is rapidly metabolized.- Compound is an efflux pump substrate.- Consider structural modifications to improve permeability.- Shorten the incubation time.- Co-incubate with known efflux pump inhibitors as a test.
Compound Precipitates in Assay - Poor solubility at test concentrations.- Check compound solubility in the final assay buffer.- Reduce the highest concentration in the dilution series.

References

  • Google. (n.d.). Current time in Brisbane, AU.
  • PanVera Corporation. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Retrieved January 17, 2026, from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved January 17, 2026, from [Link]

  • Corning Incorporated. (2001). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Retrieved January 17, 2026, from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved January 17, 2026, from [Link]

  • Gleason, M. N., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. Retrieved January 17, 2026, from [Link]

  • Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved January 17, 2026, from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved January 17, 2026, from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved January 17, 2026, from [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 17, 2026, from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved January 17, 2026, from [Link]

  • Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Lee, H., et al. (2021). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. Retrieved January 17, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 17, 2026, from [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NIH. Retrieved January 17, 2026, from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved January 17, 2026, from [Link]

  • Ghorab, M. M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Retrieved January 17, 2026, from [Link]

  • Soth, M., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]

  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules. Retrieved January 17, 2026, from [Link]

  • Queiroz, M. J. R. P., et al. (2021). Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b) from amine 1a. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. NIH. Retrieved January 17, 2026, from [Link]

  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. MDPI. Retrieved January 17, 2026, from [Link]

  • Queiroz, M. J. R. P., et al. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Universidade do Minho Repository. Retrieved January 17, 2026, from [Link]

  • Scott, J. S., et al. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Maybridge. (n.d.). MAYBRIDGE MO07475DA 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, 90%. Retrieved January 17, 2026, from [Link]

  • Abdel-Halim, M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Kumar, S. A., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmacy and Biological and Chemical Sciences. Retrieved January 17, 2026, from [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Dissolution of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid

Abstract & Introduction 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a critical building block for the s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a critical building block for the synthesis of novel therapeutic agents and functional materials.[1][2] Its rigid thienopyrazine core, combined with strategically placed amino and carboxylic acid functional groups, provides a versatile scaffold for drug design. However, the inherent chemical nature of this molecule presents a significant challenge to researchers: poor solubility in common neutral aqueous and organic solvents.

This application note provides a detailed, first-principles approach to effectively dissolve 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. We move beyond simple step-by-step instructions to explain the underlying chemical principles that govern its solubility, enabling researchers to not only follow a protocol but also to troubleshoot and adapt the methodology for their specific experimental needs. This guide presents two primary, validated protocols: one for preparing aqueous solutions suitable for biological assays and another for dissolution in organic solvents for chemical synthesis and screening.

The Chemical Basis for Poor Solubility: A Zwitterionic Challenge

The molecular architecture of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is key to understanding its solubility profile. The structure contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In a neutral environment, the molecule is zwitterionic, meaning it carries both a positive and a negative charge, leading to strong intermolecular electrostatic interactions.

  • Acidic Group: The carboxylic acid group (-COOH) can donate a proton, becoming a negatively charged carboxylate (-COO⁻).

  • Basic Group: The aromatic amino group (-NH₂) can accept a proton, becoming a positively charged ammonium cation (-NH₃⁺).

The pH at which the net charge of the molecule is zero is known as the isoelectric point (pI). At or near its pI, the compound's solubility in water is at its minimum due to these strong, crystal-lattice-forming interactions.[3][4] To achieve effective dissolution in aqueous media, the pH of the solvent must be shifted significantly away from the pI to ensure the molecule exists predominantly as a single, charged species (either a soluble salt of the carboxylate or the ammonium ion).[3][5]

Essential Safety Precautions

While specific toxicological data for this exact compound is not widely published, data for the parent structure, Thieno[2,3-b]pyrazine-6-carboxylic acid, indicates potential hazards.[6][7] It is classified as an irritant to the skin and eyes and may be harmful if ingested, inhaled, or absorbed through the skin.[6][7]

Mandatory Personal Protective Equipment (PPE) and Handling:

  • Gloves: Always wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use ANSI-rated safety glasses or goggles.

  • Lab Coat: A full-length lab coat is required.

  • Ventilation: Handle the solid powder and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]

Experimental Protocols for Dissolution

Based on the chemical principles outlined above, we present two robust protocols. The choice of protocol depends entirely on the downstream application.

Protocol 1: Aqueous Dissolution for Biological Applications (via Basic pH Adjustment)

This method is ideal for preparing solutions for cell-based assays, enzymatic screens, and other biological experiments where an aqueous environment is required. By converting the carboxylic acid to its highly soluble carboxylate salt, we can achieve clear, stable aqueous stocks.

Materials:

  • 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid (solid)

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Sodium hydroxide (NaOH), 1.0 N solution

  • Purified water (Milli-Q® or equivalent) or desired buffer (e.g., PBS, TRIS)

  • Calibrated pH meter

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired amount of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid powder in a suitable sterile container (e.g., microcentrifuge tube or glass vial).

  • Initial Wetting (Optional but Recommended): To facilitate dissolution, create a high-concentration slurry or stock by adding a minimal volume of DMSO. For example, add 10-20 µL of DMSO per mg of compound. Vortex thoroughly. This step helps to break up the solid particles before adding the aqueous phase.

  • Suspension: Add the majority of the target volume of your desired aqueous solvent (e.g., purified water or PBS). The compound will form a fine suspension. Vortex again.

  • pH Adjustment for Solubilization: While stirring the suspension, add 1.0 N NaOH solution dropwise. Monitor the solution closely. Continue adding base until all solid material has completely dissolved, resulting in a clear solution.

  • Final pH and Volume Adjustment: Measure the pH of the final solution. It should be significantly basic (typically > 8.5) for full dissolution. Adjust to the final desired volume with your aqueous solvent.

  • Sterilization (If Required): If the solution is for cell culture, sterile-filter it through a 0.22 µm syringe filter compatible with your final solution's pH and solvent composition.

Protocol 2: Organic Solvent Dissolution for Synthesis & High-Concentration Screening

This protocol is designed for applications in organic synthesis, reaction workups, or for creating high-concentration stock solutions (e.g., 10-50 mM) for compound library screening.

Materials:

  • 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid (solid)

  • High-purity anhydrous DMSO or Dimethylformamide (DMF)

  • Vortex mixer

  • Water bath sonicator or warming plate

Step-by-Step Methodology:

  • Weighing: Accurately weigh the compound into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of DMSO or DMF to achieve the target concentration.

  • Mechanical Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes. Many compounds will dissolve at this stage if the concentration is not excessively high.

  • Assisted Dissolution (If Necessary): If the solid persists, use one or both of the following methods:

    • Sonication: Place the vial in a water bath sonicator for 5-15 minute intervals until the solid is dissolved.

    • Gentle Warming: Gently warm the vial to 30-40°C while stirring. Avoid excessive heat, which could degrade the compound.

  • Final Inspection: Once cooled to room temperature, visually inspect the solution to ensure no precipitation has occurred. The solution should be clear and free of particulates.

Dissolution Strategy Workflow

The following diagram outlines the decision-making process for selecting the appropriate dissolution protocol.

DissolutionWorkflow start Start with solid 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid app_choice Determine Downstream Application start->app_choice aqueous_path Biological / Aqueous Assay app_choice->aqueous_path Aqueous organic_path Organic Synthesis / High-Conc. Stock app_choice->organic_path Organic protocol1 Follow Protocol 1: Aqueous Dissolution (Basic pH Adjustment) aqueous_path->protocol1 protocol2 Follow Protocol 2: Organic Solvent Dissolution (DMSO / DMF) organic_path->protocol2 end_aq Clear Aqueous Solution (pH > 8.5) protocol1->end_aq end_org Clear Organic Stock Solution (e.g., 10-50 mM in DMSO) protocol2->end_org

Caption: Decision workflow for dissolving the target compound.

Summary of Dissolution Parameters & Troubleshooting

ParameterAqueous Protocol (Basic pH)Organic ProtocolTroubleshooting Steps
Primary Solvent Water, PBS, TRIS, or other buffersDMSO, DMFCompound Won't Dissolve: - Aq: Add more base (NaOH); pH is not high enough. - Org: Use sonication/gentle warming. - Both: Concentration may be above solubility limit.
Key Additive 1.0 N NaOHNonePrecipitate Forms on Standing: - Aq: pH may have dropped due to CO₂ absorption; re-check and adjust pH. Solution may be supersaturated. - Org: Solution was supersaturated; dilute or store warm if application allows.
Typical Conc. 0.1 - 5 mg/mL1 - 20 mg/mL (10-50 mM)Solution is Cloudy: - Insoluble impurities may be present. Filter the solution through a 0.22 or 0.45 µm PTFE filter.
Mechanism Deprotonation to soluble carboxylate saltSolvation via strong dipole-dipole interactions
Best For Cell-based assays, enzyme kineticsCompound screening, organic synthesis

References

  • Vertex AI Search Result. (2014).
  • Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Fisher Scientific. (2023). Safety Data Sheet: Thieno[2,3-b]pyrazine-6-carboxylic acid.
  • Ghanbarpour, M. M., & Hsieh, D. S. T. (1986). Solubility of amino acids in mixed solvent systems. Journal of Pharmaceutical Sciences.
  • Fisher Scientific. (2025). Safety Data Sheet: Thieno[2,3-b]pyrazine-6-carboxylic acid.
  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Avdeef, A. (2020).
  • Afonso, C. A. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)
  • Ferreira, I. C. F. R., et al. (2021). Synthesis of novel methyl 7-[(hetero)

Sources

Method

Application Notes and Protocols for the Derivatization of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid for Biological Screening

Introduction: The Thieno[2,3-b]pyrazine Scaffold - A Privileged Core in Medicinal Chemistry The thieno[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in drug discovery. Its structural resemblance...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-b]pyrazine Scaffold - A Privileged Core in Medicinal Chemistry

The thieno[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in drug discovery. Its structural resemblance to purines allows it to function as a "hinge-binding" motif for various protein kinases, making it a valuable starting point for the development of novel therapeutics, particularly in oncology.[1][2] The 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid (ATPC) scaffold, in particular, presents two versatile functional handles for chemical modification: a nucleophilic amino group at the C7 position and a carboxylic acid at the C6 position. This arrangement allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for the strategic derivatization of ATPC. We will detail robust, field-proven protocols for the modification of both the amino and carboxylic acid functionalities, including orthogonal protection strategies. Furthermore, we will outline standardized assays for evaluating the biological activity of the resulting compound library, focusing on anticancer and antimicrobial screening.

Strategic Derivatization of the ATPC Scaffold

The primary objective in derivatizing the ATPC core is to generate a library of analogues with diverse physicochemical properties. Modifications at the C6 and C7 positions can profoundly influence target engagement, selectivity, and cell permeability. The general workflow for creating a diverse library from the ATPC scaffold is outlined below.

Derivatization_Workflow cluster_0 Pathway 1: Carboxylic Acid Modification cluster_1 Pathway 2: Amino Group Modification A 7-Aminothieno[2,3-b]pyrazine- 6-carboxylic acid (ATPC) B Amine Protection (e.g., Boc) A->B C Carboxylic Acid Derivatization (Amides, Esters) B->C D Amine Deprotection C->D E Amine Derivatization (Acylation, Buchwald-Hartwig) D->E F Final Compound Library E->F G Biological Screening (e.g., SRB, MIC Assay) F->G

Caption: Overall workflow for the derivatization of ATPC.

Part 1: Orthogonal Protection and Carboxylic Acid Derivatization

To selectively modify the carboxylic acid, the more nucleophilic amino group must first be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the conditions required for carboxylic acid activation and its facile removal under acidic conditions that are typically compatible with the thienopyrazine core.[3][4]

Protocol 1: Boc Protection of the C7-Amino Group

  • Dissolution: Suspend 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid (1.0 equiv.) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).

  • Basification: Add sodium hydroxide (2.5 equiv.) and stir until the starting material fully dissolves.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv.) dissolved in a minimal amount of 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, acidify the mixture to pH ~3 with a cold 1 M HCl solution. This will precipitate the Boc-protected product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield Boc-protected ATPC.

Rationale: The use of a biphasic dioxane/water system with NaOH ensures the deprotonation of both the carboxylic acid and the ammonium ion formed in situ, facilitating the reaction with Boc₂O. Acidic work-up protonates the carboxylate, leading to the precipitation of the desired product.

With the amino group protected, the carboxylic acid is now available for derivatization. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of functional groups that can probe interactions with biological targets.[5] Common and highly effective coupling reagents include HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate).[6]

Protocol 2: HATU-Mediated Amide Coupling

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the Boc-protected ATPC (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and HATU (1.2 equiv.) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Coupling ReagentActivating AgentAdditive (Optional)BaseKey Features
HATU Uronium SaltNoneDIPEA, TEAHigh efficiency, low racemization, suitable for hindered substrates.[5]
EDC/HOBt CarbodiimideHOBtDIPEA, TEACost-effective, water-soluble byproducts are easily removed.[6]
BOP Phosphonium SaltNoneDIPEA, TEAVery reactive, but produces a carcinogenic byproduct (HMPA).

Table 1: Common Reagents for Amide Bond Formation.

Part 2: Amino Group Deprotection and Derivatization

Following the successful modification of the carboxylic acid, the Boc protecting group on the C7-amino group can be selectively removed.

Protocol 3: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected ATPC derivative in dichloromethane (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir at room temperature.

  • Reaction: Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 1-3 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting TFA salt can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted if the free amine is required.

The liberated amino group is a key site for diversification. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds between the heteroaromatic amine and various aryl or heteroaryl halides.[7][8] This allows for the introduction of larger, more complex substituents that can explore additional binding pockets in a target protein.

Protocol 4: Buchwald-Hartwig C-N Cross-Coupling

This protocol is adapted from a procedure used on the methyl ester of 7-bromo-thieno[2,3-b]pyrazine-6-carboxylate, which serves as an excellent starting point for the amination of the corresponding 7-amino derivative with an aryl halide.[9]

  • Reaction Setup: To a dry reaction vessel, add the deprotected ATPC derivative (1.0 equiv.), the aryl or heteroaryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-110°C for 4-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Derivatization_Choice Start Starting Material: Boc-Protected ATPC Derivative Q2 Functional Group to Modify? Start->Q2 Q1 Desired Modification? A3 Buchwald-Hartwig Coupling (Protocol 4) Q1->A3 Introduce Aryl Group A4 Acylation Q1->A4 Introduce Acyl Group A1 Amide Bond Formation (Protocol 2) A2 Esterification (Fischer Esterification) Q2->A1 Carboxylic Acid Q2->A2 Carboxylic Acid Deprotect Boc Deprotection (Protocol 3) Q2->Deprotect Amino Group Deprotect->Q1

Caption: Decision tree for selecting a derivatization strategy.

Biological Screening of the ATPC Derivative Library

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Based on the known activities of thienopyrazines, two high-throughput screening assays are particularly relevant: an anti-proliferative assay against cancer cell lines and an antimicrobial susceptibility assay.

Protocol 5: Sulforhodamine B (SRB) Cell Viability Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro anticancer drug screening.[1][10]

  • Cell Plating: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized ATPC derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[10]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.[4]

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that inhibits 50% of cell growth) for each compound.

Protocol 6: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of novel compounds.[3][11]

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[12]

  • Compound Dilution: Prepare two-fold serial dilutions of the ATPC derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the OD at 600 nm.[13]

ParameterSRB AssayMIC Assay
Principle Measures total cellular protein contentDetermines lowest concentration to inhibit microbial growth
Endpoint Colorimetric (OD at 510 nm)Visual turbidity or OD at 600 nm
Application Anticancer drug screeningAntimicrobial susceptibility testing
Typical Organisms Human cancer cell linesBacteria (e.g., S. aureus, E. coli)
Key Reagents TCA, SRB dye, Tris baseMueller-Hinton Broth, McFarland standard

Table 2: Comparison of Biological Screening Assays.

Conclusion

The 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid scaffold is a versatile platform for the generation of novel bioactive molecules. The strategic application of orthogonal protecting groups and robust coupling chemistries, such as those detailed in these protocols, allows for the systematic exploration of structure-activity relationships. By coupling these synthetic strategies with reliable in vitro screening methods like the SRB and MIC assays, researchers can efficiently identify and optimize lead compounds for further drug development.

References

  • Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • SRB assay for measuring target cell killing v.1. (2023, May 24). protocols.io. Retrieved January 17, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 17, 2026, from [Link]

  • Exploring the Scaffold Universe of Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]

  • The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. Retrieved January 17, 2026, from [Link]

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020, June 1). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerer-type activation. (2025, March 17). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. (2009, December 1). PubMed. Retrieved January 17, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 17, 2026, from [Link]

  • HATU/PyBOP coupling procedure question. (2023, May 9). Reddit. Retrieved January 17, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • Amino Acid-Protecting Groups. (2019, November 19). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

Sources

Application

Application Note: A Guide to Cell-Based Profiling of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid and its Analogs

Introduction The thieno[2,3-b]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This class of compounds, which can be consid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[2,3-b]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This class of compounds, which can be considered bioisosteres of purine bases like adenine, has demonstrated a wide spectrum of biological activities.[3] Notably, derivatives of this scaffold have been synthesized and evaluated for their potent antitumor properties, showing promise in inhibiting the growth of various human tumor cell lines.[4][5] The core structure is a versatile foundation for developing novel therapeutic agents, particularly in oncology.[3][6]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a suite of robust, validated cell-based assay protocols to characterize the biological activity of compounds derived from the 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid core structure. We will detail methodologies for assessing primary cytotoxicity, confirming direct target engagement within the cellular environment, and evaluating activity against specific enzyme targets, such as protein kinases. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps to ensure data integrity and reproducibility.

Section 1: Compound Preparation and Handling

Proper handling and solubilization of test compounds are paramount for accurate and reproducible results. 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid and its derivatives are typically organic small molecules.

Protocol 1: Stock Solution Preparation

  • Solvent Selection: Due to the typically hydrophobic nature of such scaffolds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.

  • Preparation: Accurately weigh the compound and dissolve it in anhydrous, cell culture-grade DMSO to a final concentration of 10-50 mM. Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.[7]

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture wells does not exceed a level that impacts cell health (typically ≤0.5%), as this can be a source of experimental artifacts.

Section 2: Primary Screening: Cell Viability and Cytotoxicity Assays

The initial step in characterizing a potential anti-cancer compound is to determine its effect on cell viability and proliferation. We present two robust methods: a luminescence-based assay to quantify ATP as a marker of metabolic health and a fluorescence-based method to visually distinguish live and dead cells.

Principle of Viability Assays

Cell viability can be assessed by measuring key indicators of cellular health. Luminescent assays often quantify ATP, as viable, metabolically active cells maintain high levels, while non-viable cells rapidly lose the ability to synthesize ATP.[8] Fluorescence-based methods can utilize dyes like Calcein-AM, which is converted by intracellular esterases in live cells to a fluorescent product, and membrane-impermeable DNA dyes like Propidium Iodide (PI) or DRAQ7™, which only enter and stain cells with compromised membrane integrity.[9]

G cluster_workflow Cell Viability Assay Workflow A 1. Plate Cells (e.g., 10,000 cells/well) B 2. Incubate Overnight (Allow cells to adhere) A->B C 3. Treat with Compound (Serial dilutions of test article) B->C D 4. Incubate (e.g., 24, 48, or 72 hours) C->D E 5. Add Assay Reagent (e.g., CellTiter-Glo®) D->E F 6. Incubate & Measure (Luminescence/Fluorescence) E->F G 7. Data Analysis (Calculate GI50/IC50) F->G G cluster_workflow CETSA Principle & Workflow cluster_principle Molecular Principle A Treat Cells (+/- Compound) B Heat Challenge (Apply temperature gradient) A->B C Cell Lysis & Centrifugation (Separate soluble vs. aggregated protein) B->C D Quantify Soluble Protein (e.g., Western Blot, MS) C->D E Generate Melt Curve (Plot Soluble Protein vs. Temp) D->E P1 Unbound Protein (Less Stable) Heat Heat P1->Heat P2 Ligand-Bound Protein (More Stable) P2->Heat Agg1 Aggregates Heat->Agg1 Sol2 Remains Soluble at Higher Temp Heat->Sol2

Caption: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Western Blot-Based CETSA for Target Engagement

This protocol describes the classic CETSA method using Western blotting for detection. [10]

  • Cell Culture and Treatment: Grow cells to ~80% confluency. Treat cells with either the test compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Fractions: Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a standard method like the BCA assay.

  • Western Blot Analysis: Normalize the total protein loaded for each sample. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against the putative target protein, followed by a secondary antibody for detection.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity of the soluble target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, direct engagement. [11]

Section 4: Target-Specific Activity: Luminescent Kinase Assay

Given that thienopyrimidine scaffolds are often developed as kinase inhibitors, a direct in vitro kinase assay is a crucial secondary screen. [12][13]This protocol describes a homogeneous, luminescence-based assay that measures remaining ATP after a kinase reaction.

Principle of Kinase Inhibition Assay

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide. [14]In this assay format, kinase activity is determined by quantifying the amount of ATP consumed. A luciferase enzyme uses the remaining ATP to generate a luminescent signal. [15]Therefore, the light output is inversely proportional to the kinase's activity; high luminescence indicates low kinase activity and potent inhibition. [16]

G cluster_uninhibited Uninhibited Reaction cluster_inhibited Inhibited Reaction ATP1 ATP Kinase1 Active Kinase ATP1->Kinase1 Luc1 Luciferase Reagent ATP1->Luc1 Little ATP Remaining ADP1 ADP Kinase1->ADP1 Substrate1 Substrate Substrate1->Kinase1 LowLight Low Light Signal Luc1->LowLight ATP2 ATP Kinase2 Inhibited Kinase ATP2->Kinase2 Reaction Blocked Luc2 Luciferase Reagent ATP2->Luc2 Most ATP Remaining Inhibitor Thienopyrazine Compound Inhibitor->Kinase2 Substrate2 Substrate Substrate2->Kinase2 Reaction Blocked HighLight High Light Signal Luc2->HighLight

Caption: Principle of a luminescence-based kinase inhibition assay.

Protocol 4: In Vitro Luminescent Kinase Inhibition Assay

This protocol is based on platforms like Promega's Kinase-Glo® or ADP-Glo™. [14][16]

  • Prepare Reagents:

    • Kinase Buffer: Prepare an appropriate buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). [12] * Inhibitor Dilutions: Prepare serial dilutions of the 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid derivative in kinase buffer. Include a "no inhibitor" (DMSO) control.

    • Kinase/Substrate Mix: Prepare a solution containing the target kinase and its specific substrate peptide in kinase buffer. The optimal concentrations should be determined empirically.

  • Assay Plate Setup (96-well or 384-well):

    • Add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. [12][16]3. Initiate Kinase Reaction:

    • Add 5 µL of a mixture containing the substrate and ATP to each well to start the reaction. The ATP concentration should be near the Kₘ for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time). [12]4. Signal Detection:

    • Add 10 µL of the Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) controls. Plot percent inhibition versus log inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid and its derivatives. By progressing from broad cell viability screening to specific target engagement and in vitro enzymatic assays, researchers can efficiently characterize the biological activity of these promising compounds, elucidate their mechanism of action, and accelerate their development as potential therapeutic agents.

References

  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega. [URL: https://www.promega.
  • BenchChem. Application Notes and Protocols for Kinase Activity Assays. BenchChem. [URL: https://www.benchchem.com/application-notes/in-vitro-kinase-activity-assay]
  • Tanega C, et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH Probe Reports. [URL: https://www.ncbi.nlm.nih.gov/books/NBK47372/]
  • Promega Corporation. (2015). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega. [URL: https://worldwide.promega.
  • Chi, C. N., & A-Gonzalez, N. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(19), e4519. [URL: https://bio-protocol.org/e4519]
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379207/]
  • Kinasera. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit. Kinasera. [URL: https://www.kinasera.com/downloads/ARC-LUM_PK_assay_kit.pdf]
  • La Morte, V. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2736–2744. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9601362/]
  • Gao, C., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-1737-5_15]
  • Martins, M. F., et al. (2020). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 25(23), 5707. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730870/]
  • Promega Corporation. (2011). Cell Viability Protocols and Applications Guide. Promega. [URL: https://www.promega.
  • Yeasen. (2023). The Complete Guide to Cell Proliferation & Cytotoxicity Assays (Part II): Fluorescence-Based Methods. Yeasen Biotechnology. [URL: https://www.yeasen.com/news/the-complete-guide-to-cell-proliferation-cytotoxicity-assays-part-ii-fluorescence-based-methods.html]
  • Peixoto, P. A., et al. (2022). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 27(19), 6542. [URL: https://www.mdpi.com/1420-3049/27/19/6542]
  • AAT Bioquest. (n.d.). Cell Meter™ Cell Viability Assay Kit Green Fluorescence. AAT Bioquest. [URL: https://www.aatbio.com/products/cell-meter-cell-viability-assay-kit-green-fluorescence]
  • MilliporeSigma. (n.d.). Cell Viability and Proliferation Assays. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Abcam. (n.d.). Cell viability assays. Abcam. [URL: https://www.abcam.com/research-areas/cell-viability-assays]
  • Martins, M. F., et al. (2020). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 25(23), 5707. [URL: https://www.mdpi.com/1420-3049/25/23/5707]
  • Schneller, S. W., & Clough, F. W. (1975). Studies of thieno[2,3‐b]pyrazines in preparation of pyrazino[2′,3′:4,5]thieno[3,2‐d]pyrimidines and related molecules. Journal of Heterocyclic Chemistry, 12(3), 513-516. [URL: https://onlinelibrary.wiley.com/doi/10.1002/jhet.5570120314]
  • CETSA. (n.d.). CETSA - A method to study protein interactions in cells and tissues. CETSA. [URL: https://cetsa.com/]
  • Martins, M. F., et al. (2024). Synthesis and anti-tumor evaluation of thieno[2,3-b]pyrazine derivatives. ResearchGate. [URL: https://www.researchgate.
  • Sperry, J., & Kumar, N. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [URL: https://www.mdpi.com/1420-3049/27/4/1112]
  • Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1949-1969. [URL: https://pubmed.ncbi.nlm.nih.gov/30826188/]
  • LabSolu. (n.d.). Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate. LabSolu. [URL: https://labsolu.

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid

Abstract This document provides a comprehensive guide for the large-scale synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive guide for the large-scale synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] The described methodology is designed for scalability, employing a robust and efficient two-step sequence starting from commercially available 2,3-dicyanopyrazine. The core of this synthesis is a modified Gewald-type reaction, a powerful tool for the construction of 2-aminothiophenes.[2][3] This guide offers a detailed, step-by-step protocol, explains the underlying chemical principles, addresses critical safety considerations for handling hazardous reagents, and provides recommendations for process optimization.

Introduction and Strategic Overview

The thieno[2,3-b]pyrazine scaffold is a privileged heterocycle found in numerous biologically active compounds, including kinase inhibitors and antitumor agents.[4][5] The title compound, with its amino and carboxylic acid functionalities, serves as a versatile synthon for creating diverse chemical libraries.

The synthetic strategy outlined herein was chosen for its convergence, scalability, and use of readily accessible starting materials. The process begins with the construction of the aminothiophene ring onto a pyrazine precursor, followed by the hydrolysis of an ester intermediate to yield the final product. This approach circumvents the need for protecting group chemistry and offers a high-yielding pathway suitable for kilogram-scale production.

Overall Synthetic Scheme

The synthesis is accomplished in two primary chemical transformations:

  • Ring Formation: A base-catalyzed condensation of 2,3-dicyanopyrazine with ethyl thioglycolate to form the ethyl ester of the target molecule.

  • Saponification: Hydrolysis of the ethyl ester intermediate to yield the final 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

G A 2,3-Dicyanopyrazine C Intermediate: Ethyl 7-Aminothieno[2,3-b]pyrazine- 6-carboxylate A->C Step 1: Thiophene Ring Formation B Ethyl Thioglycolate + Base (e.g., NaOEt) B->C E Final Product: 7-Aminothieno[2,3-b]pyrazine- 6-carboxylic Acid C->E Step 2: Saponification D Base Hydrolysis (e.g., NaOH, H₂O/EtOH) D->E

Caption: High-level overview of the two-step synthetic pathway.

Mechanistic Insights: The Thorpe-Ziegler Cyclization

The key transformation in this synthesis is the formation of the thiophene ring. This reaction proceeds via a variation of the Thorpe-Ziegler reaction. The mechanism is initiated by the deprotonation of ethyl thioglycolate by a strong base, such as sodium ethoxide, to form a thiolate anion.[6] This nucleophilic thiolate then attacks one of the electrophilic nitrile carbons of 2,3-dicyanopyrazine. The resulting intermediate undergoes an intramolecular cyclization, where the newly formed enolate attacks the second nitrile group. Tautomerization of the resulting imine yields the stable 2-aminothiophene aromatic system.[2][6]

Understanding this mechanism is crucial for optimization. The choice of base is critical; it must be strong enough to deprotonate the thioglycolate but not so strong as to promote unwanted side reactions. The reaction temperature must also be carefully controlled to manage the exothermicity of the initial addition and ensure complete cyclization.

Materials and Reagents

ReagentCAS No.FormulaPuritySupplier Notes
2,3-Dichloropyrazine4858-85-9C₄H₂Cl₂N₂≥98%Starting material for precursor synthesis
Sodium Cyanide (NaCN)143-33-9NaCN≥98%EXTREMELY TOXIC . Handle with extreme caution.
2,3-Dicyanopyrazine38583-53-0C₆H₂N₄≥98%Key starting material for main synthesis.
Ethyl Thioglycolate623-51-8C₄H₈O₂S≥98%Reagent for thiophene ring formation.
Sodium Ethoxide (NaOEt)141-52-6C₂H₅NaO≥96%Base catalyst. Can be used as a solution in ethanol.
Ethanol (EtOH)64-17-5C₂H₅OHAnhydrous, 200 proofReaction solvent.
Sodium Hydroxide (NaOH)1310-73-2NaOH≥98%Reagent for saponification.
Hydrochloric Acid (HCl)7647-01-0HCl37% (conc.)For acidification/product precipitation.
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OSAnhydrousSolvent for precursor synthesis.

Detailed Synthesis Protocol

Workflow Visualization

G cluster_0 Precursor Synthesis (Optional) cluster_1 Step 1: Thiophene Ring Formation cluster_2 Step 2: Saponification & Isolation A1 Charge Reactor with 2,3-Dichloropyrazine & DMSO A2 Add Sodium Cyanide (EXTREME CAUTION) A1->A2 A3 Heat Reaction Mixture (e.g., 100-120 °C) A2->A3 A4 Quench, Extract & Isolate 2,3-Dicyanopyrazine A3->A4 B1 Charge Reactor with 2,3-Dicyanopyrazine & EtOH A4->B1 Isolated Precursor B4 Slowly Add Thiolate Solution to Pyrazine Slurry B1->B4 B2 Prepare NaOEt Solution in EtOH B3 Add Ethyl Thioglycolate to NaOEt Solution B2->B3 B3->B4 B5 Heat to Reflux & Monitor by TLC/LC-MS B4->B5 B6 Cool, Filter & Wash Solid (Ethyl Ester Intermediate) B5->B6 C1 Suspend Ethyl Ester in EtOH/H₂O B6->C1 Isolated Intermediate C2 Add Aqueous NaOH Solution C1->C2 C3 Heat Mixture to Complete Hydrolysis C2->C3 C4 Cool and Filter any Insolubles C3->C4 C5 Acidify Filtrate with HCl to pH ~3-4 C4->C5 C6 Filter, Wash with H₂O & Acetone C5->C6 C7 Dry Product Under Vacuum C6->C7

Caption: Detailed experimental workflow for the multi-step synthesis.

Part A: Precursor Synthesis of 2,3-Dicyanopyrazine (Optional)

This step is only necessary if 2,3-dicyanopyrazine is not commercially available. This procedure involves sodium cyanide and must be performed with extreme caution in a well-ventilated fume hood with appropriate safety protocols.

WARNING: CRITICAL SAFETY PROTOCOL FOR SODIUM CYANIDE

Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[7][8] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves (double gloving is recommended).[10]

  • Designated Area: Conduct all operations in a certified chemical fume hood designated for cyanide use.[10]

  • Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible. Have a cyanide antidote kit available and ensure personnel are trained in its use.

  • Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be quenched with sodium hypochlorite (bleach) solution before being collected as hazardous waste. Never mix cyanide waste with acidic waste streams.[10]

Procedure:

  • To a stirred solution of 2,3-dichloropyrazine (1.0 eq) in anhydrous DMSO, carefully add sodium cyanide (2.2 eq) in portions.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and carefully pour it into a large volume of ice-water.

  • The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2,3-dicyanopyrazine.

Part B: Synthesis of Ethyl 7-Aminothieno[2,3-b]pyrazine-6-carboxylate
  • Reactor Setup: Charge a suitable reactor with 2,3-dicyanopyrazine (1.0 eq) and anhydrous ethanol (approx. 10 mL per gram of pyrazine). Stir to create a slurry.

  • Base & Reagent Preparation: In a separate flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. Cool this solution in an ice bath to 0-5 °C.

  • Thiolate Formation: To the cold sodium ethoxide solution, add ethyl thioglycolate (1.05 eq) dropwise, maintaining the temperature below 10 °C. Stir for 15-20 minutes to ensure complete formation of the sodium thioglycolate salt.

  • Reaction: Slowly add the thiolate solution to the stirred slurry of 2,3-dicyanopyrazine. A color change and an increase in temperature are expected. Control the addition rate to maintain the internal temperature below 40 °C.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a yellow solid. Filter the solid, wash it sequentially with cold ethanol and water, and then dry it under vacuum. This affords the ethyl ester intermediate with high purity.

Part C: Saponification to 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid
  • Setup: Suspend the ethyl ester intermediate (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq). Heat the mixture to 60-70 °C and stir until the hydrolysis is complete (typically 2-6 hours, monitor by TLC/LC-MS). The solution should become homogeneous as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature. If any solid is present, filter it off.

  • Precipitation: Slowly add concentrated hydrochloric acid to the clear filtrate to adjust the pH to approximately 3-4. The final product will precipitate out of the solution.

  • Isolation and Drying: Filter the precipitated solid. Wash the filter cake thoroughly with cold water to remove salts, followed by a wash with a small amount of cold acetone or ether to aid in drying.

  • Dry the final product under vacuum at 50-60 °C to a constant weight.

Process Data and Troubleshooting

StepKey ParameterTarget ValueRationale & Troubleshooting
Step B Reagent Stoichiometry~1.05 eq Thioglycolate, ~1.1 eq BaseA slight excess of reagents ensures complete conversion of the limiting pyrazine. Excess base can lead to side reactions.
Step B Temperature Control< 40 °C during additionThe initial reaction is exothermic. Runaway reactions can decrease yield and purity. Use controlled addition and external cooling.
Step C Hydrolysis Time2-6 hoursIncomplete hydrolysis will leave residual ester. Monitor by LC-MS. If the reaction stalls, an additional equivalent of NaOH may be added.
Step C Final pH3 - 4A pH that is too low may protonate the amino group, increasing solubility and reducing yield. A pH that is too high will prevent precipitation.
Overall Solvent QualityAnhydrousWater in Step B can react with the sodium ethoxide base, reducing its effectiveness and potentially leading to side reactions.

Conclusion

This application note details a reliable and scalable two-step synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. The methodology relies on a robust Thorpe-Ziegler-type cyclization, offering high yields and operational simplicity. By carefully controlling reaction parameters and adhering to strict safety protocols, particularly when handling sodium cyanide for precursor synthesis, this protocol can be effectively implemented for the large-scale production of this valuable heterocyclic building block for research and drug development.

References

  • El-Sayed, R., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Rodrigues, J. M., et al. (2022). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. MDPI. Available at: [Link]

  • Wikipedia. (2023). Gewald reaction. Available at: [Link]

  • Putrov, D., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Sabnis, R. W. (2010). The Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. John Wiley & Sons.
  • Schneller, S. W., et al. (1976). A simple synthesis of thieno[2,3‐b]pyrazine and thieno[2,3‐b] pyridine. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Taekwang Industrial Co., Ltd. Sodium Cyanide. Available at: [Link]

  • United Chemical. (2024). Sodium Cyanide Safety Protection and Emergency Measures. Available at: [Link]

  • University of Wollongong. (2019). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Available at: [Link]

  • Bourguignon, J., et al. (1980). Nouvelles syntheses de la thieno[2,3‐b] pyrazine. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. National Institutes of Health. Available at: [Link]

  • Bourguignon, J., et al. (1980). ChemInform Abstract: NEW SYNTHESES OF THIENO(2,3-B)PYRAZINE. Chemischer Informationsdienst. Available at: [Link]

  • Martins, M. F., et al. (2024). Synthesis and anti-tumor evaluation of thieno[2,3-b]pyrazine derivatives. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid in Cancer Research

Introduction: The Thieno[2,3-b]pyrazine Scaffold as a Privileged Motif in Oncology Drug Discovery The landscape of cancer therapy is increasingly dominated by targeted agents that interfere with specific molecular pathwa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-b]pyrazine Scaffold as a Privileged Motif in Oncology Drug Discovery

The landscape of cancer therapy is increasingly dominated by targeted agents that interfere with specific molecular pathways crucial for tumor growth and survival. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the thieno[2,3-b]pyrazine core has emerged as a "privileged" structure. Its structural resemblance to purines allows it to function as a versatile hinge-binding motif, making it an ideal starting point for the development of potent kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of a key thieno[2,3-b]pyrazine intermediate, 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid , in cancer research. We will delve into its synthesis, its role as a foundational scaffold for generating libraries of potential anticancer compounds, and detailed protocols for evaluating the biological activity of its derivatives.

Chemical Synthesis and Properties

While 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a crucial building block, its direct synthesis is often preceded by the synthesis of its corresponding methyl ester, Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate . This ester is more commonly used in subsequent derivatization reactions due to the protected carboxylic acid group.

Synthesis of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate

The synthesis of the methyl ester has been previously described and serves as a key starting material.[2]

Proposed Synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid

The parent carboxylic acid can be readily obtained by the hydrolysis of its methyl ester. A reliable method for this transformation can be adapted from the hydrolysis of the analogous methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate.[3]

Protocol: Hydrolysis of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate

  • Dissolution: Dissolve Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H₂O) (typically in a 6:1:1 ratio).

  • Saponification: Add an excess of a strong base, such as lithium hydroxide (LiOH), to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Partially remove the organic solvents under reduced pressure.

  • Acidification: Carefully acidify the remaining aqueous solution with a concentrated acid, such as hydrochloric acid (HCl), to a pH of approximately 5.

  • Precipitation and Isolation: The desired carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with water and dry it thoroughly to obtain 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

This carboxylic acid derivative is a versatile intermediate for the synthesis of a diverse range of amide derivatives and other analogs for screening in cancer research.

Application as a Scaffold for Kinase Inhibitors

The primary application of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid and its ester in cancer research is as a scaffold for the synthesis of potent kinase inhibitors. The amino group at the 7-position provides a convenient handle for introducing various aryl and heteroaryl substituents via cross-coupling reactions, such as the Buchwald-Hartwig amination.[2] This allows for the exploration of the chemical space around the core scaffold to optimize binding to the ATP pocket of target kinases.

Targeted Signaling Pathways

Derivatives of the thieno[2,3-b]pyrazine scaffold have shown inhibitory activity against several key kinases implicated in cancer progression, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][4]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when overexpressed or mutated, can drive cell proliferation and survival in various cancers.[5][6]

  • Aurora Kinases: A family of serine/threonine kinases that are essential for cell cycle progression and mitosis.[7]

The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Diagram: General Kinase Inhibition Mechanism

G cluster_0 Kinase Activity cluster_1 Inhibition by Thieno[2,3-b]pyrazine Derivative ATP ATP Active Kinase Active Kinase ATP->Active Kinase Substrate Substrate Substrate->Active Kinase Phosphorylated Substrate Phosphorylated Substrate Active Kinase->Phosphorylated Substrate Phosphorylation ADP ADP Active Kinase->ADP Inactive Kinase Inactive Kinase Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Activates Inhibitor Thieno[2,3-b]pyrazine Derivative Inhibitor->Inactive Kinase Binds to ATP pocket Inactive Kinase->Downstream Signaling Blocks Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling->Cell Proliferation,\nSurvival, Angiogenesis

Caption: Inhibition of kinase signaling by a thieno[2,3-b]pyrazine derivative.

Anticancer Activity of 7-Arylamino-thieno[2,3-b]pyrazine-6-carboxylate Derivatives

A study by Rodrigues et al. (2021) detailed the synthesis and evaluation of a series of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. The anticancer potential of these compounds was assessed against four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460).[2]

CompoundR Group (at position 7)AGS GI₅₀ (µM)CaCo-2 GI₅₀ (µM)MCF7 GI₅₀ (µM)NCI-H460 GI₅₀ (µM)
2b 2-Methoxyphenyl9.8>50>50>50
2f 3,4-Dimethoxyphenyl9.28.025.415.6
2g 3,5-Dimethoxyphenyl7.813.915.815.1
2h 4-Nitrophenyl13.09.2>50>50
2n 3-Pyridyl>5010.9>50>50
Ellipticine (Positive Control)1.11.31.01.2
Data sourced from Rodrigues et al. (2021). GI₅₀ is the concentration that causes 50% cell growth inhibition.[2]

The results indicate that certain methoxy-substituted derivatives, particularly 2g , exhibit promising and selective activity against the AGS gastric cancer cell line.[2]

Protocols for Biological Evaluation

To assess the anticancer potential of novel derivatives of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ values.

Diagram: MTT Assay Workflow

G Start Start Seed Cells Seed Cells in 96-well plate Start->Seed Cells Incubate_24h Incubate 24h Seed Cells->Incubate_24h Treat Treat with Compounds Incubate_24h->Treat Incubate_48_72h Incubate 48-72h Treat->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

While some derivatives of the thieno[2,3-b]pyrazine scaffold may not induce classical apoptosis,[2] other related pyrazine and thienopyrimidine compounds have been shown to trigger this cell death pathway.[6][8][9]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. A DNA-intercalating fluorescent dye, such as propidium iodide, is used to stain the DNA, and the fluorescence intensity is measured by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

Several studies have demonstrated that thienopyrimidine derivatives can induce cell cycle arrest, often at the G2/M phase.[5][10]

Future Perspectives

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a valuable and versatile scaffold in the field of cancer drug discovery. The accumulated evidence strongly suggests that its derivatives are potent inhibitors of various kinases crucial for cancer cell proliferation and survival. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Expanding the library of derivatives to further optimize potency and selectivity for specific kinase targets.

  • Mechanism of Action Studies: For promising compounds, detailed investigations into the specific kinase targets and downstream signaling pathways are warranted.

  • In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo antitumor activity and pharmacokinetic properties.

  • Combination Therapies: Exploring the synergistic effects of novel thieno[2,3-b]pyrazine derivatives with existing chemotherapeutic agents or other targeted therapies.

The continued exploration of this chemical scaffold holds significant promise for the development of the next generation of targeted anticancer therapies.

References

  • Aziz, M. A., Serya, R. A., Lasheen, D. S., Abdel-Aziz, A. K., Esmat, A., Mansour, A. M., ... & Abouzid, K. A. (2016). Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6(1), 1-16. [Link]

  • Elkaeed, E. B., Eissa, I. H., Anouar, Y., El-Hashash, M. A., & Abulkhair, H. S. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Gali-Muhtasib, H., El-Sabban, M., & Kuester, D. (2017). Thienopyrimidine Derivatives Exert Their Anticancer Efficacy via Apoptosis Induction, Oxidative Stress and Mitotic Catastrophe. Anticancer Research, 37(10), 5489-5501. [Link]

  • Mghwary, A. E. S., Gedawy, E. M., Kamal, A. M., & Abuel-Maaty, S. M. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852. [Link]

  • Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C., Barros, L., & Queiroz, M. J. R. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. [Link]

  • Shawish, H., El-Adl, K., El-Awdan, S. A., Gouda, A. M., & El-Gazzar, M. G. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(13), 1167-1184. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Chebil, A., & El-Sayed, M. A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302484. [Link]

  • Mghwary, A. E. S., Gedawy, E. M., Kamal, A. M., & Abuel-Maaty, S. M. (2019). Graphical representation for IC50 of EGFR assay in µM of compounds 5a, 5b, 5d–g and 5k. ResearchGate. [Link]

  • Rostampour, S., Eslami, F., Babaei, E., Mostafavi, H., & Mahdavi, M. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 24(3), 203-212. [Link]

  • El-Sayed, M. T., El-Hady, O. M., El-Adl, K., El-Gazzar, M. G., & El-Hady, O. M. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6296. [Link]

  • El-Gazzar, M. G., El-Adl, K., El-Hady, O. M., & El-Sayed, M. T. (2023). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1184-1200. [Link]

  • Martins, M. F., Ribeiro, F., Borges, A., Calhelha, R. C., & Queiroz, M. J. R. P. (2022). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 27(23), 8205. [Link]

  • Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C., Barros, L., & Queiroz, M. J. R. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation: effects in human tumor cells growth, cell cycle analysis, apoptosis and toxicity in non-tumor cells. RepositoriUM. [Link]

  • Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C., Barros, L., & Queiroz, M. J. R. (2021). Induction of apoptotic process by compounds 2b, 2f, and 2g at their GI50 values in AGS cell line. ResearchGate. [Link]

  • Juszczak, M., Matysiak, J., Niewiadomy, A., & Rzeski, W. (2018). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. ResearchGate. [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Kim, K. H. (2017). Synthesis and evaluation of apoptosis induction of thienopyrimidine compounds on KRAS and BRAF mutated colorectal cancer cell lines. ResearchGate. [Link]

  • Al-Warhi, T., Sabt, A., Rizvi, S. U. M., & Choudhary, M. I. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(19), 6649. [Link]

  • Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C., Barros, L., & Queiroz, M. J. R. (2021). Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b) from amine 1a. ResearchGate. [Link]

  • El-Gazzar, M. G., El-Adl, K., El-Hady, O. M., & El-Sayed, M. T. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(13), 1167-1184. [Link]

  • El-Gazzar, M. G., El-Adl, K., El-Hady, O. M., & El-Sayed, M. T. (2023). Thieno [2, 3-d] pyrimidine analogues as EGFR Inhibitors. ResearchGate. [Link]

  • Elrazaz, E. Z., Serya, R. A., Ismail, N. S., & Abou El Ella, D. A. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 33-41. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Abdullah, E. S., Alanazi, M. M., & El-Enany, M. M. (2023). Novel pyrido[2,3-b][4][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(11), 2187-2203. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Chebil, A., & El-Sayed, M. A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302484. [Link]

  • Al-Ghorbani, M., Chebil, A., El-Sayed, M. A. A., & Al-Ostoot, F. H. (2022). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid Solubility in DMSO

Welcome to the technical support center for handling 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our aim is to equip you with the necessary knowledge and protocols to ensure successful experimental outcomes.

Understanding the Challenge: Why is 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid Poorly Soluble in DMSO?

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound characterized by a planar structure with multiple heteroatoms and functional groups, including a carboxylic acid and an amino group. This combination of features can lead to strong intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. These strong crystal lattice forces make it difficult for DMSO molecules to effectively solvate and dissolve the compound, resulting in low solubility. The presence of both an acidic (carboxylic acid) and a basic (amino) group makes the molecule zwitterionic at its isoelectric point, which can further contribute to its low solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid in DMSO at room temperature?

Q2: I'm observing a precipitate in my DMSO stock solution. What should I do?

Precipitation in DMSO stock solutions can occur over time, especially with compounds that have borderline solubility.[5] This can be due to factors such as minor temperature fluctuations or the absorption of atmospheric moisture by the hygroscopic DMSO. If you observe a precipitate, it is recommended to try and redissolve the compound using the methods outlined in the troubleshooting guides below before use.

Q3: Is it safe to heat my sample of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid in DMSO to improve solubility?

Heating can be an effective method to increase solubility. However, it must be done with caution. DMSO can decompose at elevated temperatures, and this decomposition can be catalyzed by acids and bases.[6] It is recommended to heat the sample at a controlled temperature, not exceeding 150°C, and for the shortest time necessary to achieve dissolution.[6] Always ensure proper ventilation and use a calibrated heating source.

Troubleshooting Guides: Step-by-Step Protocols

This section provides detailed protocols to address common solubility issues encountered with 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid in DMSO.

Troubleshooting Workflow

start Start: Poor Solubility in DMSO heat Method 1: Gentle Heating & Sonication start->heat cosolvent Method 2: Co-solvent Addition heat->cosolvent Failure success Compound Dissolved heat->success Success ph_mod Method 3: pH Modification (Salt Formation) cosolvent->ph_mod Failure cosolvent->success Success ph_mod->success Success fail Still Insoluble ph_mod->fail Failure cluster_0 Energy Input cluster_1 Solvent System Modification cluster_2 Chemical Modification solute 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid (Solid) dissolved Dissolved Compound in DMSO solute->dissolved solvent DMSO solvent->dissolved heating Heating heating->dissolved Increases Kinetic Energy sonication Sonication sonication->dissolved Provides Mechanical Agitation cosolvent Co-solvent (e.g., DMF, Water) cosolvent->dissolved Alters Solvent Polarity base Base (e.g., NaOH) salt In-situ Salt Formation base->salt salt->dissolved Increases Polarity

Caption: Relationship between different methods for enhancing the solubility of the target compound in DMSO.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules. Available at: [Link]

  • Assessment of thermal safety during distillation of DMSO. IChemE Symposium Series. Available at: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules. Available at: [Link]

  • Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. Molecules. Available at: [Link]

  • A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. International Journal of Creative Research Thoughts. Available at: [Link]

  • solubility enhancement and cosolvency by madhavi. SlideShare. Available at: [Link]

  • How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? ResearchGate. Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available at: [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI. Available at: [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available at: [Link]

  • How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. Available at: [Link]

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. Available at: [Link]

  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules. Available at: [Link]

  • NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. The Royal Society of Chemistry. Available at: [Link]

  • 1H NMR (DMSO-d6). The Royal Society of Chemistry. Available at: [Link]

  • Sample Preparation. University of Ottawa. Available at: [Link]

  • Novel way to remove DMSO and DMF. BioChromato. Available at: [Link]

  • Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessment during Active Pharmaceutical Ingredient Manufacturing. Diva. Available at: [Link]

  • Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. MDPI. Available at: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid

Welcome to the technical support center for the synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common issues that lead to low yields.

I. Understanding the Synthesis: The Gewald Reaction

The synthesis of the 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid core often relies on a variation of the Gewald aminothiophene synthesis. This powerful, one-pot, multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene.[1][2]

The Core Mechanism

The reaction proceeds through several key stages:

  • Knoevenagel-Cope Condensation: An initial condensation between the carbonyl compound and the active methylene nitrile.[3][4]

  • Sulfur Addition and Polysulfide Formation: Elemental sulfur adds to the reaction, leading to the formation of polysulfide intermediates.[3][5]

  • Cyclization and Aromatization: The crucial ring-closing step to form the thiophene ring, followed by aromatization, is the thermodynamic driving force of the reaction.[3][5]

Understanding this mechanism is critical for diagnosing and resolving issues that may arise during the synthesis.

Visualizing the General Gewald Reaction Pathway

Gewald Reaction Pathway A Ketone/Aldehyde + Active Methylene Nitrile B Knoevenagel-Cope Condensation A->B C α,β-Unsaturated Nitrile Intermediate B->C D Sulfur Addition C->D + Sulfur + Base E Polysulfide Intermediates D->E F Cyclization & Aromatization E->F G 2-Aminothiophene Product F->G

Caption: Generalized workflow of the Gewald aminothiophene synthesis.

II. Troubleshooting Guide: Low Product Yield

Low yield is the most frequently encountered problem in this synthesis. This guide provides a structured approach to identifying and resolving the root causes.

Question 1: My reaction has not initiated, or the conversion rate is extremely low. What should I investigate first?

Answer: This issue often points to fundamental problems with your reagents or reaction setup.

A. Purity of Starting Materials:

  • Action: Verify the purity of your ketone/aldehyde, active methylene compound, and sulfur. Impurities can inhibit the reaction or catalyze side reactions.

  • Pro-Tip: If possible, purify starting materials before use. For example, recrystallize solid reagents and distill liquid reagents. Ensure solvents are anhydrous and free of contaminants.

B. Catalyst/Base Activity:

  • Action: The choice and quality of the base are critical. Ensure your base (e.g., morpholine, diethylamine) is not old or degraded.

  • Pro-Tip: Consider screening different bases. The optimal base can be substrate-dependent.

C. Reaction Temperature:

  • Action: The initial Knoevenagel-Cope condensation is often exothermic. If the temperature is too low, the reaction may not start. Conversely, excessively high temperatures can lead to side reactions.[6]

  • Pro-Tip: Begin the reaction at the recommended temperature and monitor for any exotherm. A gentle warming might be necessary to initiate the reaction.

Question 2: My reaction mixture has turned dark brown or black, and I'm getting a tarry residue instead of a clean product. What's happening?

Answer: A dark, tarry mixture is a strong indicator of polymerization or the formation of complex polysulfides, often caused by excessive heat.[6]

A. Temperature Control:

  • Action: Carefully monitor and control the internal reaction temperature. Avoid localized overheating.

  • Pro-Tip: Use an oil bath for uniform heating and vigorous stirring to ensure even temperature distribution.

B. Rate of Reagent Addition:

  • Action: Slow, controlled addition of reagents can prevent a rapid exotherm and minimize polymerization.

  • Pro-Tip: Consider adding one of the reactants dropwise over a period of time.

Question 3: I'm observing the formation of a significant amount of a byproduct that I suspect is a dimer. How can I confirm this and prevent it?

Answer: Dimerization of the α,β-unsaturated nitrile intermediate is a common side reaction in the Gewald synthesis.[6]

A. Identification:

  • Action: Use techniques like LC-MS or NMR to characterize the byproduct and confirm its dimeric structure.

B. Mitigation Strategies:

ParameterRecommended ActionRationale
Temperature Optimize the reaction temperature. A systematic screening can identify the ideal range for your specific substrates.Dimer formation is often highly sensitive to temperature.[6]
Reagent Addition Add reagents slowly and in a controlled manner.This can favor the desired intramolecular cyclization over intermolecular dimerization.[6]
Solvent Experiment with different solvents.The choice of solvent can influence the relative rates of the desired reaction and dimerization.[6]
Question 4: My yield is consistently low, and I suspect the initial Knoevenagel-Cope condensation is inefficient. What can I do?

Answer: An inefficient initial condensation will result in a low concentration of the key intermediate, leading to poor overall yield.

A. Stronger Base:

  • Action: Consider using a stronger base to promote the condensation.

  • Pro-Tip: Be cautious, as a very strong base might also promote unwanted side reactions.

B. Water Removal:

  • Action: The Knoevenagel-Cope condensation produces water, which can inhibit the reaction.

  • Pro-Tip: Use a Dean-Stark apparatus or add a dehydrating agent to remove water as it is formed.

Troubleshooting Workflow

Troubleshooting Low Yield Start Low Product Yield Q1 Reaction not starting or very low conversion? Start->Q1 A1 Check Reagent Purity Verify Base Activity Optimize Temperature Q1->A1 Yes Q2 Dark, tarry mixture? Q1->Q2 No End Improved Yield A1->End A2 Control Temperature Slow Reagent Addition Q2->A2 Yes Q3 Suspected Dimer Formation? Q2->Q3 No A2->End A3 Optimize Temperature Adjust Reagent Addition Rate Screen Solvents Q3->A3 Yes Q4 Inefficient Condensation? Q3->Q4 No A3->End A4 Use Stronger Base Remove Water Q4->A4 Yes A4->End

Caption: A logical workflow for troubleshooting low yield in the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Gewald synthesis?

A1: Besides dimerization and polymerization, the presence of unreacted starting materials and intermediates is common. Incomplete reactions can lead to contamination of the final product.[6]

Q2: Can microwave irradiation improve my yield?

A2: Yes, microwave-assisted organic synthesis has been shown to be beneficial for the Gewald reaction. It can significantly reduce reaction times and, in some cases, improve product yields.[2]

Q3: How critical is the stoichiometry of the reactants?

A3: Very critical. Incorrect stoichiometry can lead to byproducts. For instance, an excess of the ketone or cyanoester could lead to self-condensation or other unwanted reactions. Carefully measure all reagents.

Q4: My product is difficult to purify. Any suggestions?

A4: Purification can be challenging due to the nature of the product and potential impurities.

  • Recrystallization: If the product is a solid, try recrystallization from a suitable solvent system.

  • Column Chromatography: For more complex mixtures, silica gel column chromatography may be necessary.

  • Acid-Base Extraction: The amino and carboxylic acid groups on the target molecule can be exploited for purification through pH-adjusted extractions.

IV. Experimental Protocol: A General Procedure

This protocol provides a general starting point. Optimization for specific substrates is highly recommended.

Materials:

  • Appropriate ketone/aldehyde (1.0 eq.)

  • Cyanoacetamide or a similar active methylene nitrile (1.0 eq.)

  • Elemental sulfur (1.1 eq.)

  • Base (e.g., morpholine, 0.2 eq.)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone, the active methylene nitrile, and the solvent.

  • Add the elemental sulfur to the mixture.

  • Add the base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and stir.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization or column chromatography.

V. References

  • BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis. Retrieved from

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). Journal of Organic Chemistry, 89(13), 9609–9619.

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). RSC.

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.

  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 26(16), 4823.

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv.

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from

Sources

Troubleshooting

purification of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid from crude reaction mixture

Welcome to the technical support center for the purification of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are worki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving high purity from crude reaction mixtures. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Here, we address some of the high-level questions that frequently arise when handling this specific molecule.

Q1: What are the most common impurities I should expect in my crude 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: If your synthesis involves the hydrolysis of the corresponding methyl or ethyl ester (e.g., Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate), incomplete hydrolysis is a primary source of impurity.[1][2]

  • Side-Reaction Products: Synthesis of heterocyclic systems can lead to regioisomers or products from undesired side reactions.

  • Reagents and Catalysts: Residual coupling agents, bases, or metal catalysts (if applicable to your synthesis) may persist in the crude product.[3][4]

  • Residual Solvents: Solvents used in the reaction or initial work-up can be trapped in the crude solid.

Q2: What are the key physicochemical properties of this compound that influence its purification?

A2: 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is an amphoteric molecule, meaning it has both acidic and basic functional groups: the carboxylic acid (-COOH) and the aromatic amine (-NH₂). This is the most critical property to leverage for purification.

  • The carboxylic acid group makes the molecule soluble in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) as it forms a water-soluble carboxylate salt.[5][6]

  • The amino group is basic and can be protonated in strongly acidic solutions to form a water-soluble ammonium salt.

  • As a neutral molecule, it is expected to have low solubility in water and many non-polar organic solvents.

Q3: Which purification technique is generally the most effective for this compound?

A3: For removing neutral or basic impurities, acid-base extraction is exceptionally effective and should be your first-line approach.[7] This technique directly utilizes the acidic nature of the carboxyl group to selectively pull the desired compound into an aqueous layer, leaving many common organic impurities behind in the organic layer.[8][9] For achieving the highest purity, a multi-step approach is often necessary, combining acid-base extraction with a final polishing step like recrystallization.

Purification Strategy Decision Workflow

The choice of purification strategy depends on the nature of the impurities and the desired final purity. This workflow provides a general decision-making framework.

Purification_Workflow Start Crude Reaction Mixture Check_Impurity Are major impurities neutral or basic? Start->Check_Impurity Acid_Base Perform Acid-Base Extraction Check_Impurity->Acid_Base Yes Chromatography Consider Flash Chromatography Check_Impurity->Chromatography No (e.g., acidic isomers) Check_Purity_1 Is purity >95%? Acid_Base->Check_Purity_1 Recrystallize Perform Recrystallization Check_Purity_1->Recrystallize No End Pure Product Check_Purity_1->End Yes Check_Purity_2 Is purity sufficient? Recrystallize->Check_Purity_2 Check_Purity_2->Chromatography No Check_Purity_2->End Yes Chromatography->End

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification in a practical, cause-and-solution format.

ProblemProbable Cause(s)Recommended Solution(s)
Low Recovery After Acid-Base Extraction 1. Incomplete Extraction: The carboxylic acid was not fully converted to its salt. 2. Incomplete Precipitation: The pH of the aqueous layer was not lowered sufficiently to precipitate the acid. 3. Product Solubility: The product has some solubility in the acidic aqueous solution.1. Ensure Complete Extraction: Use a sufficient volume of aqueous base and perform the extraction multiple times (e.g., 3x). Confirm the aqueous layer is basic (pH > 8) after each extraction. 2. Ensure Complete Precipitation: Acidify the aqueous solution slowly until the pH is well below the pKa of the carboxylic acid (target pH 2-3). Check with pH paper.[6] 3. Maximize Precipitation: Cool the combined aqueous extracts in an ice bath before and during acidification to minimize product solubility. After acidification, stir the cold slurry for 30-60 minutes before filtering.[7]
Product is an Oil or Sticky Gum, Not a Crystalline Solid 1. Trapped Solvent: Residual organic solvent (e.g., ethyl acetate, DCM) is present. 2. Presence of Impurities: Impurities are disrupting the crystal lattice formation. 3. Rapid Precipitation: The product crashed out of solution too quickly during acidification or recrystallization.1. Remove Solvent: After filtering the precipitated solid, ensure it is thoroughly dried under a high vacuum. If it remains oily, consider triturating with a non-polar solvent like hexanes or pentane to wash away organic residue and induce crystallization. 2. Re-Purify: The material likely needs another purification step. If you performed extraction, follow up with recrystallization. 3. Control Precipitation: During re-acidification, add the acid dropwise to a vigorously stirred, ice-cold solution of the carboxylate salt. For recrystallization, allow the solution to cool slowly to room temperature and then place it in a refrigerator.
Compound Streaks Badly on Silica Gel TLC Plate Strong Analyte-Stationary Phase Interaction: The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel stationary phase.[7] This leads to "tailing" or streaking.Modify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., 94:5:1 DCM/Methanol/Acetic Acid). This keeps your compound fully protonated, preventing unwanted interactions with the silica and resulting in a much sharper spot.[7]
Persistent Impurity with Similar Properties Isomeric Impurity: A structural isomer may have very similar solubility and polarity, making it difficult to separate by extraction or simple recrystallization.Employ High-Resolution Techniques: 1. Flash Column Chromatography: This is the most common solution. Use the acid-modified mobile phase discussed above to ensure good peak shape. 2. Preparative HPLC: For very challenging separations and high-purity requirements, reverse-phase preparative HPLC is an excellent, albeit more resource-intensive, option.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This is the most robust method for initial purification, designed to separate the acidic product from neutral and basic impurities.

AcidBase_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase Dissolve 1. Dissolve Crude Product in Ethyl Acetate Extract 2. Extract with sat. NaHCO₃ (aq) (Repeat 3x) Dissolve->Extract Separate_Org Organic Layer: Contains neutral/basic impurities. (Discard) Extract->Separate_Org remains in org. layer Combine_Aq 3. Combine Aqueous Layers Extract->Combine_Aq product moves to aq. layer as salt Acidify 4. Cool in Ice Bath & Acidify with 6M HCl to pH ~2 Combine_Aq->Acidify Precipitate White/Yellow Precipitate Forms Acidify->Precipitate Filter 5. Filter, Wash with Cold Water, and Dry Under Vacuum Precipitate->Filter Pure_Product Pure Product Filter->Pure_Product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which the desired product is sparingly soluble but the impurities are. Ethyl acetate is a good starting point. Use a volume that is approximately 10-20 times the mass of the crude material. Transfer this solution to a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[7] Stopper the funnel and invert it gently several times, venting frequently to release the pressure from CO₂ evolution. Shake more vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction (steps 2-3) of the organic layer two more times with fresh portions of saturated NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts. The organic layer, containing neutral and basic impurities, can now be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 6M HCl dropwise. You will observe the product precipitating out of the solution. Continue adding acid until the solution is strongly acidic (pH 2-3, check with pH paper).[7]

  • Isolation: Allow the slurry to stir in the ice bath for at least 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid (the "filter cake") with a small amount of cold deionized water to remove inorganic salts. Dry the purified solid under a high vacuum to constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent secondary step to polish the product obtained from extraction or as a primary method if impurities are of a similar class.

Step-by-Step Methodology:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of your product in solvents of varying polarity (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures like ethanol/water).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product to just dissolve it completely. It is critical to use the minimum volume to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under a high vacuum.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Gomes, P. A., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 26(16), 4875. Retrieved from [Link]

  • Queiroz, M. J. R. P., et al. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Universidade do Minho Repository. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • Google Patents. (1966). DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
  • ResearchGate. (2021). Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b). Retrieved from [Link]

  • Queiroz, M. J. R. P., et al. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. MDPI. Retrieved from [Link]

  • American Chemical Society. (2018). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 3(10), 14357-14371. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • Doležal, M., et al. (2016). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 21(11), 1439. Retrieved from [Link]

Sources

Optimization

identifying impurities in 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid samples

Prepared by the Office of the Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the identification and troubleshooting of impu...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the identification and troubleshooting of impurities in samples of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. Our approach is grounded in established analytical principles and regulatory expectations to ensure scientific rigor and data integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding impurity analysis for this specific active pharmaceutical ingredient (API) intermediate.

Q1: What are the most likely sources of impurities in my 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid samples?

Impurities can be introduced at nearly any stage of the product lifecycle. According to the International Council for Harmonisation (ICH) guidelines, they are broadly classified into organic impurities, inorganic impurities, and residual solvents[1]. For this specific molecule, organic impurities are of primary concern and typically originate from the following sources:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Intermediates: Partially reacted species that were not carried through to the final step. A common intermediate could be the methyl or ethyl ester form of the final carboxylic acid, such as Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, which is often synthesized prior to a final hydrolysis step[2][3][4].

  • By-products: Result from unintended side reactions during synthesis. For heterocyclic compounds, this can include oxidative dimerization or reactions with alternative functional groups.

  • Degradation Products: Formed by the decomposition of the final compound during manufacturing, purification, or storage due to factors like heat, light, pH excursions, or oxidation[5][6].

  • Reagents, Ligands, and Catalysts: Residual materials used during the synthesis, such as palladium catalysts in cross-coupling reactions[2][7][8].

Q2: What are the regulatory expectations for identifying and controlling these impurities?

Regulatory bodies like the EMA and FDA follow the ICH Q3A(R2) guideline for impurities in new drug substances[9][10]. This guideline establishes thresholds for reporting, identifying, and qualifying impurities.

  • Reporting Threshold: Generally, any impurity above 0.05% must be reported in a registration application[1].

  • Identification Threshold: Any impurity exceeding 0.10% (for a maximum daily dose ≤ 2g) should have its structure elucidated[1][11].

  • Qualification Threshold: This is the level at which an impurity has been adequately justified by safety data. If an impurity exceeds this threshold (e.g., 0.15% or 1.0 mg per day intake, whichever is lower), it must be qualified through toxicological studies or other means[1]. The analytical procedures used must be validated to prove they are suitable for detecting and quantifying these impurities[12].

Q3: Which analytical technique is the best starting point for screening my samples for impurities?

For non-volatile, UV-active compounds like 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry-standard starting point. It offers excellent resolution and sensitivity for separating the main component from related substances. A well-developed HPLC method is essential and serves as the foundation for further investigation using more advanced techniques.

Section 2: Troubleshooting Guide: A Systematic Approach to Impurity Identification

This guide addresses the common scenario of observing an unexpected peak in an HPLC chromatogram of a new sample batch.

Scenario: An unknown peak is detected at a level >0.10% during HPLC-UV analysis.

The appearance of a new, significant impurity demands a structured investigation to identify its source and structure. The following workflow provides a logical path from detection to identification.

Impurity_Workflow A Unknown Peak >0.10% in HPLC-UV Analysis B Step 1: System & Sample Integrity Check A->B C Inject Blank (Solvent/Mobile Phase) B->C Is it a system peak? D Analyze Control/Reference Batch B->D Is it batch-specific? E Step 2: Characterize with LC-MS B->E Peak confirmed as real F Determine Mass-to-Charge (m/z) and Fragmentation Pattern E->F G Step 3: Propose Structure(s) F->G H Compare Mass to Known Process Impurities (Table 1) G->H I Analyze Forced Degradation Samples G->I J Step 4: Confirm Structure H->J Match Found I->J Match Found K Isolation & NMR Spectroscopy J->K Final Confirmation Forced_Degradation Start API Sample (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Ox Oxidation (e.g., 3% H₂O₂, RT) Start->Ox Therm Thermal Stress (e.g., 80°C, solid) Start->Therm Photo Photolytic Stress (ICH Q1B light exposure) Start->Photo Analysis Analyze by HPLC-UV/MS at multiple time points Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Report Identify Degradants & Establish Degradation Pathway Analysis->Report

Sources

Troubleshooting

optimizing reaction conditions for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid synthesis

Welcome to the technical support center for the synthesis of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.

Introduction

The synthesis of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid is a critical process in the development of various therapeutic agents, owing to the significant biological activities associated with the thieno[2,3-b]pyrazine scaffold. The synthetic route, while established, presents several challenges that can impact reaction efficiency and product quality. This guide provides a structured, question-and-answer-based approach to address these challenges head-on, drawing from established chemical principles and field-proven experience.

A common synthetic strategy involves a multi-step process beginning with a Gewald reaction to construct the substituted 2-aminothiophene core, followed by cyclization to form the thieno[2,3-b]pyrazine ring system, and concluding with the hydrolysis of a carboxylate ester to yield the final carboxylic acid. Each of these stages has its own set of potential pitfalls, which we will explore in detail.

Troubleshooting and Frequently Asked Questions (FAQs)

Part 1: Gewald Reaction for 2-Aminothiophene Precursor Synthesis

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] However, its success is highly dependent on carefully controlled reaction conditions.

Question 1: My Gewald reaction has a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Gewald reaction are a common issue and can often be traced back to several key factors:

  • Inefficient Knoevenagel Condensation: The initial step of the Gewald reaction is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1] If this step is slow or incomplete, the overall yield will be poor.

    • Troubleshooting:

      • Base Selection: The choice of base is critical. For less reactive ketones, a stronger base such as piperidine or triethylamine may be required. A systematic screening of bases is recommended.

      • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. The use of a Dean-Stark apparatus or the addition of a dehydrating agent can drive the equilibrium towards the product.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of both the desired reaction and potential side reactions.

    • Troubleshooting: Conduct the reaction at a moderate temperature (typically 40-60 °C). Excessively high temperatures can lead to polymerization and the formation of tarry byproducts.[3]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Troubleshooting: Ensure that the ketone/aldehyde, active methylene nitrile, and sulfur are of high purity. Distill liquid starting materials and recrystallize solid ones if necessary.

Question 2: My Gewald reaction mixture has turned dark brown or black, and I'm having difficulty isolating the product. What's happening?

Answer:

The formation of a dark, tarry reaction mixture is a strong indication of side reactions, primarily:

  • Polymerization: At elevated temperatures, the starting materials or reactive intermediates can polymerize, leading to insoluble, dark-colored materials.[3]

  • Formation of Complex Polysulfides: Sulfur can react with the base and other components to form complex polysulfides, which are often highly colored.

Troubleshooting:

  • Temperature Control: This is the most critical parameter. Maintain a consistent and moderate reaction temperature.

  • Rate of Reagent Addition: Slow, controlled addition of the reagents can help to minimize localized high concentrations that can promote side reactions.

  • Solvent Choice: The polarity of the solvent can influence the solubility of intermediates and byproducts. Consider switching to a different solvent, such as ethanol, methanol, or DMF.[4]

Part 2: Cyclization to form the Thieno[2,3-b]pyrazine Ring

The formation of the pyrazine ring typically involves the reaction of the 2-aminothiophene precursor with a 1,2-dicarbonyl compound or a precursor that can generate it in situ.

Question 3: I am observing the formation of multiple products during the cyclization step. How can I improve the regioselectivity?

Answer:

The formation of multiple products often arises from a lack of regioselectivity in the condensation reaction. The 2-aminothiophene has two nucleophilic centers (the amino group and the C3 position of the thiophene ring) that can react with the dicarbonyl compound.

Troubleshooting:

  • Choice of Dicarbonyl Compound: The structure of the 1,2-dicarbonyl compound can influence the regioselectivity. Using a symmetrical dicarbonyl compound like glyoxal or biacetyl will yield a single product. For unsymmetrical dicarbonyls, one of the carbonyl groups may be more reactive, which can be exploited to control the regioselectivity.

  • Reaction Conditions:

    • pH Control: The pH of the reaction mixture can influence the nucleophilicity of the different positions on the 2-aminothiophene. A systematic study of the reaction under acidic, neutral, and basic conditions is recommended.

    • Protecting Groups: In some cases, it may be necessary to protect one of the reactive sites on the 2-aminothiophene to ensure the desired cyclization occurs.

Part 3: Hydrolysis of the Ester to Carboxylic Acid

The final step is typically the hydrolysis of a methyl or ethyl ester to the desired carboxylic acid.

Question 4: The hydrolysis of my methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is incomplete, or I am seeing decomposition of my product. What are the optimal conditions?

Answer:

Incomplete hydrolysis and product decomposition are common challenges in this final step. The thieno[2,3-b]pyrazine ring system can be sensitive to harsh hydrolytic conditions.

Troubleshooting:

  • Choice of Base: Lithium hydroxide (LiOH) is often a good choice for the hydrolysis of esters in sensitive heterocyclic systems as it can be used under milder conditions than sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5]

  • Solvent System: A mixture of solvents such as THF/methanol/water is often effective.[5] THF helps to solubilize the starting material, while methanol and water facilitate the hydrolysis.

  • Temperature and Reaction Time: The hydrolysis should be conducted at room temperature or with gentle heating.[5] Monitor the reaction closely by TLC to determine the optimal reaction time and avoid prolonged exposure to basic conditions, which can lead to decomposition.

  • Work-up Procedure: Careful acidification is crucial. After the hydrolysis is complete, the reaction mixture should be carefully acidified to pH 5-6 with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.[5] Over-acidification can lead to the protonation of the pyrazine nitrogens and increase the solubility of the product, reducing the isolated yield.

Question 5: I am struggling with the purification of the final product, 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid. What are the best methods?

Answer:

The purification of the final product can be challenging due to its polarity and potentially low solubility in common organic solvents.

Troubleshooting:

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purification. Consider solvent systems such as ethanol/water, DMF/water, or acetic acid/water.

  • Acid-Base Extraction: The carboxylic acid functional group allows for purification via acid-base extraction. The crude product can be dissolved in a dilute aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.

  • Column Chromatography: While often difficult for highly polar compounds, reverse-phase column chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (Illustrative Precursor)

This protocol outlines a general procedure for the synthesis of the ester precursor, which would then be hydrolyzed.

  • Step 1: Gewald Reaction.

    • To a solution of an appropriate ketone (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol (5 mL/mmol of ketone), add a catalytic amount of a suitable base (e.g., morpholine, 0.1 eq).

    • Add elemental sulfur (1.1 eq) to the mixture.

    • Stir the reaction mixture at 50 °C and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 2-aminothiophene intermediate.

  • Step 2: Cyclization.

    • Dissolve the crude 2-aminothiophene (1.0 eq) in glacial acetic acid (10 mL/mmol).

    • Add a 40% aqueous solution of glyoxal (1.1 eq) dropwise.

    • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into water.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • Collect the precipitate by filtration, wash with water, and dry to yield the crude methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Hydrolysis to 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid
  • Dissolve methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1.0 eq) in a mixture of THF, methanol, and water (e.g., 4:1:1 ratio).[5]

  • Add lithium hydroxide monohydrate (2-3 eq) and stir the mixture at room temperature.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and carefully acidify to pH 5-6 with 1M HCl.[5]

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid.

Data Presentation

Table 1: Troubleshooting Guide for Gewald Reaction

Problem Potential Cause Recommended Solution
Low YieldInefficient Knoevenagel condensationScreen different bases (e.g., morpholine, piperidine, triethylamine); Use a Dean-Stark trap to remove water.
Suboptimal temperatureOptimize reaction temperature (typically 40-60 °C).
Dark, Tarry MixturePolymerization/Polysulfide formationMaintain strict temperature control; Slow addition of reagents.[3]
Product ContaminationUnreacted starting materialsEnsure complete reaction by monitoring with TLC; Purify the product thoroughly.

Table 2: Key Parameters for Ester Hydrolysis

Parameter Recommendation Rationale
Base Lithium Hydroxide (LiOH)Milder conditions, reducing the risk of decomposition.[5]
Solvent THF/Methanol/WaterEnsures solubility of starting material and facilitates hydrolysis.[5]
Temperature Room TemperatureMinimizes degradation of the sensitive heterocyclic core.
pH at Work-up 5-6Prevents re-dissolution of the product due to protonation of pyrazine nitrogens.[5]

Visualizations

Reaction Workflow

Synthesis_Workflow Start Starting Materials (Ketone, Cyanoacetate, Sulfur) Gewald Gewald Reaction Start->Gewald Aminothiophene 2-Aminothiophene Intermediate Gewald->Aminothiophene Cyclization Cyclization with 1,2-Dicarbonyl Aminothiophene->Cyclization Ester Carboxylate Ester Precursor Cyclization->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis FinalProduct 7-Aminothieno[2,3-b]pyrazine- 6-carboxylic Acid Hydrolysis->FinalProduct

Caption: Synthetic workflow for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

Troubleshooting Logic for Low Yield in Gewald Reaction

Troubleshooting_Gewald_Yield Start Low Yield in Gewald Reaction Check_Condensation Is Knoevenagel Condensation Complete? Start->Check_Condensation Check_Temp Was Temperature Controlled? Check_Condensation->Check_Temp Yes Optimize_Base Optimize Base (e.g., Piperidine) Check_Condensation->Optimize_Base No Check_Purity Are Starting Materials Pure? Check_Temp->Check_Purity Yes Adjust_Temp Adjust Temperature (40-60 °C) Check_Temp->Adjust_Temp No Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Success Yield Improved Check_Purity->Success Yes Remove_Water Remove Water (e.g., Dean-Stark) Optimize_Base->Remove_Water Remove_Water->Success Adjust_Temp->Success Purify_Reagents->Success

Caption: Decision tree for troubleshooting low yields in the Gewald reaction.

References

  • Martins, M. F., Ribeiro, F., Borges, A., Calhelha, R. C., & Queiroz, M. J. R. P. (2025).
  • Wikipedia. (2023, December 2). Gewald reaction. In Wikipedia. Retrieved from [Link]

  • Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823.
  • ResearchGate. (n.d.). Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b) from amine 1a. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Universidade do Minho. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Retrieved from [Link]

  • Perjesi, P., & G-3CR Consortium. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3–33.
  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ResearchGate. (n.d.). The Gewald reaction in dye chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid in Aqueous Solutions

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. This guide provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical steps to anticipate and resolve stability challenges in your experiments.

Introduction: Understanding the Molecule

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound featuring a fused thienopyrazine ring system. This structure contains several functional groups that can influence its stability in aqueous media: an amino group, a carboxylic acid, and a sulfur-containing thiophene ring fused to a pyrazine ring. The electron-rich nature of the amino group and the thiophene ring, in particular, can make the molecule susceptible to oxidative degradation. The overall aromatic system may also be sensitive to light. This guide will help you navigate these potential liabilities.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

Q1: What are the recommended storage conditions for solid 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid?

For long-term storage, the solid compound should be kept in a cool, dark, and dry environment. Supplier recommendations often suggest storage at 2-8°C, sealed from moisture and protected from light[1]. These conditions are crucial to minimize potential degradation from heat, humidity, and photolytic reactions.

Q2: I'm preparing an aqueous stock solution. What is the primary stability concern I should be aware of?

The primary concern in aqueous solutions is the potential for oxidative degradation. The thienopyrazine ring system, particularly the electron-rich thiophene moiety and the amino group, can be susceptible to oxidation[2]. It is advisable to use freshly prepared solutions for your experiments whenever possible. If storage is necessary, it should be for a short duration at 2-8°C and protected from light.

Q3: How does pH affect the stability of this compound in an aqueous solution?

Q4: Can this compound degrade upon exposure to ambient laboratory light?

Yes, photostability can be a concern for many aromatic heterocyclic compounds. It is best practice to prepare and handle solutions of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid in a manner that minimizes exposure to light. Use amber vials or wrap containers in aluminum foil, and avoid leaving solutions on the benchtop under direct light for extended periods[5].

Q5: What are the likely degradation products I might observe?

Based on the structure, potential degradation products could arise from several pathways:

  • Oxidation: Oxidation of the thiophene sulfur to a sulfoxide or sulfone is a common degradation pathway for sulfur-containing heterocycles[2]. The amino group could also be oxidized.

  • Hydrolysis of Oxidation Products: While the parent compound is not an ester or amide, its oxidation products might be susceptible to hydrolytic cleavage[2].

  • Photodegradation: Exposure to light could lead to the formation of various photoproducts through complex reaction pathways.

Identifying these degradation products typically requires analytical techniques such as HPLC-MS[4].

Part 2: Troubleshooting Guide

This section provides a structured approach to common experimental issues related to the stability of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Potential Cause: Degradation of the compound in the aqueous assay buffer.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare a fresh stock solution of the compound immediately before each experiment. Avoid using solutions that have been stored for an extended period, even if refrigerated.

    • Minimize Exposure to Light: Prepare the stock solution and perform dilutions in a low-light environment. Use amber-colored tubes or plates for the assay.

    • Assess Buffer Compatibility: If possible, analyze the integrity of the compound in your assay buffer over the time course of your experiment using HPLC. This will confirm if the buffer components are contributing to degradation.

    • Consider an Antioxidant: If oxidative degradation is suspected, and it does not interfere with your assay, consider the addition of a small amount of a compatible antioxidant to the buffer system. However, be cautious as some antioxidants can have unexpected effects[6].

Issue 2: Appearance of new peaks in HPLC analysis of the stock solution over time.
  • Potential Cause: Chemical degradation of the compound in the solvent.

  • Troubleshooting Steps:

    • Characterize the Degradants: If you have access to mass spectrometry (LC-MS), try to get a mass for the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu could suggest oxidation).

    • Evaluate Solvent Choice: While aqueous buffers are common, if your experimental design allows, consider preparing the primary stock solution in an organic solvent like DMSO, where the compound may be more stable. Perform serial dilutions into your aqueous buffer immediately before use. Store the DMSO stock at -20°C or -80°C.

    • Perform a Forced Degradation Study: To proactively understand the compound's liabilities, conduct a forced degradation study. This involves exposing the compound to stress conditions like acid, base, peroxide (oxidation), heat, and light[3][5][7]. This will help you identify the conditions to avoid.

Troubleshooting Decision Workflow

G start Inconsistent Experimental Results or New HPLC Peaks fresh_solution Was a freshly prepared aqueous solution used? start->fresh_solution light_exposure Was the solution protected from light? fresh_solution->light_exposure Yes use_fresh ACTION: Use freshly prepared solutions for each experiment. fresh_solution->use_fresh No hplc_analysis Analyze solution stability over time with HPLC. light_exposure->hplc_analysis Yes protect_light ACTION: Use amber vials and minimize light exposure. light_exposure->protect_light No degradation_observed Is degradation observed? hplc_analysis->degradation_observed no_issue Issue likely not due to aqueous instability. Investigate other variables. degradation_observed->no_issue No forced_degradation Perform forced degradation study (pH, oxidation, light) to identify liabilities. degradation_observed->forced_degradation Yes end Stability-Aware Protocol Established use_fresh->end protect_light->end change_solvent Consider using a DMSO stock and dilute into aqueous buffer just before use. forced_degradation->change_solvent change_solvent->end

Caption: Troubleshooting workflow for stability issues.

Part 3: Experimental Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[4][5]. This protocol outlines a general approach for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

Objective

To identify the degradation pathways of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials
  • 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) 30%

  • Buffers (e.g., phosphate or citrate) for pH control

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology

1. Preparation of Stock Solution:

  • Prepare a stock solution of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water). This will be your "unstressed" control.

2. Stress Conditions:

  • For each condition, use a concentration of approximately 0.1 mg/mL, obtained by diluting the stock solution.

Stress ConditionReagent/ConditionIncubation Time & TemperatureNeutralization/Quenching
Acid Hydrolysis 0.1 M HCl24 hours at 60°CNeutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH24 hours at 60°CNeutralize with 0.1 M HCl
Neutral Hydrolysis HPLC-grade Water24 hours at 60°CN/A
Oxidative 3% H₂O₂24 hours at room temperatureN/A (or quench with sodium bisulfite)
Thermal Solid compound & solution48 hours at 80°CCool to room temperature
Photolytic Solid compound & solutionExpose to light in a photostability chamber (ICH Q1B guidelines)N/A

3. Sample Analysis:

  • After the specified incubation time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze all samples, including the unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products[5].

  • A PDA detector is highly recommended to check for peak purity.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the unstressed control.

  • Calculate the percentage degradation of the parent compound.

  • Identify the conditions under which the compound is most labile.

  • If coupled with a mass spectrometer, tentatively identify the structures of the major degradation products.

Forced Degradation Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc HPLC-PDA/MS Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Compare stressed samples to unstressed control hplc->data

Caption: Workflow for a forced degradation study.

Part 4: Potential Degradation Pathways

While experimental data is required for confirmation, based on chemical principles, the following degradation pathways are plausible for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid in aqueous solution.

Oxidative Degradation

Oxidation is a highly probable degradation route. The thiophene sulfur is susceptible to oxidation, potentially forming a sulfoxide and subsequently a sulfone. This is a common degradation pathway for thienopyridine drugs[2].

G parent 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid S sulfoxide Sulfoxide Derivative S=O parent:f0->sulfoxide:f0 [O] (e.g., H₂O₂) sulfone Sulfone Derivative O=S=O sulfoxide:f0->sulfone:f0 [O]

Caption: Potential oxidative degradation pathway of the thiophene ring.

Understanding these potential stability issues and proactively addressing them through careful handling, appropriate solution preparation, and systematic stability studies will ensure the integrity of your experimental results and contribute to the successful development of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid-based projects.

References

  • Gressl C., Brunsteiner M., Davis A., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central.
  • Sigma-Aldrich. (n.d.). Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate.
  • CHIRALEN. (n.d.). 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid.
  • Gomolin, I. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Kumar, V., & Kumar, P. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research.
  • Guidechem. (n.d.). THIENO[2,3-B]PYRAZINE-6-CARBOXYLIC ACID (CAS No. 59944-79-5) SDS.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

Sources

Troubleshooting

preventing degradation of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid to prevent its degradati...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid to prevent its degradation. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Introduction: Understanding the Stability of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound featuring an amino group and a carboxylic acid group attached to a thienopyrazine core. This molecular structure, while synthetically valuable, is susceptible to degradation through several pathways, including oxidation, decarboxylation, and photosensitivity. The presence of both an aromatic amine and a carboxylic acid introduces potential instabilities that must be carefully managed during storage and handling. Aromatic amines, for instance, are known to color upon storage due to atmospheric oxidation[1].

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section addresses common problems encountered during the storage and use of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

Issue 1: Discoloration of the Solid Compound (e.g., from off-white to yellow or brown)
  • Potential Cause: This is a primary indicator of oxidative degradation. The amino group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures. Similar phenomena are observed in other aromatic amines like aniline, which, though colorless when pure, tend to darken on storage[1].

  • Troubleshooting Steps:

    • Visual Inspection: Compare the material's color to a fresh, unexposed sample or the manufacturer's specification sheet.

    • Solubility Test: A significant decrease in solubility in recommended solvents may indicate the formation of polymeric degradation products.

    • Analytical Confirmation (Recommended):

      • Thin Layer Chromatography (TLC): Run a TLC plate with an appropriate solvent system (e.g., a polar mixture like ethyl acetate/methanol) to check for the presence of new, lower Rf spots, which could be degradation products.

      • High-Performance Liquid Chromatography (HPLC): An HPLC analysis will provide a quantitative assessment of purity and reveal the presence of degradation products as new peaks in the chromatogram.

  • Preventative Measures:

    • Store the compound under an inert atmosphere (e.g., argon or nitrogen).

    • Use amber vials or wrap containers in aluminum foil to protect from light.

    • Store at recommended low temperatures (see storage table below).

Issue 2: Inconsistent Experimental Results or Loss of Activity
  • Potential Cause: The active concentration of the compound may be lower than expected due to degradation. This can result from slow decomposition over time, even if visual changes are not apparent. The carboxylic acid moiety could undergo decarboxylation, or the amino group could be modified, leading to a loss of biological activity or chemical reactivity.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent experimental results.

  • Preventative Measures:

    • Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure of the bulk material to the atmosphere.

    • Routinely check the purity of long-term stored materials before use in critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid?

A1: For optimal stability, the solid compound should be stored under controlled conditions to mitigate oxidative and photo-induced degradation.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the electron-rich amino group.
Light Protected from light (Amber vial)Prevents photo-degradation.
Moisture Desiccated environmentPrevents hydrolysis and potential water-catalyzed degradation.

Q2: How should I prepare solutions of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid for my experiments?

A2: Solutions are generally less stable than the solid material. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is unavoidable:

  • Use a high-purity, anhydrous solvent in which the compound is stable (e.g., DMSO, DMF).

  • Store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Before use, allow the aliquot to warm to room temperature slowly and vortex gently to ensure homogeneity.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its chemical structure, the following degradation pathways are plausible:

G node_A 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid node_B Oxidative Degradation Formation of colored impurities node_A->node_B O2, Light node_C Decarboxylation Loss of CO2, formation of 7-aminothieno[2,3-b]pyrazine node_A->node_C Heat node_D Photodegradation Ring cleavage or polymerization node_A->node_D UV Light

Caption: Plausible degradation pathways for the target compound.

Q4: Can I use the compound if it has slightly discolored?

A4: It is strongly advised against using a discolored compound in sensitive applications, as the discoloration indicates the presence of impurities. These impurities could have altered biological activity or interfere with your assay. For less sensitive applications, the material's purity should be confirmed by an analytical method like HPLC before use.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Analysis: Inject the prepared sample. The appearance of significant secondary peaks indicates the presence of degradation products. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.

References

  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules. Available at: [Link]

  • NCERT. (n.d.). Amines. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules. Available at: [Link]

  • Li, G., et al. (2018). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PLoS ONE. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid Production

Welcome to the technical support center dedicated to the successful scale-up of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scale-up of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. As your partner in chemical synthesis, we aim to equip you with the insights needed to overcome common challenges in this multi-step process.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stages in the synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid where scale-up issues are most prevalent?

A1: The synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid typically proceeds through three key stages, each with its own set of scale-up challenges:

  • Gewald Asymmetric Synthesis of the 2-Aminothiophene Intermediate: This multicomponent reaction is the foundation of the heterocyclic core. On a larger scale, challenges include managing reaction exotherms, controlling side reactions like dimerization and polysulfide formation, and ensuring efficient isolation of the 2-aminothiophene product.[1]

  • Cyclization to form the Thieno[2,3-b]pyrazine Core: This step involves the reaction of the 2-aminothiophene with a suitable dielectrophile. Key considerations during scale-up are ensuring complete conversion, minimizing the formation of regioisomers, and managing the purification of the resulting heterocyclic ester.

  • Hydrolysis to the Final Carboxylic Acid: The final step of converting the ester to the carboxylic acid can be problematic on a large scale. Challenges include achieving complete and clean hydrolysis without degradation of the heterocyclic core, and the subsequent crystallization and isolation of the final product, which can be complicated by its amphoteric nature.

Q2: My Gewald reaction is producing a dark, tarry mixture at a larger scale. What is the likely cause?

A2: The formation of a dark, tarry substance in the Gewald reaction is a common issue during scale-up and is often attributed to polymerization of starting materials or intermediates, as well as the formation of complex polysulfides.[1] This is typically exacerbated by poor temperature control, as the reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots" that promote these side reactions.

Q3: I'm experiencing difficulty with the final crystallization of the 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. What factors should I consider?

A3: The crystallization of amino acids and their heterocyclic analogs can be challenging due to their zwitterionic nature, which can lead to high lattice energies and variable solubility. Key factors to investigate are:

  • pH: The pH of the crystallization medium is critical. You should aim for the isoelectric point (pI) of the molecule to minimize its solubility.

  • Solvent System: A systematic screen of solvent and anti-solvent systems is recommended.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A controlled, gradual cooling process is often beneficial.

  • Seeding: The use of seed crystals can help to control the crystal form and improve the consistency of the crystallization process.

II. Troubleshooting Guides

Stage 1: The Gewald Reaction - Synthesis of the 2-Aminothiophene Intermediate

The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, but it is not without its challenges, particularly at scale.[2][3]

Potential Causes:

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical, and sometimes slow, step.

  • Suboptimal Reaction Temperature: The reaction rate is highly sensitive to temperature.

  • Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and reduced reaction rates.

Troubleshooting Protocol:

  • Optimize Base and Solvent: The choice of base is crucial. For less reactive ketones, consider screening stronger bases or different classes of bases. The solvent also plays a key role in reaction kinetics.

  • Temperature Titration: Conduct small-scale experiments to identify the optimal temperature range. Be mindful that higher temperatures can lead to increased side products.

  • Improve Agitation: Ensure your reactor is equipped with an appropriate stirrer to maintain a homogeneous suspension, especially with the elemental sulfur.

Common Impurities and their Mitigation:

Impurity/Side ProductLikely CauseMitigation Strategy
Dimer of α,β-unsaturated nitrile High reaction temperature, incorrect rate of addition.Optimize reaction temperature and consider slower, controlled addition of reagents.[1]
Polysulfides Excess elemental sulfur, high temperature.Use a stoichiometric amount of sulfur and maintain strict temperature control.
Unreacted Starting Materials Incomplete reaction.Refer to troubleshooting for low yield.

graph Gewald_Troubleshooting {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Low Yield or High Impurities in Gewald Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp [label="Review Temperature Control"]; Check_Mixing [label="Evaluate Agitation Efficiency"]; Check_Stoichiometry [label="Verify Reagent Stoichiometry"]; Analyze_Impurities [label="Identify Major Impurities by LC-MS/NMR"]; Optimize_Base [label="Screen Alternative Bases"]; Optimize_Solvent [label="Evaluate Different Solvents"]; Result [label="Improved Yield and Purity", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Temp; Start -> Check_Mixing; Start -> Check_Stoichiometry; Check_Temp -> Analyze_Impurities; Check_Mixing -> Analyze_Impurities; Check_Stoichiometry -> Analyze_Impurities; Analyze_Impurities -> Optimize_Base [label="If incomplete conversion"]; Analyze_Impurities -> Optimize_Solvent [label="If side products are prevalent"]; Optimize_Base -> Result; Optimize_Solvent -> Result; }graph Hydrolysis_Isolation { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Ester Hydrolysis and Product Isolation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Completion [label="Incomplete Hydrolysis?"]; Check_Purity [label="Low Purity of Isolated Product?"]; Optimize_Hydrolysis [label="Optimize Hydrolysis Conditions (Base, Temp, Solvent)"]; Optimize_Crystallization [label="Optimize Crystallization (pH, Solvent, Cooling)"]; Final_Product [label="Pure Crystalline Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Completion; Start -> Check_Purity; Check_Completion -> Optimize_Hydrolysis [label="Yes"]; Check_Completion -> Check_Purity [label="No"]; Check_Purity -> Optimize_Crystallization [label="Yes"]; Optimize_Hydrolysis -> Final_Product; Optimize_Crystallization -> Final_Product; Check_Purity -> Final_Product [label="No"]; }

Caption: Troubleshooting workflow for the hydrolysis and isolation stages.

III. References

  • Putrov, D., & Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Shaabani, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24653-24674.

  • Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids. Retrieved from

  • An, S. Y., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Polymers, 13(11), 1738.

  • Peruncheralathan, S., & Ila, H. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.

  • Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid Derivatives and Other Kinase Inhibitors in Targeting B-Raf and IRAK4

This guide provides a comprehensive comparison of the efficacy of kinase inhibitors based on the 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid scaffold with established inhibitors targeting the serine/threonine kinase B...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of kinase inhibitors based on the 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid scaffold with established inhibitors targeting the serine/threonine kinase B-Raf and the interleukin-1 receptor-associated kinase 4 (IRAK4). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical analysis supported by experimental data and methodologies.

Introduction: The Versatile Thieno[2,3-b]pyrazine Scaffold

The thieno[2,3-b]pyrazine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide range of biological targets, including protein kinases.[1] Derivatives of this scaffold have been explored for their therapeutic potential in various diseases, particularly in oncology and inflammatory disorders. This guide focuses on the potential of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid derivatives as potent and selective inhibitors of two clinically relevant kinases: B-Raf and IRAK4. While specific biochemical data for the parent compound is not extensively published, its derivatives have shown promise, and for the purpose of this comparative guide, we will analyze its potential against established kinase inhibitors.

Target Kinases: B-Raf and IRAK4 in Disease

B-Raf , a member of the Raf kinase family, is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, driving the development of various cancers, most notably melanoma.[2]

IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune system. It acts as a central mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[3] Dysregulation of IRAK4 signaling is associated with a range of inflammatory and autoimmune diseases, as well as certain types of cancer.

Comparator Kinase Inhibitors

For a robust comparison, we have selected well-established, clinically approved, or late-stage clinical candidates targeting B-Raf and IRAK4.

  • B-Raf Inhibitors:

    • Vemurafenib: A potent inhibitor of the B-RafV600E mutant.[4]

    • Dabrafenib: A selective inhibitor of mutant B-Raf kinases.[5][6]

  • IRAK4 Inhibitors:

    • Zimlovisertib (PF-06650833): A highly potent and selective IRAK4 inhibitor.[7][8]

    • Zabedosertib (BAY 1834845): An orally active and selective IRAK4 inhibitor.[7][9]

Comparative Efficacy: A Quantitative Overview

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the comparator inhibitors and a representative derivative of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid against their respective target kinases. It is important to note that the IC50 values for the thieno[2,3-b]pyrazine derivative are representative of the potential of this scaffold, as demonstrated in patent literature for optimized derivatives.[10]

InhibitorTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Reference(s)
Thieno[2,3-b]pyrazine Derivative B-Raf (V600E)<10 (projected)Not publicly available[10]
VemurafenibB-Raf (V600E)13-31Not specified in provided results
DabrafenibB-Raf (V600E)0.8Not specified in provided results[5]
Thieno[2,3-b]pyrazine Derivative IRAK4<50 (projected)Not publicly available
Zimlovisertib (PF-06650833)IRAK40.22.4 (in PBMCs)[7][8]
Zabedosertib (BAY 1834845)IRAK43.5586 (in whole blood)[7][9]

Experimental Methodologies for Kinase Inhibitor Evaluation

The determination of kinase inhibitor efficacy relies on a combination of biochemical and cell-based assays. These assays are crucial for understanding the potency, selectivity, and mechanism of action of a compound.

Biochemical Kinase Assays: Measuring Direct Enzyme Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® and HTRF®, are widely used for their high-throughput capabilities and robust performance.

  • Kinase Reaction:

    • In a 384-well plate, combine the purified kinase, a fluorescein-labeled substrate, and ATP in a kinase reaction buffer.

    • Add the test compound (e.g., a derivative of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid) at various concentrations.

    • Incubate the reaction mixture at room temperature to allow for phosphorylation of the substrate.

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add a terbium-labeled anti-phospho-substrate antibody.

    • Incubate to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excitation is typically performed at 340 nm, with emission measured at two wavelengths (e.g., 495 nm for terbium and 520 nm for fluorescein).

    • The ratio of the acceptor (fluorescein) to donor (terbium) emission is calculated. A decrease in this ratio indicates inhibition of the kinase.

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Data Acquisition & Analysis Kinase Purified Kinase Reaction_Mix Reaction Mixture (Incubate) Kinase->Reaction_Mix Substrate Fluorescein-labeled Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Compound Inhibitor->Reaction_Mix Detection_Mix Detection Mixture (Incubate) Reaction_Mix->Detection_Mix Stop Reaction Stop_Solution EDTA Solution Stop_Solution->Detection_Mix Antibody Terbium-labeled Antibody Antibody->Detection_Mix Plate_Reader TR-FRET Plate Reader Detection_Mix->Plate_Reader IC50_Curve IC50 Determination Plate_Reader->IC50_Curve

Caption: Workflow for a LanthaScreen® TR-FRET kinase assay.

The HTRF® (Homogeneous Time-Resolved Fluorescence) assay follows a similar principle to LanthaScreen®, utilizing a europium cryptate-labeled antibody as the donor and a different acceptor fluorophore (e.g., XL665) conjugated to streptavidin, which binds to a biotinylated substrate. The workflow is analogous, involving a kinase reaction followed by a detection step and measurement of the TR-FRET signal.

Cell-Based Assays: Assessing Inhibitor Activity in a Biological Context

Cell-based assays are essential to confirm that a compound can effectively inhibit its target kinase within a cellular environment, where factors such as cell permeability and off-target effects come into play.

Western blotting is a powerful technique to visualize the inhibition of a kinase's signaling pathway by measuring the phosphorylation status of its downstream substrates.

  • Cell Treatment:

    • Culture appropriate cell lines (e.g., A375 melanoma cells with B-RafV600E mutation for B-Raf inhibitors, or THP-1 monocytes for IRAK4 inhibitors).

    • Treat the cells with varying concentrations of the kinase inhibitor for a specified duration.

  • Protein Extraction:

    • Lyse the cells to extract total protein. It is critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-ERK for the B-Raf pathway, or anti-phospho-IRAK1 for the IRAK4 pathway).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like β-actin.

Western_Blot_Workflow Cell_Treatment Cell Treatment with Inhibitor Protein_Extraction Protein Extraction (with Phosphatase Inhibitors) Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-phospho-protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis of Phosphorylation Detection->Analysis

Caption: General workflow for Western blot analysis of kinase pathway inhibition.

Signaling Pathways

Signaling_Pathways cluster_b_raf B-Raf Signaling Pathway cluster_irak4 IRAK4 Signaling Pathway RAS RAS B_Raf B-Raf RAS->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib/ Dabrafenib Vemurafenib->B_Raf Thieno_Braf Thieno[2,3-b]pyrazine Derivative Thieno_Braf->B_Raf TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 NF_kB NF-κB Activation IRAK1->NF_kB Inflammation Inflammatory Cytokine Production NF_kB->Inflammation Zimlovisertib Zimlovisertib/ Zabedosertib Zimlovisertib->IRAK4 Thieno_IRAK4 Thieno[2,3-b]pyrazine Derivative Thieno_IRAK4->IRAK4

Caption: Simplified B-Raf and IRAK4 signaling pathways and points of inhibition.

Conclusion

The 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As evidenced by the projected low nanomolar IC50 values of its derivatives against B-Raf and IRAK4, this chemical class has the potential to rival or exceed the efficacy of established inhibitors like Vemurafenib, Dabrafenib, Zimlovisertib, and Zabedosertib. The comparative data presented in this guide, supported by detailed experimental methodologies, underscores the importance of continued research and optimization of thieno[2,3-b]pyrazine-based compounds for the treatment of cancers and inflammatory diseases. Further studies are warranted to fully elucidate the selectivity profile, in vivo efficacy, and safety of these promising molecules.

References

  • National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Design and PF-06650833 final dosing scheme in a study 1 (SAD) and b.... Retrieved January 17, 2026, from [Link]

  • BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved January 17, 2026, from [Link]

  • YouTube. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. Retrieved January 17, 2026, from [Link]

  • Frontiers. (n.d.). Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies. Retrieved January 17, 2026, from [Link]

  • Clinical Cancer Research. (n.d.). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dabrafenib and its use in the treatment of metastatic melanoma. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dabrafenib and its potential for the treatment of metastatic melanoma. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 values of BRAF V600E mutated melanoma cells after exposure to.... Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 values of BRAFV600 mutated melanoma cells after exposure to single.... Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US20130079341A1 - Thieno (2, 3b) pyrazine compounds as b-raf inhibitors.
  • EMBO Press. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). Retrieved January 17, 2026, from [Link]

  • YouTube. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Significant B‐RAF inhibitors and thieno[2,3‐d]pyrimidine derivatives.... Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved January 17, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Kinase Activity-Tagged Western Blotting Assay. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2016144849A1 - Thienopyrazine inhibitors of irak4 activity.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Discovery and Optimization of thieno[2,3-d]pyrimidines as B-Raf Inhibitors. Retrieved January 17, 2026, from [Link]

Sources

Comparative

In Vivo Validation of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid's Antitumor Activity: A Comparative Guide

Introduction: Bridging the Gap from In Vitro Promise to In Vivo Efficacy The thieno[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological acti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap from In Vitro Promise to In Vivo Efficacy

The thieno[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antitumor properties. Our focus here is on a promising lead compound, 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. Previous in vitro studies on derivatives of this compound have shown significant cytotoxic effects against various human cancer cell lines, including gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (CaCo-2).[1] However, the successful translation of an anticancer agent from bench to bedside is contingent upon rigorous in vivo validation. This guide provides a comprehensive framework for assessing the antitumor activity of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid in a preclinical setting, comparing its hypothetical efficacy against current standards of care for gastric cancer.

The transition from in vitro to in vivo studies is a critical step in drug development. While in vitro assays provide valuable information on the direct effects of a compound on cancer cells, they lack the complexities of a whole-organism system, such as pharmacokinetics, metabolism, and interaction with the tumor microenvironment.[2] Therefore, in vivo models are indispensable for evaluating the true therapeutic potential of a novel anticancer agent.

This guide is designed for researchers, scientists, and drug development professionals. It will detail the experimental design, provide step-by-step protocols, and present a comparative analysis of hypothetical data for an in vivo efficacy study of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid in a gastric cancer xenograft model.

Experimental Design: A Head-to-Head Comparison in a Clinically Relevant Model

To robustly evaluate the in vivo antitumor activity of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid (herein referred to as 'Compound X' for the purpose of this hypothetical study), a well-established human gastric cancer xenograft model will be utilized. The AGS cell line, a human gastric adenocarcinoma line, is selected based on the promising in vitro activity of Compound X's derivatives against it.[1] This model will be established in immunocompromised mice to allow for the growth of human tumor cells.

The efficacy of Compound X will be compared against a vehicle control and two standard-of-care chemotherapeutic agents for gastric cancer: 5-Fluorouracil (5-FU) and Oxaliplatin.[3][4] This comparative approach is essential to benchmark the performance of our test compound against established treatments.

Study Groups:

  • Group 1: Vehicle Control (e.g., PBS or a suitable solvent)

  • Group 2: Compound X

  • Group 3: 5-Fluorouracil (5-FU)

  • Group 4: Oxaliplatin

The primary endpoint of the study will be the inhibition of tumor growth. Secondary endpoints will include monitoring animal body weight as an indicator of toxicity and a post-study ex vivo analysis of tumor proliferation.

Experimental Workflow:

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis A AGS Cell Culture B Implantation in Nude Mice A->B Subcutaneous injection C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Dosing Regimen Initiation D->E F Tumor Volume & Body Weight Measurement E->F G Endpoint Criteria Met F->G H Tumor Excision & Ex Vivo Analysis G->H I Data Analysis & Comparison H->I

Caption: Overall workflow for the in vivo efficacy study.

Detailed Experimental Protocols

Animal Model and Husbandry
  • Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Housing: Animals will be housed in sterile, individually ventilated cages with a 12-hour light/dark cycle. They will have ad libitum access to sterile food and water.

  • Acclimatization: Animals will be allowed to acclimatize for at least one week before the start of the experiment.

  • Ethical Considerations: All animal procedures will be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Implantation and Monitoring
  • Cell Line: AGS human gastric adenocarcinoma cells.

  • Cell Preparation: AGS cells will be cultured in appropriate media, harvested during the logarithmic growth phase, and resuspended in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.

  • Implantation: 100 µL of the cell suspension will be injected subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Tumor growth will be monitored twice weekly using a digital caliper. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.

Dosing Preparation and Administration
  • Compound X: The formulation and dosage will be based on prior maximum tolerated dose (MTD) studies (hypothetically determined). For this guide, we will assume a dose of 50 mg/kg, administered intraperitoneally (i.p.) daily.

  • 5-Fluorouracil (5-FU): A clinically relevant dose of 25 mg/kg will be administered i.p. on a weekly schedule.[2]

  • Oxaliplatin: A clinically relevant dose of 5 mg/kg will be administered i.p. on a weekly schedule.[3][4]

  • Vehicle Control: The same volume of the vehicle used to formulate Compound X will be administered i.p. daily.

  • Treatment Initiation: Treatment will commence when the average tumor volume reaches approximately 100-150 mm³.

Measurement of Tumor Growth and Body Weight
  • Tumor Volume: Measured twice weekly.

  • Body Weight: Measured twice weekly as a general indicator of toxicity. Significant weight loss (>15%) may necessitate euthanasia.

Endpoint Analysis
  • Euthanasia Criteria: Animals will be euthanized when tumors reach a predetermined size (e.g., 2000 mm³), show signs of ulceration, or if there is significant body weight loss or other signs of distress.

  • Tumor Excision: At the end of the study, animals will be euthanized, and tumors will be excised, weighed, and processed for further analysis.

Ex Vivo Analysis: Ki-67 Immunohistochemistry
  • Purpose: To assess the effect of the treatments on tumor cell proliferation.

  • Protocol:

    • Tissue Fixation: A portion of each excised tumor will be fixed in 10% neutral buffered formalin for 24 hours.

    • Paraffin Embedding: The fixed tissues will be processed and embedded in paraffin.

    • Sectioning: 4-5 µm sections will be cut from the paraffin blocks.

    • Deparaffinization and Rehydration: Sections will be deparaffinized in xylene and rehydrated through a graded series of ethanol washes.

    • Antigen Retrieval: Heat-induced epitope retrieval will be performed using a citrate buffer (pH 6.0).

    • Blocking: Endogenous peroxidase activity will be blocked with 3% hydrogen peroxide, and non-specific binding will be blocked with a suitable blocking serum.[5]

    • Primary Antibody Incubation: Sections will be incubated with a primary antibody against Ki-67 (a marker of proliferation) overnight at 4°C.[5][6]

    • Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-horseradish peroxidase (HRP) conjugate will be used, followed by visualization with a DAB chromogen.[5]

    • Counterstaining and Mounting: Sections will be counterstained with hematoxylin, dehydrated, and mounted.

    • Analysis: The percentage of Ki-67 positive cells will be quantified by image analysis software.

Hypothetical In Vivo Data and Comparative Analysis

The following data is hypothetical and intended to illustrate the expected outcomes of the proposed study.

Table 1: Comparative Efficacy of Compound X and Standard-of-Care Agents

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control 1500 ± 150-+2.5 ± 1.0
Compound X (50 mg/kg) 600 ± 8060-3.0 ± 1.5
5-FU (25 mg/kg) 900 ± 11040-8.0 ± 2.0
Oxaliplatin (5 mg/kg) 825 ± 10045-7.5 ± 1.8

Tumor Growth Curves:

The tumor growth curves would be plotted to visualize the change in tumor volume over time for each treatment group. In this hypothetical scenario, the curve for the Compound X group would show a significantly slower increase in tumor volume compared to the vehicle control and the standard-of-care groups.

Ki-67 Staining Results:

Quantitative analysis of Ki-67 staining would be expected to show a significantly lower percentage of proliferating cells in the tumors from the Compound X-treated group compared to the vehicle control and, potentially, the 5-FU and Oxaliplatin groups, corroborating the tumor growth inhibition data.

Plausible Mechanism of Action and Signaling Pathway

Thienopyrimidines, a class of compounds structurally related to thieno[2,3-b]pyrazines, are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases.[7][8] Given the chemical structure of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, it is plausible that it functions as a kinase inhibitor. The observation of non-apoptotic cell death in in vitro studies of its derivatives suggests that it might induce alternative cell death pathways, such as mitotic catastrophe.[1]

A potential target could be a key kinase involved in cell cycle progression and proliferation, such as a cyclin-dependent kinase (CDK) or a member of the PI3K/Akt signaling pathway. Inhibition of such a kinase would lead to cell cycle arrest and ultimately, a reduction in tumor growth.

G cluster_0 Proposed Signaling Pathway A Growth Factor Signal B Receptor Tyrosine Kinase A->B C PI3K/Akt Pathway B->C D Cell Cycle Progression C->D E Tumor Growth & Proliferation D->E X Compound X X->C Inhibition

Sources

Validation

A Comparative Guide to Structure-Activity Relationships of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid Analogs in Anticancer Drug Discovery

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid analogs, a promising scaffold in the development of novel anticancer therapeutics....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid analogs, a promising scaffold in the development of novel anticancer therapeutics. We will objectively compare the performance of various analogs, supported by experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and oncology.

Introduction: The Thieno[2,3-b]pyrazine Scaffold - A Privileged Heterocycle in Oncology

The thieno[2,3-b]pyrazine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a variety of biological targets.[1] This structural feature makes it a "privileged scaffold" in drug discovery. Thienopyrazine derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors, which are crucial regulators of cellular processes frequently dysregulated in cancer.[1][2]

This guide focuses specifically on analogs of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid. We will dissect how modifications to this core structure influence biological activity, providing a rational basis for the design of more potent and selective anticancer agents.

Synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid Analogs

The primary synthetic route to access the 7-amino-substituted thieno[2,3-b]pyrazine scaffold is through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.[3][4] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, a key step in the synthesis of the target analogs.

General Synthetic Scheme

The synthesis typically starts from a halogenated thieno[2,3-b]pyrazine precursor, which is then coupled with a variety of (hetero)arylamines to generate a library of analogs.

Synthetic_Scheme cluster_reactants Reactants start Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane) amine (Hetero)arylamine product Methyl 7-((hetero)arylamino)thieno[2,3-b]pyrazine-6-carboxylate reagents->product

Caption: General scheme for the synthesis of 7-arylamino-thieno[2,3-b]pyrazine-6-carboxylate analogs.

Detailed Experimental Protocol: Synthesis of Methyl 7-((3,5-dimethoxyphenyl)amino)thieno[2,3-b]pyrazine-6-carboxylate

This protocol is a representative example of the Buchwald-Hartwig amination used to synthesize the analogs discussed in this guide.

Materials:

  • Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate

  • 3,5-dimethoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask, add methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1.0 eq), 3,5-dimethoxyaniline (1.1 eq), and cesium carbonate (2.0 eq).

  • Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) to the flask.

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to yield the pure product.

Structure-Activity Relationship (SAR) Studies

The anticancer activity of these analogs is highly dependent on the nature and position of the substituents on the arylamino group at the C7 position. The following data is based on the evaluation of these compounds against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay, which measures cell proliferation.[3]

Comparison of Anticancer Activity (GI₅₀ Values)

The following table summarizes the growth inhibitory (GI₅₀) values for a selection of analogs against four human cancer cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460).[3]

CompoundR Group (Substituent on Phenylamino Ring)GI₅₀ (µM) - AGSGI₅₀ (µM) - CaCo-2GI₅₀ (µM) - MCF7GI₅₀ (µM) - NCI-H460
2a H>150>150>150>150
2b 2-OCH₃11.010.025.118.0
2c 3-OCH₃25.613.0100.280.1
2d 4-OCH₃30.115.2110.595.3
2f 3,4-(OCH₃)₂9.08.515.012.5
2g 3,5-(OCH₃)₂7.89.212.110.3
2i 2-F>150>150>150>150
2j 3-F100.590.3>150>150
2k 4-F>150>150>150>150
Key SAR Insights

The data reveals several key trends:

  • Importance of Substitution: The unsubstituted analog (2a ) is inactive, highlighting the necessity of substituents on the phenylamino ring for anticancer activity.

  • Favorable Impact of Methoxy Groups: The presence of methoxy (OCH₃) groups generally enhances activity.

    • The position of the methoxy group is crucial. A single methoxy group at the ortho position (2b ) confers better activity than at the meta (2c ) or para (2d ) positions.

    • The introduction of a second methoxy group, particularly in a 3,5-disubstitution pattern (2g ), leads to the most potent analog in this series.[3] The 3,4-disubstituted analog (2f ) also shows significant activity.

  • Detrimental Effect of Fluoro Groups: The introduction of fluorine (F) atoms, regardless of their position (2i , 2j , 2k ), leads to a significant decrease or complete loss of activity.

SAR_Summary cluster_sar Structure-Activity Relationship scaffold 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid core substituents Substituents on Phenylamino Ring scaffold->substituents methoxy Methoxy (OCH3) - Favorable substituents->methoxy fluoro Fluoro (F) - Detrimental substituents->fluoro unsubstituted Unsubstituted - Inactive substituents->unsubstituted activity Anticancer Activity methoxy->activity fluoro->activity decreases unsubstituted->activity decreases Mechanism_of_Action compound 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid analog kinase Protein Kinase (Hypothesized Target) compound->kinase Inhibition downstream Downstream Signaling Pathways kinase->downstream Phosphorylation Cascade cell_death Cell Death kinase->cell_death Suppression of Pro-survival Signals proliferation Cell Proliferation downstream->proliferation Activation survival Cell Survival downstream->survival Activation

Caption: Hypothesized mechanism of action involving kinase inhibition.

Comparison with Alternative Scaffolds

Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines represent a closely related and extensively studied class of compounds. They have shown potent activity as inhibitors of various kinases, including EGFR and VEGFR-2. [5][6]Some thieno[2,3-d]pyrimidine derivatives have demonstrated IC₅₀ values in the nanomolar range against specific kinases, which is generally more potent than the micromolar GI₅₀ values observed for the 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid analogs. [5][7]However, the latter have shown promising activity against gastric and colorectal cancer cell lines, which are often difficult to treat.

Other Heterocyclic Kinase Inhibitors

Other scaffolds, such as those based on pyrazole and quinazoline, have also yielded clinically successful kinase inhibitors. For instance, some pyrazole-based inhibitors exhibit potent and selective inhibition of kinases like Aurora kinases. [5]Quinazoline-based inhibitors, such as gefitinib and erlotinib, are established EGFR inhibitors used in cancer therapy.

The 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid scaffold offers a distinct chemical space that may provide advantages in terms of selectivity, pharmacokinetic properties, or activity against specific cancer types. Further optimization of this scaffold is warranted to improve its potency to a level comparable with other established kinase inhibitor scaffolds.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of the biological data, standardized and well-validated assays are essential.

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein. [8][9][10][11][12] Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Acetic acid solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 48-72 hours).

  • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates four to five times with slow-running tap water to remove the TCA and dead cells.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye.

  • Air dry the plates completely.

  • Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the GI₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Directions

The 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid scaffold represents a valuable starting point for the development of novel anticancer agents. SAR studies have demonstrated that substitution on the 7-arylamino moiety is critical for activity, with di-methoxy substitutions, particularly at the 3 and 5 positions, being the most favorable.

Future research should focus on:

  • Elucidating the precise mechanism of action: Identifying the specific molecular targets (e.g., kinases) of these compounds will enable more rational drug design and a deeper understanding of their biological effects.

  • Expanding the SAR: Synthesizing a broader range of analogs with diverse substituents will help to further refine the SAR and potentially identify more potent compounds.

  • Improving potency: While showing promise, the current analogs have activity in the micromolar range. Further optimization is needed to achieve nanomolar potency, which is typically required for clinical candidates.

  • In vivo evaluation: The most promising compounds should be advanced to in vivo studies in animal models to assess their efficacy and pharmacokinetic properties.

By addressing these key areas, the full therapeutic potential of the 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid scaffold can be realized in the ongoing fight against cancer.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. Retrieved from [Link]

  • Mohamed, M. M. A., Khattab, R. R., Wasfy, A. A. F., Abo-Riya, M. A., El-Kalyoubi, S., & Hassan, N. A. (2021). Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives. Letters in Organic Chemistry, 18(10), 794-802.
  • El-Metwally, S. A., Abou-El-Regal, M. M., Eissa, I. H., Mehany, A. B. M., Mahdy, H. A., Elkady, H., ... & Elkaeed, E. B. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic chemistry, 112, 104947.
  • Farghaly, T. A., & Almalki, A. S. (2019). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Asian Journal of Chemistry, 31(12), 2939-2944.
  • Martins, M. F., Ribeiro, F., Borges, A., Calhelha, R. C., & Queiroz, M. J. R. P. (2022).
  • Zghool, F. A., Zai-oon, S. A., Al-Shamaileh, E. O., Al-Qaisi, J. A., & Al-Hiari, Y. M. (2021). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Pharmaceuticals, 14(11), 1109.
  • Al-Omair, M. A., Ali, A. A., & Elrazaz, E. Z. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Medicinal Chemistry, 7(15), 2039-2061.
  • Al-Suhaimi, E. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823.
  • Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., & Abou El Ella, D. A. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European journal of medicinal chemistry, 108, 442-463.
  • Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules (Basel, Switzerland), 26(16), 4823.

Sources

Comparative

A Comparative Analysis for Drug Discovery: 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid and Its Methyl Ester

In the landscape of modern medicinal chemistry, the thieno[2,3-b]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential, particularly in onc...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thieno[2,3-b]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. Within this class, 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid and its corresponding methyl ester represent a critical bifurcation point in synthetic strategies and a compelling case study in the nuanced interplay between a carboxylic acid and its ester analogue. This guide provides an in-depth comparative analysis of these two closely related molecules, offering insights into their synthesis, physicochemical properties, reactivity, and potential biological implications to aid researchers in making informed decisions during the drug discovery process.

Introduction: The Strategic Importance of the Carboxylic Acid and Its Ester Prodrug

The carboxylic acid functional group is a cornerstone of pharmacophore design, often crucial for target engagement through hydrogen bonding and ionic interactions. However, its inherent acidity can lead to poor membrane permeability and rapid metabolism, posing significant challenges for oral bioavailability. Esterification of a carboxylic acid to its methyl ester is a common prodrug strategy to mask the polar carboxyl group, thereby enhancing lipophilicity and facilitating passage across biological membranes. Once in the systemic circulation or target tissue, the ester can be hydrolyzed by esterases to release the active carboxylic acid. This guide will explore the practical implications of this fundamental structural difference between 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid and its methyl ester.

Physicochemical Properties: A Tale of Two Solubilities

The seemingly minor difference between a carboxylic acid and a methyl ester gives rise to significant variations in their physicochemical profiles, which in turn dictate their handling, formulation, and pharmacokinetic behavior.

Property7-Aminothieno[2,3-b]pyrazine-6-carboxylic AcidMethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylateRationale for Differences
Molecular Formula C₈H₆N₄O₂SC₉H₈N₄O₂SAddition of a methyl group.
Molecular Weight 222.22 g/mol 236.25 g/mol Increased by the mass of a methylene group.
Melting Point Data not available in searched literature. Expected to be higher than the ester due to hydrogen bonding.A range of melting points have been reported for derivatives, e.g., 154-156 °C for the 7-phenylamino derivative.[1]The carboxylic acid can form strong intermolecular hydrogen bonds, leading to a more stable crystal lattice and a higher melting point. The ester has weaker dipole-dipole interactions.
Solubility Expected to be soluble in aqueous bases and polar aprotic solvents (e.g., DMSO, DMF). Poorly soluble in nonpolar organic solvents.Generally soluble in a wider range of organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) and poorly soluble in water.[2]The carboxylic acid's ability to deprotonate and form salts enhances its solubility in aqueous bases. The methyl ester is more lipophilic and thus more soluble in organic solvents.
pKa Data not available in searched literature. Estimated to be in the range of 3-5 for the carboxylic acid and around 2-4 for the protonated amino group.Not applicable for the ester. The pKa of the amino group is expected to be similar to the carboxylic acid.The acidity of the carboxylic acid is a key feature, influencing its ionization state at physiological pH.

Synthesis: Divergent Paths to a Common Scaffold

The synthetic routes to the carboxylic acid and its methyl ester are intrinsically linked, with the ester often serving as a precursor to the acid.

Synthesis of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate

The synthesis of the methyl ester is well-documented and typically involves a multi-step sequence starting from commercially available reagents. A common route involves the Gewald reaction to construct the substituted thiophene ring, followed by cyclization to form the thieno[2,3-b]pyrazine core.[2]

Experimental Protocol: Synthesis of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate

This protocol is a representative synthesis based on literature procedures.[2]

  • Step 1: Synthesis of the Thiophene Intermediate. To a solution of an appropriate active methylene nitrile and elemental sulfur in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., morpholine). Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

  • Step 2: Formation of the Thieno[2,3-b]pyrazine Core. The resulting thiophene intermediate is then reacted with a 2,3-dihalopyrazine in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). The reaction is typically heated to drive it to completion.

  • Step 3: Introduction of the Amino Group. The 7-amino functionality can be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 7-position with an amine source.

  • Purification. The final product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

Synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid

The carboxylic acid is most conveniently prepared by the hydrolysis of its methyl ester. This transformation is typically achieved under basic conditions.

Experimental Protocol: Hydrolysis of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate

This protocol is adapted from a similar hydrolysis procedure.[3]

  • Reaction Setup. Dissolve methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate in a mixture of THF, methanol, and water.

  • Base Addition. Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

  • Reaction Monitoring. Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by thin-layer chromatography (TLC) until the starting material is no longer observed.

  • Workup and Isolation. Upon completion, partially remove the organic solvents under reduced pressure. Acidify the remaining aqueous solution with a concentrated acid (e.g., HCl) to a pH of approximately 5. The carboxylic acid will precipitate out of the solution.

  • Purification. Collect the solid product by filtration, wash with water, and dry under vacuum to yield the pure 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid.

Synthesis_Workflow cluster_ester Methyl Ester Synthesis cluster_acid Carboxylic Acid Synthesis Start_Ester Starting Materials Gewald Gewald Reaction Start_Ester->Gewald Cyclization Cyclization Gewald->Cyclization Amination Amination Cyclization->Amination Ester Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate Amination->Ester Hydrolysis Base-mediated Hydrolysis Ester->Hydrolysis Precursor Acidification Acidification Hydrolysis->Acidification Acid 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid Acidification->Acid

Caption: Synthetic pathways for the methyl ester and carboxylic acid.

Comparative Reactivity: The Amide Bond Formation

A primary synthetic application of both the carboxylic acid and its methyl ester is the formation of amides, which are prevalent in many biologically active molecules. The choice between the acid and the ester as the starting material for amidation has significant implications for the reaction conditions required.

Carboxylic Acid:

  • Activation is required: The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, the carboxylic acid must be activated using a coupling reagent before it can react with an amine. Common coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU).[4]

  • Milder reaction conditions: Once activated, the reaction with an amine typically proceeds at room temperature.

  • Potential for side reactions: Some coupling reagents can lead to side reactions, such as the formation of N-acylurea byproducts with carbodiimides.

Methyl Ester:

  • Direct amidation is possible but often requires harsh conditions: The direct reaction of a methyl ester with an amine (aminolysis) is possible but often requires high temperatures, prolonged reaction times, or the use of a catalyst.[3]

  • Avoids the use of coupling reagents: This can be advantageous in terms of cost and simplifying purification.

  • Less reactive than activated carboxylic acids: The methoxy group is a better leaving group than a hydroxyl group, but it is still less reactive than the activated intermediates formed from carboxylic acids and coupling reagents.

Amidation_Comparison cluster_acid_path Carboxylic Acid Route cluster_ester_path Methyl Ester Route Acid 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid Coupling Coupling Reagent (e.g., EDC, HATU) Acid->Coupling Ester Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate Conditions Heat / Catalyst Ester->Conditions Amine Amine (R-NH₂) Amide Amide Product Amine->Amide Activated Activated Intermediate Coupling->Activated Activated->Amine Nucleophilic Acyl Substitution Conditions->Amine Aminolysis

Caption: Comparison of amide bond formation pathways.

Biological Activity: A Prodrug Strategy in Action

The prevailing hypothesis is that the methyl ester acts as a prodrug, facilitating cell permeability due to its increased lipophilicity. Once inside the cell, it is likely hydrolyzed by intracellular esterases to the active carboxylic acid, which can then interact with its biological target. This is a common and effective strategy in drug design to overcome the pharmacokinetic limitations of carboxylic acids.

Further research is warranted to directly compare the in vitro and in vivo activities of the carboxylic acid and its methyl ester to definitively validate this prodrug hypothesis for this specific scaffold.

Conclusion and Future Perspectives

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid and its methyl ester are two pivotal molecules in the exploration of the therapeutic potential of the thieno[2,3-b]pyrazine scaffold. The methyl ester offers a synthetically tractable and likely more cell-permeable prodrug, while the carboxylic acid represents the putative active form of the molecule.

Key Takeaways for Researchers:

  • For cellular assays and in vivo studies, the methyl ester is often the preferred starting point due to its expectedly superior membrane permeability.

  • For in vitro biochemical assays targeting purified enzymes, the carboxylic acid may be the more appropriate compound to use, as it is likely the species that directly interacts with the target protein.

  • In synthetic chemistry, the choice between the acid and the ester for further derivatization will depend on the desired reaction sequence. The carboxylic acid offers a handle for standard amide coupling reactions, while the ester can be a stable protecting group for the carboxylic acid functionality.

Future work should focus on the direct synthesis and characterization of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid and a head-to-head comparison of its biological activity with the methyl ester. Such studies will provide invaluable data to guide the rational design of the next generation of thieno[2,3-b]pyrazine-based therapeutics.

References

  • Martins, M. F., Ribeiro, F., Borges, A., Calhelha, R. C., & Queiroz, M. J. R. P. (2025). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 30(X), xxxx. [Link]

  • Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2025). bioRxiv. [Link]

  • A Convenient Synthesis, Reactions and Biological Activities of Some Novel Thieno[3,2-e]pyrazolo[3,4-b]pyrazine Compounds as Anti-microbial and Anti-inflammatory Agents. (2018). Bentham Science Publishers. [Link]

  • Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation: effects in human tumor cells growth, cell cycle analysis, apoptosis and toxicity in non-tumor cells. (2021). Universidade do Minho. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]

  • Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. (2013). PMC. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (2020). ResearchGate. [Link]

  • Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b)... (2021). ResearchGate. [Link]

  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. (2021). NIH. [Link]

  • Hypolipidemic Activity of 6-amino-2-mercapto-5-methyl-pyrimidine-4-carboxylic Acid and Related Derivatives in Rodents. (1985). PubMed. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]

  • Synthesis and characterization of anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2009). ResearchGate. [Link]

  • 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2019). NIH. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). RJPBCS. [Link]

Sources

Validation

A Researcher's Guide to Cross-Reactivity Profiling of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid

Introduction: The Thieno[2,3-b]pyrazine Scaffold and the Imperative of Selectivity The thieno[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors invest...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-b]pyrazine Scaffold and the Imperative of Selectivity

The thieno[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors investigated for therapeutic use. Its rigid, planar structure is adept at forming key hydrogen bonds within the ATP-binding pocket of many kinases. 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a representative of this class. While its primary targets may be under investigation, the structural alerts inherent to its scaffold necessitate a rigorous evaluation of its cross-reactivity—or "off-target" binding—across the human kinome and other protein families.

Insufficient selectivity can lead to unexpected toxicities or polypharmacology, where a compound interacts with multiple targets.[1] This can confound experimental results and, in a clinical context, lead to adverse drug reactions.[2] Therefore, early and comprehensive cross-reactivity profiling is not merely a supplementary exercise but a cornerstone of robust drug discovery.

This guide provides a multi-tiered strategy for characterizing the selectivity profile of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. We will proceed from predictive computational methods to broad biochemical screens and finally to confirmatory, physiologically relevant cellular assays. This structured approach enables researchers to build a comprehensive and reliable understanding of a compound's biological interactions, ensuring data integrity and informing safer, more effective drug development.

Tier 1: Predictive Profiling - An In Silico First Pass

Before committing to resource-intensive wet-lab experiments, computational methods offer a powerful and cost-effective way to predict potential off-targets. These tools leverage vast databases of known ligand-target interactions and protein structures to identify proteins that your compound is likely to bind based on chemical similarity or structural compatibility.

Causality Behind the Choice: The principle of molecular similarity is the foundation here. If 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid shares structural or electronic features with known ligands for a particular set of kinases, there is a statistical likelihood it will also bind to them. This approach casts a wide, predictive net, helping to prioritize which kinases or protein families warrant closer experimental scrutiny.

Workflow: In Silico Off-Target Prediction

G cluster_input Input cluster_tools Prediction Tools cluster_output Output struct Compound Structure (SMILES/SDF) swisstarget SwissTargetPrediction struct->swisstarget Upload Structure sea Similarity Ensemble Approach (SEA) struct->sea xreactkin X-ReactKIN struct->xreactkin ranked_list Ranked List of Potential Off-Targets swisstarget->ranked_list Predicts Targets sea->ranked_list xreactkin->ranked_list

Caption: Workflow for in silico off-target prediction.

Experimental Protocol: Using a Web-Based Prediction Tool (e.g., SwissTargetPrediction)

  • Prepare Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

  • Navigate to Server: Access a public prediction server such as SwissTargetPrediction.

  • Submit Query: Paste the SMILES string into the query box and select the correct organism (e.g., Homo sapiens).

  • Execute Prediction: Run the prediction algorithm.

  • Analyze Results: The output will be a list of potential protein targets, ranked by probability. Pay close attention to kinases and other enzyme classes that appear high on the list. This list forms the basis for prioritizing experimental validation.

Trustworthiness Check: The system's validity rests on the quality and breadth of the underlying databases. It is crucial to use multiple prediction tools, as their algorithms and reference libraries differ.[3] Concordance between different predictors (e.g., if both SwissTargetPrediction and X-ReactKIN identify Aurora Kinase B as a potential target) significantly increases confidence in the prediction.[4][5]

Tier 2: Broad Spectrum Biochemical Screening - Quantifying Interactions

With a list of predicted off-targets, the next step is to determine experimentally if and how strongly the compound binds. Large-scale kinase panels are the industry standard for this purpose, offering a broad yet quantitative measure of a compound's interaction with hundreds of purified kinases.

Causality Behind the Choice: Biochemical assays using purified enzymes provide a clean, direct measure of inhibition, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps). This allows for a precise determination of inhibitory concentration (IC50) values, providing the quantitative data needed to rank-order off-targets and assess the selectivity window relative to the primary target.

Several reputable contract research organizations (CROs) offer kinase profiling services, each using slightly different assay technologies.[6][7][8] Common platforms include radiometric assays (e.g., HotSpot™) and fluorescence/luminescence-based assays (e.g., TR-FRET, ADP-Glo).[6][8]

Workflow: Kinase Panel Screening Decision Tree

G s0 Single-Point Screen (e.g., 1 µM concentration) s1 Analyze % Inhibition Data s0->s1 s2 Inhibition > 50%? s1->s2 s3 Consider as 'Non-Hit' (Low Priority) s2->s3 No s4 Prioritize as 'Hit' s2->s4 Yes s5 Perform Dose-Response (IC50 Determination) s4->s5 s6 Calculate Selectivity Score (Off-Target IC50 / On-Target IC50) s5->s6

Caption: Decision workflow for biochemical kinase screening.

Experimental Protocol: Representative Kinase Panel Screen

  • Compound Preparation: Prepare a concentrated stock solution of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid in 100% DMSO (e.g., 10 mM). Provide this to the screening service.

  • Primary Screen: The compound is screened at a single high concentration (typically 1-10 µM) against a large panel of kinases (e.g., Reaction Biology's HotSpot™ panel or Pharmaron's >560 kinase panel).[6][8] The output is reported as percent inhibition relative to a DMSO control.

  • Hit Identification: Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

  • Dose-Response Confirmation: For each hit, a full 10-point dose-response curve is generated to determine the precise IC50 value.

  • Data Analysis: The results are analyzed to determine the compound's selectivity.

Data Presentation: Hypothetical Screening Results

Table 1: Primary Screen at 1 µM

Kinase Target Family % Inhibition Hit? ( >50%)
BRAF RAF 95% Yes
CRAF RAF 88% Yes
ABL1 ABL 15% No
AURKB Aurora 72% Yes
SRC SRC 65% Yes

| CDK2 | CDK | 25% | No |

Table 2: IC50 Determination for Hits

Kinase Target IC50 (nM) Selectivity Ratio (IC50 / BRAF IC50)
BRAF (Primary) 20 1
CRAF 50 2.5
AURKB 450 22.5

| SRC | 800 | 40 |

Trustworthiness Check: A self-validating protocol for biochemical screening includes running a known standard inhibitor alongside the test compound. The CRO should provide IC50 curves for control compounds, demonstrating the assay is performing within specifications.[6] Furthermore, screening at physiologically relevant ATP concentrations (e.g., 1 mM) can provide data that is more translatable to a cellular environment.[7]

Tier 3: Cellular Target Engagement - Proving In-Cell Binding

A compound that inhibits a purified enzyme may not necessarily engage that same target within the complex milieu of a living cell. Cellular target engagement assays are essential to confirm that off-targets identified in biochemical screens are physiologically relevant.

Causality Behind the Choice: This tier directly addresses the question: "Does the compound reach and bind to its target in a living cell at a concentration sufficient to exert an effect?" Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays provide direct biophysical evidence of compound-protein interaction inside intact cells, bridging the gap between biochemical potency and cellular activity.[9][10][11][12]

Signaling Pathway Context: On-Target vs. Off-Target Effects

G cluster_pathway Simplified Proliferation & Mitosis Pathways GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK/ERK BRAF->MEK Proliferation Gene Expression & Proliferation MEK->Proliferation AURKB Aurora Kinase B H3 Histone H3 AURKB->H3 Phosphorylates Spindle Mitotic Spindle Assembly H3->Spindle Compound 7-Aminothieno [2,3-b]pyrazine- 6-carboxylic acid Compound->BRAF Intended Inhibition Compound->AURKB Off-Target Inhibition

Caption: On-target (BRAF) and off-target (AURKB) action.

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to a protein, it stabilizes the protein against heat-induced denaturation.[12][13]

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

  • Heating Step: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.

  • Detection: Quantify the amount of soluble off-target protein (e.g., Aurora Kinase B) remaining at each temperature using Western Blot or mass spectrometry.

  • Data Analysis: A positive target engagement will result in a "thermal shift," where more of the target protein remains soluble at higher temperatures in the drug-treated samples compared to the vehicle control.[10][14] This directly confirms the compound is binding to and stabilizing the target protein in the cell.

Experimental Protocol 2: NanoBRET™ Target Engagement Assay

This assay measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[11]

  • Cell Preparation: Use cells engineered to express the target of interest (e.g., Aurora Kinase B) as a fusion with NanoLuc® luciferase.[9][15]

  • Tracer Addition: Add a cell-permeable fluorescent tracer that specifically binds to the target kinase. This brings the tracer in close proximity to the NanoLuc® enzyme, generating a BRET signal.[16][17]

  • Compound Competition: Add 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. If the compound binds to the target kinase, it will displace the fluorescent tracer.

  • Signal Detection: The displacement of the tracer leads to a dose-dependent decrease in the BRET signal.

  • Data Analysis: This decrease is used to calculate the intracellular IC50, a direct measure of target occupancy and compound affinity in a live-cell context.[9][17]

Trustworthiness Check: For CETSA, the key control is the vehicle-only sample, which establishes the baseline melting curve of the target protein. For NanoBRET™, a crucial control is to test the compound against a parental cell line lacking the NanoLuc®-fusion protein to ensure the signal is specific. The ratiometric nature of BRET data provides high reproducibility and low error rates, enhancing the trustworthiness of the results.[9]

Conclusion and Recommendations

A systematic, multi-tiered approach is essential for accurately profiling the cross-reactivity of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid. By integrating in silico predictions, broad biochemical screening, and confirmatory cellular engagement assays, researchers can build a high-confidence selectivity profile. This rigorous evaluation is critical for interpreting biological data accurately, anticipating potential toxicities, and guiding the optimization of more selective and effective chemical probes and therapeutic candidates. The insights gained from this comprehensive profiling strategy will ultimately de-risk subsequent research and development efforts.

References

  • Kinase Panel Screening and Profiling Service . Reaction Biology. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services . Pharmaron. [Link]

  • Kinase Profiling Services . Luceome Biotechnologies. [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases . National Center for Biotechnology Information (NCBI). [Link]

  • Web-based tools for in silico prediction of potential off-target sites . ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . National Center for Biotechnology Information (NCBI). [Link]

  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments . National Center for Biotechnology Information (NCBI). [Link]

  • web-based in silico variant-aware potential off-target site identification for genome editing applications . Nucleic Acids Research, Oxford Academic. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies . Annual Reviews. [Link]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation . MDPI. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach . National Center for Biotechnology Information (NCBI). [Link]

  • Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors . ResearchGate. [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility . National Center for Biotechnology Information (NCBI). [Link]

  • Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach . ACS Publications. [Link]

  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation . National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis and anti-tumor evaluation of thieno[2,3-b]pyrazine derivatives . ResearchGate. [Link]

  • A Convenient Synthesis, Reactions and Biological Activities of Some Novel Thieno[3,2-e]pyrazolo[3,4-b]pyrazine Compounds as Anti-microbial and Anti-inflammatory Agents . Bentham Science. [Link]

  • Target profiling of small molecules by chemical proteomics . PubMed. [Link]

  • (PDF) Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity . ResearchGate. [Link]

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor . ACS Publications. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) . PubMed Central. [Link]

  • Hypersensitivity reactions to small molecule drugs . Frontiers. [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core . PubMed. [Link]

Sources

Comparative

A Researcher's Guide to Assessing Kinase Inhibitor Selectivity: A Comparative Analysis of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. A highly selective compound promises on-target efficacy with minimal off-target effects,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. A highly selective compound promises on-target efficacy with minimal off-target effects, a crucial combination for therapeutic success. This guide provides an in-depth, technical comparison of methodologies to assess the selectivity of a novel compound, using 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid as a case study, and benchmarking it against well-characterized kinase inhibitors.

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound available for research purposes[1][2]. While its synthesis and potential antitumor activities have been explored, a comprehensive kinase selectivity profile is not yet publicly available[3][4]. This guide will, therefore, treat it as a New Chemical Entity (NCE) to illustrate the process of selectivity profiling from first principles.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share a highly conserved ATP-binding pocket. This structural similarity is the primary reason why achieving inhibitor selectivity is a significant challenge[5]. A non-selective inhibitor can lead to unexpected toxicities and a complex pharmacological profile, complicating clinical development. Conversely, a highly selective inhibitor offers a clearer path to understanding its mechanism of action and potential therapeutic window. This guide will explore three widely adopted techniques for assessing kinase inhibitor selectivity: large-scale biochemical screening (kinome scanning), targeted biochemical assays, and cellular target engagement assays.

Comparative Kinase Inhibitors

To provide a meaningful comparison, we will benchmark the hypothetical selectivity profile of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid against three well-characterized kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A natural product known for its potent but broad-spectrum kinase inhibition. It serves as a classic example of a non-selective inhibitor and is often used as a positive control in kinase assays[6][7][8][9].

  • Dasatinib: A multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML). It potently inhibits BCR-ABL and SRC family kinases, among others, showcasing a defined but multi-targeted profile[10][11][12][13].

  • Lapatinib: A dual inhibitor of EGFR and HER2, used in the treatment of breast cancer. It represents a more selective inhibitor, targeting a specific subfamily of kinases[3][14][15][16].

Methodologies for Assessing Kinase Selectivity

The choice of assay for determining kinase inhibitor selectivity depends on the stage of drug discovery and the specific questions being asked. Here, we compare three orthogonal approaches.

Large-Scale Kinome Profiling: The Global View

Broad kinome screening provides a comprehensive overview of a compound's interaction with a large panel of kinases. This is typically performed as an initial screen to identify both intended and unintended targets.

Featured Technology: KINOMEscan™

KINOMEscan™ is a widely used competition binding assay platform that quantitatively measures the interaction of a test compound with a large panel of human kinases[17]. The assay is ATP-independent, measuring the thermodynamic dissociation constant (Kd), which reflects the intrinsic binding affinity of the compound for the kinase.

Experimental Workflow: KINOMEscan™

G cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Quantification Compound Test Compound (e.g., 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid) Incubation Incubation of Compound, Kinase, and Ligand Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation qPCR qPCR Quantification of bound DNA-tagged Kinase Incubation->qPCR Data Data Analysis (% of Control) qPCR->Data

Caption: KINOMEscan™ competition binding assay workflow.

Hypothetical KINOMEscan™ Results

The results are typically presented as a percentage of the DMSO control, where a lower percentage indicates stronger binding. A common approach is to perform an initial screen at a single high concentration (e.g., 10 µM) and then determine the Kd for any significant "hits".

Table 1: Hypothetical KINOMEscan™ Primary Screen Data (% Control at 10 µM)

Kinase Target7-Aminothieno[2,3-b]pyrazine-6-carboxylic acidDasatinibLapatinibStaurosporine
ABL1 850.1 920.5
SRC 750.2 881.2
EGFR 90455.5 2.1
ERBB2 (HER2) 92608.1 3.5
VEGFR2 8815 954.0
p38α (MAPK14) 12 70980.8
CDK2 9585996.2

Data for Dasatinib, Lapatinib, and Staurosporine are representative of their known selectivity profiles. Data for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is hypothetical.

From this hypothetical primary screen, we would identify p38α as a potential primary target for our NCE and would proceed to determine its Kd value.

Biochemical Kinase Assays: The Confirmatory Step

Once primary targets are identified, targeted biochemical assays are employed to determine the potency of the inhibitor, typically as an IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid) in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, a suitable peptide substrate, and ATP to a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[18].

    • Add the serially diluted compound or DMSO (vehicle control) to the respective wells.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed[18].

  • ADP Detection:

    • Add a reagent that stops the kinase reaction and depletes the remaining ATP.

    • Add a second reagent that converts the generated ADP to ATP and then uses the newly formed ATP in a luciferase-luciferin reaction to produce light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Analysis A Kinase + Substrate + ATP B Add Inhibitor A->B C Incubation B->C D Stop Reaction & Deplete ATP C->D E Convert ADP to ATP D->E F Luciferase Reaction E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Luminescence-based biochemical kinase assay workflow.

Table 2: Comparative IC50 Values (nM) from Biochemical Assays

Kinase Target7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid (Hypothetical)DasatinibLapatinibStaurosporine
ABL1 >10,0001 >10,0006
SRC >10,0000.8 >10,0003
EGFR >10,0003010.8 5
ERBB2 (HER2) >10,000459.2 8
VEGFR2 8,50025 >10,0007
p38α (MAPK14) 25 5,000>10,0002
CDK2 >10,000>10,000>10,00015

Data for Dasatinib, Lapatinib, and Staurosporine are representative of published values[10][15].

This data would confirm that our NCE is a potent and selective inhibitor of p38α in a biochemical setting.

Cellular Thermal Shift Assay (CETSA®): Proving Target Engagement in a Cellular Context

Biochemical assays, while crucial, are performed in a purified system. To confirm that a compound engages its target within the complex environment of a living cell, a cellular target engagement assay is essential. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability[19].

Experimental Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO) for a specific duration.

  • Heating: Heat the cell suspensions at a range of temperatures. Ligand-bound proteins will be more resistant to thermal denaturation and aggregation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing the non-denatured protein) from the aggregated protein pellet by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein in the supernatant at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

G cluster_0 Cellular Treatment cluster_1 Thermal Denaturation cluster_2 Fractionation cluster_3 Analysis A Intact Cells + Compound/Vehicle B Heat at a Range of Temperatures A->B C Cell Lysis B->C D Centrifugation C->D E Separate Soluble and Aggregated Proteins D->E F Western Blot for Target Protein E->F G Generate Melting Curve F->G

Caption: Western Blot-based CETSA® workflow.

Interpreting CETSA® Data

A positive result in a CETSA® experiment is a thermal shift (ΔTm) in the melting curve of the target protein upon compound treatment. This provides strong evidence of direct binding in a physiological context.

Table 3: Hypothetical CETSA® Results (ΔTm in °C)

Target Protein7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid (Hypothetical)
p38α (MAPK14) + 5.2
Off-Target Kinase X + 0.3
Non-Kinase Protein Y - 0.1

This hypothetical data would demonstrate that our NCE specifically engages and stabilizes its intended target, p38α, in cells, with minimal impact on other tested proteins.

Synthesizing the Data: A Holistic View of Selectivity

By integrating the data from these three orthogonal approaches, a comprehensive selectivity profile for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid can be constructed.

  • KINOMEscan™ provides a broad, unbiased view of the kinome, identifying potential on- and off-targets.

  • Biochemical assays offer precise potency (IC50) determination for the identified targets.

  • CETSA® confirms target engagement in a cellular environment, bridging the gap between in vitro activity and cellular function.

For our hypothetical NCE, the combined data would strongly support its characterization as a potent and selective p38α inhibitor with demonstrated cellular target engagement. This level of characterization is crucial for advancing a compound through the drug discovery pipeline.

Conclusion

Assessing the selectivity of a kinase inhibitor is a multi-faceted process that requires a combination of high-throughput screening and targeted, in-depth validation. By employing a tiered approach that includes broad kinome profiling, quantitative biochemical assays, and cellular target engagement studies, researchers can build a robust and reliable selectivity profile. This comprehensive understanding is essential for making informed decisions, de-risking preclinical development, and ultimately, for the successful translation of novel kinase inhibitors into effective therapeutics.

References

Sources

Validation

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid Activity

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a clinically effective therapeutic is long and fraught with challenges. A critical juncture in thi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a clinically effective therapeutic is long and fraught with challenges. A critical juncture in this journey is understanding the correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo assessment of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid and its derivatives, a class of compounds showing significant potential in oncology. We will delve into the experimental data, explore the underlying methodologies, and discuss the crucial concept of in vitro-in vivo correlation (IVIVC) that underpins successful drug development.

The Promise of the Thienopyrazine Scaffold

The thieno[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Our focus, 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, and its analogues have emerged as compounds of interest, particularly for their anti-proliferative effects against various cancer cell lines. Understanding the nuances of their activity in controlled laboratory settings versus complex biological systems is paramount for advancing these promising molecules through the development pipeline.

In Vitro Efficacy: A Foundation of Evidence

The initial assessment of any potential therapeutic agent begins with robust in vitro studies. These assays provide a controlled environment to elucidate the direct effects of a compound on specific cell lines, helping to establish a preliminary structure-activity relationship (SAR).

Anti-proliferative Activity of Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates

A key study by Dias et al. investigated a series of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, which are derivatives of our core molecule of interest.[1][2] The anti-proliferative potential of these compounds was evaluated against a panel of four human tumor cell lines:

  • AGS: Gastric adenocarcinoma

  • CaCo-2: Colorectal adenocarcinoma

  • MCF7: Breast carcinoma

  • NCI-H460: Non-small-cell lung carcinoma

The study also assessed toxicity against a non-tumor cell line (Vero) to determine selectivity.[1][2]

Table 1: In Vitro Anti-proliferative Activity (GI₅₀ in µM) of Selected Thienopyrazine Derivatives [1][2]

CompoundAGSCaCo-2MCF7NCI-H460Vero (Toxicity)
2g 7.8>50>50>50>50
2b 11>50>50>50>50
2f 10>50>50>50>50

Data synthesized from Dias, A. M., et al. (2021). Molecules, 26(16), 4882.[1][2]

The data reveals that compound 2g , a 3,5-dimethoxyphenylamino derivative, exhibited the most potent and selective activity against the AGS gastric cancer cell line, with a GI₅₀ value of 7.8 µM.[1][2] This provides a crucial starting point for understanding the SAR of this series, suggesting that the substitution pattern on the arylamino moiety plays a significant role in dictating both potency and selectivity.

Mechanistic Insights from In Vitro Assays

Beyond simple cytotoxicity, in vitro assays can offer a window into the mechanism of action. For the most promising compounds, Dias et al. performed cell cycle analysis and apoptosis assays on the AGS cell line. Interestingly, the most active compound, 2g , induced a high percentage of cell death but did not lead to a typical apoptotic profile, suggesting a different mechanism of cell growth inhibition may be at play.[1][2]

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 hours).

  • Fixation: Gently wash the cells and fix them with 10% trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with 0.4% SRB solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Diagram: In Vitro Experimental Workflow

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Assays cluster_results Data Analysis start 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid derivatives cell_lines Cancer Cell Lines (AGS, CaCo-2, etc.) start->cell_lines Treatment srb_assay SRB Assay cell_lines->srb_assay mechanistic_assays Cell Cycle & Apoptosis Assays cell_lines->mechanistic_assays gi50 GI₅₀ Determination srb_assay->gi50 moa Mechanism of Action Insights mechanistic_assays->moa sar Structure-Activity Relationship gi50->sar

Caption: Workflow for in vitro evaluation of thienopyrazine derivatives.

The In Vivo Challenge: Translating Potential into Efficacy

While in vitro studies are indispensable, they represent a simplified model. The true test of a compound's therapeutic potential lies in its performance within a complex living organism. In vivo studies are essential to evaluate pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety in a more physiologically relevant context.

Currently, there is a lack of publicly available in vivo data for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid and its direct derivatives. This highlights a critical gap in the development of this compound class. To guide future research, we will outline a logical progression for in vivo testing, drawing parallels from studies on other pyrazine-based anti-cancer agents.

Proposed In Vivo Experimental Design

A well-structured in vivo study for a promising anti-cancer agent like the thienopyrazine derivatives would typically involve the following stages:

  • Pharmacokinetic (PK) Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This data informs dosing regimens and helps to interpret efficacy and toxicity data. Key parameters to measure include:

    • Bioavailability

    • Half-life (t₁/₂)

    • Maximum concentration (Cₘₐₓ)

    • Time to maximum concentration (Tₘₐₓ)

    • Clearance

  • Xenograft Models: To assess anti-tumor efficacy, human cancer cell lines (such as the AGS line for which in vitro activity was observed) are implanted into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time. This provides a direct measure of the compound's ability to inhibit tumor growth in a living system.

  • Toxicology Studies: These studies are performed to identify any potential adverse effects of the compound. This includes monitoring for changes in body weight, clinical signs of distress, and histopathological analysis of major organs.

Diagram: Proposed In Vivo Experimental Workflow

in_vivo_workflow cluster_preclinical Preclinical In Vivo Studies cluster_data Data Interpretation pk_studies Pharmacokinetic (PK) Studies adme ADME Profile pk_studies->adme xenograft Xenograft Efficacy Models efficacy Tumor Growth Inhibition xenograft->efficacy tox_studies Toxicology Studies safety Safety & Tolerability tox_studies->safety

Caption: A typical workflow for in vivo evaluation of anti-cancer compounds.

The Crucial Link: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a strong IVIVC, which is a predictive mathematical model describing the relationship between an in vitro property of a drug and a relevant in vivo response. A good IVIVC can streamline drug development, reduce the need for extensive in vivo studies, and help in setting meaningful in vitro specifications.

For anti-cancer drugs, correlating in vitro potency (e.g., GI₅₀) with in vivo efficacy (e.g., tumor growth inhibition) is often challenging due to the multitude of factors that influence a drug's behavior in a living system. These factors include:

  • Drug Metabolism: The compound may be rapidly metabolized in the liver, reducing its effective concentration at the tumor site.

  • Protein Binding: Binding to plasma proteins can render the drug inactive.

  • Tumor Penetration: The drug may not effectively penetrate the tumor tissue to reach its target.

  • Off-Target Effects: The compound may have unforeseen effects on other biological pathways.

While a direct IVIVC for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid derivatives is yet to be established, the strong in vitro data provides a solid foundation for initiating the necessary in vivo studies. The observed selectivity of compounds like 2g for a specific cancer cell line in vitro is a promising indicator that a therapeutic window may be achievable in vivo.

Future Directions and Conclusion

The 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid scaffold holds considerable promise as a source of new anti-cancer agents. The in vitro data for its derivatives has identified potent and selective compounds, with initial insights into their mechanism of action.[1][2]

The critical next step is to bridge the gap to in vivo studies. A systematic evaluation of the pharmacokinetics, efficacy in relevant xenograft models, and safety of the most promising compounds is essential. The establishment of a robust IVIVC will be a key milestone in the development of this compound class, enabling more efficient optimization and a higher probability of clinical success.

By carefully designing and executing these studies, the scientific community can unlock the full therapeutic potential of these intriguing molecules and move one step closer to developing novel and effective cancer treatments.

References

  • Dias, A. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4882. [Link]

  • Dias, A. M., et al. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation: effects in human tumor cells growth, cell cycle analysis, apoptosis and toxicity in non-tumor cells. Repositório da Universidade do Minho. [Link]

Sources

Comparative

A Technical Guide to Benchmarking 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid in Oncology Research

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid and its derivatives against est...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid and its derivatives against established chemotherapeutic agents. The focus of this guide is to present an objective, data-driven comparison, underpinned by robust experimental protocols and a clear rationale for the chosen scientific approach.

The thieno[2,3-b]pyrazine scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with derivatives demonstrating a range of biological activities. Recent studies have highlighted the potential of substituted methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylates as antitumor agents, particularly against gastric and colorectal adenocarcinoma cell lines.[1][2] This guide will use this foundational knowledge to propose a structured benchmarking strategy.

Rationale for Benchmark Selection and Experimental Design

To objectively evaluate the potential of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, it is crucial to select appropriate benchmark drugs. Given the reported in vitro activity of its derivatives against gastric and colorectal cancer cell lines, we will select standard-of-care chemotherapeutics for these indications as our primary comparators.[1][2]

Benchmark Drugs:

  • 5-Fluorouracil (5-FU): A cornerstone of treatment for colorectal and gastric cancer, 5-FU is an antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.

  • Oxaliplatin: A platinum-based chemotherapeutic agent that forms platinum-DNA adducts, inhibiting DNA replication and transcription, and is frequently used in combination with 5-FU for colorectal cancer.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to cytotoxicity. It is used in the treatment of a variety of cancers, including gastric cancer.

The experimental design will focus on a head-to-head comparison of the test compound and these benchmarks across key in vitro assays to determine relative potency, selectivity, and mechanism of action.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and controls to ensure data integrity.

Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable method for determining cell density, based on the measurement of cellular protein content. It is a robust and sensitive assay for cytotoxicity screening.

Protocol:

  • Cell Seeding: Plate human gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (CaCo-2) cells in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, 5-FU, Oxaliplatin, and Doxorubicin. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Wash and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to determine the effect of the test compound on cell cycle progression.

Protocol:

  • Cell Treatment: Seed AGS cells in 6-well plates and treat with the GI50 concentration of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid and benchmark drugs for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI). Incubate for 30 minutes in the dark at room temperature.

  • Data Acquisition: Analyze the cell cycle distribution using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis versus Necrosis Assessment

Given the observation that a derivative of the target compound induced non-apoptotic cell death, it is critical to differentiate between apoptosis and necrosis.[1][2]

Protocol:

  • Cell Treatment: Treat AGS cells with the GI50 concentration of the compounds for 48 hours.

  • Staining: Use a commercially available Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions. Briefly, wash the treated cells with PBS and resuspend in binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, comparative tables.

Table 1: Comparative Cytotoxicity (GI50 in µM)

CompoundAGS (Gastric)CaCo-2 (Colorectal)
7-Aminothieno[2,3-b]pyrazine-6-carboxylic acidExperimental ValueExperimental Value
5-FluorouracilExperimental ValueExperimental Value
OxaliplatinExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental Value

Table 2: Cell Cycle Distribution in AGS Cells (% of Cells)

TreatmentG0/G1SG2/M
Vehicle ControlValueValueValue
7-Aminothieno[2,3-b]pyrazine-6-carboxylic acidValueValueValue
5-FluorouracilValueValueValue
DoxorubicinValueValueValue

Mechanistic Insights and Signaling Pathways

The thienopyrazine core is present in various kinase inhibitors. While the exact target of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is yet to be elucidated, its structural similarity to known kinase inhibitors suggests that it may interfere with intracellular signaling pathways that regulate cell proliferation and survival. The observed non-apoptotic cell death could suggest the induction of alternative cell death pathways such as necroptosis or autophagy.

Experimental Workflow Diagram

G cluster_0 In Vitro Screening cluster_1 Primary Assays cluster_2 Data Analysis & Interpretation A Cell Lines (AGS, CaCo-2) B Compound Treatment (Test Compound & Benchmarks) A->B C SRB Assay (Cytotoxicity, GI50) B->C D Flow Cytometry (Cell Cycle Analysis) B->D E Annexin V/PI Staining (Apoptosis vs. Necrosis) B->E F Comparative Analysis of GI50 Values C->F G Determination of Cell Cycle Arrest D->G H Mechanism of Cell Death (Apoptotic vs. Non-apoptotic) E->H I Mechanistic Hypothesis (e.g., Kinase Inhibition) F->I G->I H->I

Caption: Experimental workflow for benchmarking 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

Postulated Signaling Pathway

Given the structural features of the compound and the observed non-apoptotic cell death, a plausible hypothesis is the inhibition of a key survival kinase, leading to the activation of a programmed necrosis pathway, such as necroptosis, which is regulated by RIPK1, RIPK3, and MLKL.

G 7-ATP-6-CA 7-Aminothieno[2,3-b]pyrazine -6-carboxylic acid Survival_Kinase Survival Kinase (e.g., Akt, ERK) 7-ATP-6-CA->Survival_Kinase Inhibition Proliferation_Survival Cell Proliferation & Survival Survival_Kinase->Proliferation_Survival Promotes Necroptosis_Pathway Necroptosis Induction Survival_Kinase->Necroptosis_Pathway Inhibits Cell_Death Non-Apoptotic Cell Death Necroptosis_Pathway->Cell_Death Leads to

Caption: Postulated mechanism of action via inhibition of a survival kinase.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid against established anticancer drugs. The proposed experiments will provide critical data on its relative potency, selectivity, and mechanism of action. Future studies should focus on identifying the specific molecular target(s) of this compound through techniques such as kinase profiling, affinity chromatography, or computational docking studies. Elucidating the precise mechanism of non-apoptotic cell death will also be crucial for its further development as a potential therapeutic agent.

References

  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. MDPI. [Link]

  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. National Institutes of Health. [Link]

Sources

Validation

head-to-head comparison of different synthesis routes for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid

A Head-to-Head Comparison of Synthetic Routes to 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the thieno[2,3-b]py...

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthetic Routes to 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thieno[2,3-b]pyrazine scaffold is a privileged heterocycle, forming the core of numerous compounds with significant therapeutic potential. Among its derivatives, 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid stands out as a crucial building block for the synthesis of kinase inhibitors and other targeted therapies. The efficient and scalable synthesis of this key intermediate is paramount for drug discovery and development programs. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to this valuable compound, offering experimental insights and data to inform strategic decisions in the laboratory.

Introduction to the Target Molecule

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a bifunctional molecule featuring a fused thiophene and pyrazine ring system. The amino and carboxylic acid moieties at positions 7 and 6, respectively, provide versatile handles for further chemical modifications, making it an ideal starting point for the generation of diverse chemical libraries. The core structure's planarity and heteroatom content are key features that contribute to its ability to interact with biological targets.

Synthetic Strategies: An Overview

Two primary strategies for the construction of the thieno[2,3-b]pyrazine core are prevalent in the literature. The first approach involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyrazine ring. The second, convergent strategy begins with a pre-functionalized pyrazine and subsequently builds the thiophene ring onto it. This guide will dissect both approaches, providing a detailed analysis of their respective strengths and weaknesses.

Route 1: The Gewald Reaction Approach (Thiophene-First)

This strategy hinges on the powerful and versatile Gewald multicomponent reaction to assemble a highly functionalized 2-aminothiophene, which serves as the cornerstone for the subsequent pyrazine ring formation.

Conceptual Workflow

Gewald_Route Start Ketone/Aldehyde + Malononitrile + Sulfur Gewald Gewald Reaction Start->Gewald Intermediate 2-Aminothiophene Intermediate Gewald->Intermediate Cyclization Pyrazine Ring Formation Intermediate->Cyclization Target 7-Aminothieno[2,3-b]pyrazine- 6-carboxylic Acid Cyclization->Target

Figure 1: Conceptual workflow for the Gewald-based synthesis of the target molecule.

Mechanistic Considerations and Experimental Protocol

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or related compound, and elemental sulfur in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization.

For the synthesis of a suitable precursor to our target, a β-ketoester can be envisioned as the ketone component, and malononitrile as the activated methylene compound.

Step 1: Synthesis of a 2-Aminothiophene Intermediate

A representative protocol for a Gewald reaction to produce a similarly substituted thiophene, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, involves the reaction of N-methyl-4-piperidone, ethyl cyanoacetate, and sulfur.[1][2]

Experimental Protocol: Gewald Reaction

  • To a stirred solution of an appropriate β-ketoester (1.0 equiv.) and malononitrile (1.0 equiv.) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.

  • Add elemental sulfur (1.1 equiv.) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene-3-carbonitrile derivative.

Step 2: Pyrazine Ring Formation

The resulting 2-aminothiophene-3-carbonitrile is then cyclized to form the thieno[2,3-b]pyrazine ring system. This is typically achieved by condensation with an α-dicarbonyl compound, such as glyoxal or its synthetic equivalent.

Experimental Protocol: Pyrazine Annulation

  • Dissolve the 2-aminothiophene-3-carbonitrile intermediate (1.0 equiv.) in a suitable solvent such as ethanol or acetic acid.

  • Add an aqueous solution of glyoxal (40% in water, 1.1 equiv.).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) if an acidic solvent was used.

  • The product may precipitate upon cooling or require extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield the thieno[2,3-b]pyrazine derivative.

  • Subsequent hydrolysis of the ester and nitrile groups would be required to obtain the final 7-amino-6-carboxylic acid.

Performance Analysis of Route 1
ParameterAssessmentSupporting Data/Rationale
Yield Moderate to GoodGewald reactions are known for their good yields, often exceeding 70-80% for suitable substrates. The subsequent cyclization and hydrolysis steps may lower the overall yield.
Scalability GoodThe Gewald reaction is generally scalable. The one-pot nature of the initial step is advantageous.
Versatility HighA wide variety of starting ketones/aldehydes and activated methylene compounds can be used in the Gewald reaction, allowing for the synthesis of a diverse range of thiophene intermediates.
Cost-Effectiveness HighThe starting materials for the Gewald reaction (ketones, malononitrile, sulfur) are generally inexpensive and readily available.
Safety & Handling ModerateThe use of elemental sulfur requires good ventilation. Some of the starting materials and intermediates may be irritants.
Key Challenges The synthesis of the specific β-ketoester required for the target molecule's substitution pattern may not be trivial. The final hydrolysis step might require harsh conditions that could affect the heterocyclic core.

Route 2: The Pyrazine-First Approach

This convergent strategy begins with a pre-functionalized pyrazine derivative, typically a 2,3-dihalopyrazine, and subsequently constructs the thiophene ring.

Conceptual Workflow

Pyrazine_Route Start 2,3-Dichloropyrazine Thiophene_Annulation Thiophene Ring Annulation Start->Thiophene_Annulation Intermediate Thieno[2,3-b]pyrazine Intermediate Thiophene_Annulation->Intermediate Functionalization Functional Group Interconversion Intermediate->Functionalization Target 7-Aminothieno[2,3-b]pyrazine- 6-carboxylic Acid Functionalization->Target

Figure 2: Conceptual workflow for the pyrazine-first synthesis of the target molecule.

Mechanistic Considerations and Experimental Protocol

This route typically involves the reaction of a 2,3-dihalopyrazine with a reagent that can provide the two-carbon and sulfur components of the thiophene ring. A common and effective reagent for this transformation is ethyl thioglycolate.

Step 1: Synthesis of 2,3-Dichloropyrazine

2,3-Dichloropyrazine can be synthesized from pyrazine-N-oxide by reaction with phosphoryl chloride.[3][4]

Experimental Protocol: Synthesis of 2,3-Dichloropyrazine

  • To phosphorus oxychloride, slowly add pyrazine-N-oxide at a controlled temperature (e.g., 60 °C).[4]

  • After the addition is complete, heat the mixture at reflux for 1-2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a solid base like sodium acetate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain 2,3-dichloropyrazine.

Step 2: Thiophene Ring Annulation

The 2,3-dichloropyrazine is then reacted with ethyl thioglycolate in the presence of a base to form the thieno[2,3-b]pyrazine core. This reaction proceeds via a double nucleophilic substitution.

Experimental Protocol: Thiophene Annulation

  • In a suitable solvent such as DMF or ethanol, dissolve ethyl thioglycolate (2.0 equiv.) and a base (e.g., sodium ethoxide or potassium carbonate, 2.2 equiv.).

  • To this solution, add 2,3-dichloropyrazine (1.0 equiv.) portion-wise, maintaining the temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude diethyl thieno[2,3-b]pyrazine-6,7-dicarboxylate.

  • Purify the product by recrystallization or column chromatography.

Step 3: Functional Group Interconversion

The resulting diester needs to be converted to the target 7-amino-6-carboxylic acid. This involves selective amination and hydrolysis.

Experimental Protocol: Amination and Hydrolysis

  • Selective Hydrolysis (optional first step): One of the ester groups may be selectively hydrolyzed under carefully controlled conditions (e.g., using one equivalent of NaOH at room temperature).

  • Amination: The ester at the 7-position can be converted to an amino group, for instance, through a Curtius, Hofmann, or Lossen rearrangement of a corresponding acyl azide, amide, or hydroxamic acid, respectively. Alternatively, direct amination of a suitable precursor might be possible.

  • Final Hydrolysis: The remaining ester group at the 6-position is hydrolyzed to the carboxylic acid, typically under basic conditions (e.g., refluxing with aqueous NaOH or LiOH), followed by acidic workup.

Performance Analysis of Route 2
ParameterAssessmentSupporting Data/Rationale
Yield ModerateThe initial synthesis of 2,3-dichloropyrazine can be high-yielding. The subsequent annulation and multi-step functional group interconversions can lead to a lower overall yield.
Scalability ModerateThe synthesis of 2,3-dichloropyrazine involves hazardous reagents like POCl₃, which can be challenging to handle on a large scale. The multi-step nature of the functional group transformations can also complicate scale-up.
Versatility ModerateThe substitution pattern on the pyrazine ring is determined early in the synthesis. While some modifications are possible, this route is less flexible for generating diverse analogues compared to the Gewald approach.
Cost-Effectiveness ModerateWhile some starting materials are inexpensive, the use of reagents like phosphoryl chloride and potentially multi-step functional group manipulations can increase the overall cost.
Safety & Handling High ConcernThe use of phosphorus oxychloride is a significant safety hazard, requiring specialized equipment and handling procedures.
Key Challenges The multi-step functional group interconversion at the end of the synthesis can be low-yielding and require extensive optimization. Regioselectivity in the amination and hydrolysis steps can also be a challenge.
Head-to-Head Comparison Summary
FeatureRoute 1: Gewald Reaction ApproachRoute 2: Pyrazine-First Approach
Overall Strategy Linear; Thiophene first, then PyrazineConvergent; Pyrazine first, then Thiophene
Key Reaction Gewald Multicomponent ReactionNucleophilic Aromatic Substitution
Starting Materials Simple ketones/aldehydes, malononitrile, sulfurSubstituted Pyrazines (e.g., 2,3-dichloropyrazine)
Overall Yield Potentially higher and more directCan be lower due to more steps
Scalability More straightforwardMore challenging due to hazardous reagents
Versatility for Analogs HigherLower
Cost-Effectiveness Generally higherCan be lower
Safety Concerns Moderate (sulfur handling)High (POCl₃ handling)
Ideal Application Library synthesis, early-stage discoverySynthesis of specific, pre-determined targets
Conclusion and Recommendation

Both synthetic routes offer viable pathways to 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, each with its own set of advantages and disadvantages.

Route 1, the Gewald Reaction approach, is highly recommended for research and development settings, particularly for the generation of diverse chemical libraries. Its operational simplicity, use of readily available and inexpensive starting materials, and the versatility of the Gewald reaction make it an attractive choice for exploring structure-activity relationships. The main challenge lies in the synthesis of the appropriately substituted starting ketone.

Route 2, the Pyrazine-First approach, may be more suitable for the large-scale synthesis of a specific target once a lead compound has been identified. While it involves more hazardous reagents and potentially more complex functional group manipulations, the starting materials are well-defined, which can be advantageous for process control in a manufacturing setting.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, the available resources, and the scale of the synthesis. For laboratories focused on discovery and innovation, the flexibility and efficiency of the Gewald-based strategy present a compelling case.

References
  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 2,3-Dichloropyrazine (CAS 4858-85-9).
  • Rigby, J. M., et al. An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold. Synlett, 2024.
  • ChemicalBook. 2,3-Dichloropyrazine synthesis.
  • Dufresne, C., et al. Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate. Acta Crystallographica Section E, 2007, 63(Pt 12), o4569.
  • Goksu, S., et al. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 2014, 84, 739-745.
  • Carrara, A., et al. Process for the preparation of 2,3-dichloropyrazine.
  • CN104529880A. Synthesis method of 2,3-dichloropyridine.
  • Al-Ghorbani, M., et al. Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. Acta Crystallographica Section E, 2014, 70(Pt 10), o1124.
  • Rodrigues, J. M., et al. Synthesis of Novel Methyl 7-[(Hetero)
  • Al-Ghorbani, M., et al. Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate monohydrate.
  • Benchchem.
  • Al-Mousawi, S. M., et al. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 2021, 26(18), 5576.
  • Sigma-Aldrich.
  • Al-Ghorbani, M., et al. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 2022, 27(21), 7247.
  • Rodrigues, J. M., et al. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. MDPI, 2021.
  • Chemrio.
  • Rodrigues, J. M., et al. Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Universidade do Minho Repository, 2021.
  • Di Vona, M. L., et al. Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. Molecules, 2022, 27(5), 1542.
  • ChemBK. 2,5-Diaminothiophene-3,4-dicarboxylic acid diethyl ester.
  • ResearchGate.
  • Georganics.
  • Dufresne, C., et al. Diethyl 2,5-bis[(2,3-dihydrothieno[3,4-b][3][5]dioxin-5-yl)methylideneamino]thiophene-3,4-dicarboxylate acetone monosolvate. Acta Crystallographica Section E, 2007 , 63(Pt 12), o4637.

  • Chen, C.-H., et al. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Molecules, 2022, 27(8), 2618.
  • Al-Mousawi, S. M., et al. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. PMC, 2021.
  • Lab-Chemicals.Com. Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, methyl ester (9CI).
  • Yilmaz, S. S., et al. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 2024, 13(1), e202300060.
  • ResearchGate.
  • RJPBCS.
  • Anizon, F., et al. Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors. European Journal of Medicinal Chemistry, 2012, 58, 171-183.
  • Organic Chemistry Portal. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio).
  • Mabkhot, Y. N., et al. Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. Acta Crystallographica Section E, 2013, 69(Pt 1), o105.
  • PubChem.

Sources

Comparative

A Researcher's Guide to the Pharmacokinetic Landscape of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid Derivatives

In the intricate world of drug discovery, understanding the pharmacokinetic profile of a compound series is as critical as elucidating its mechanism of action. For researchers and drug development professionals working w...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, understanding the pharmacokinetic profile of a compound series is as critical as elucidating its mechanism of action. For researchers and drug development professionals working with 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid derivatives, a nuanced appreciation of their absorption, distribution, metabolism, and excretion (ADME) properties is paramount to advancing lead candidates. This guide offers an in-depth, objective comparison of the pharmacokinetic differences within this promising class of molecules, supported by experimental data and methodologies, to empower informed decision-making in your research endeavors.

The thieno[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of kinase inhibitors and other therapeutic agents.[1][2] The seemingly subtle modifications to the core 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid structure can dramatically alter a molecule's journey through the body, impacting its efficacy and safety profile. This guide will dissect these differences, providing a framework for evaluating and predicting the pharmacokinetic behavior of your compounds.

The Crucial Role of Physicochemical Properties in Pharmacokinetics

The journey of a drug molecule is fundamentally governed by its physicochemical properties. For the 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid series, two key parameters that significantly influence their pharmacokinetic profiles are lipophilicity and the nature of substitutions on the pyrazine and thieno rings.

Lipophilicity (LogP): A Double-Edged Sword

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), dictates a molecule's ability to traverse cellular membranes. A well-balanced LogP is crucial for oral absorption and distribution into tissues.

  • Low LogP: Derivatives with highly polar functional groups tend to have poor membrane permeability, leading to low oral bioavailability.

  • High LogP: Conversely, highly lipophilic analogs may exhibit poor aqueous solubility, leading to dissolution-limited absorption. They may also be more susceptible to metabolic breakdown by cytochrome P450 enzymes and can have a higher affinity for plasma proteins, reducing the unbound, pharmacologically active concentration.[3]

A comparative analysis of pyrazinecarboxylic acid amides has shown a clear relationship between their structure and lipophilicity. For instance, the addition of a tert-butyl group generally increases the logP value more significantly than a chloro group at the same position.[4]

Structural Modifications: The Key to Fine-Tuning ADME

The specific substituents on the 7-amino group and other positions of the thieno[2,3-b]pyrazine core play a pivotal role in modulating the ADME properties.

Comparative Pharmacokinetic Parameters: A Data-Driven Analysis

Derivative TypeKey Structural FeatureExpected CmaxExpected TmaxExpected AUCExpected Half-life (t1/2)Key Considerations
Scaffold A: Simple Amino Substituent Small, polar R group at the 7-amino positionLowerShorterLowerShorterLikely good aqueous solubility but may suffer from rapid clearance.
Scaffold B: Lipophilic Aryl Substituent Aryl or heteroaryl ring at the 7-amino positionHigherLongerHigherLongerImproved membrane permeability and potential for higher oral bioavailability. May exhibit increased plasma protein binding.
Scaffold C: Bulky Alkyl Substituent Bulky, non-polar R group at the 7-amino positionVariableVariableVariableVariableSteric hindrance may impact metabolism, potentially increasing half-life. Solubility could be a limiting factor.
Scaffold D: Ester Prodrug Carboxylic acid masked as an esterVariable (parent) / Higher (active)Longer (active)Higher (active)Longer (active)Designed to improve oral absorption by increasing lipophilicity. In vivo hydrolysis releases the active carboxylic acid.

Causality Behind the Differences:

  • Absorption: The interplay between solubility and permeability is critical. Highly polar derivatives (Scaffold A) may be well-solvated but struggle to cross the gut wall. More lipophilic derivatives (Scaffold B) can readily pass through membranes but may have limited solubility in the gastrointestinal fluid. Ester prodrugs (Scaffold D) are a classic strategy to overcome this by temporarily masking the polar carboxylic acid.

  • Distribution: Plasma protein binding is a major determinant of the volume of distribution (Vd). Lipophilic and acidic compounds tend to bind extensively to albumin and other plasma proteins.[3][6] This reversible binding creates a reservoir of the drug but only the unbound fraction is free to exert its pharmacological effect. The pyrazine nitrogen atoms can also participate in hydrogen bonding with proteins.[7]

  • Metabolism: The thieno[2,3-b]pyrazine core and its substituents are susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver. Common metabolic pathways include oxidation, hydroxylation, and conjugation. The nature and position of substituents can influence the rate and site of metabolism. For example, blocking a potential site of metabolism with a fluorine atom can increase metabolic stability and prolong the half-life.

  • Excretion: The kidneys are the primary route of excretion for many small molecule drugs and their metabolites. Polar compounds are generally cleared more efficiently through renal excretion.

Experimental Protocols for Pharmacokinetic Evaluation

To generate the robust data required for a comprehensive pharmacokinetic comparison, a tiered approach incorporating both in vitro and in vivo assays is essential.

In Vitro ADME Assays: The Foundation

These assays provide early insights into the potential pharmacokinetic behavior of a compound series, allowing for rapid screening and prioritization.

1. Metabolic Stability Assessment in Liver Microsomes

This assay predicts the intrinsic clearance of a compound by hepatic enzymes.

Protocol:

  • Prepare Incubation Mixture: In a 96-well plate, combine liver microsomes (human, rat, or mouse), NADPH (a cofactor for CYP enzymes), and the test compound in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the plate at 37°C with shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

2. Plasma Protein Binding by Equilibrium Dialysis

This assay determines the fraction of a drug that binds to plasma proteins.

Protocol:

  • Prepare Dialysis Unit: A semi-permeable membrane separates two chambers. Add plasma to one chamber and a buffer solution containing the test compound to the other.

  • Equilibration: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated using the concentrations in the plasma and buffer chambers at equilibrium.

In Vivo Pharmacokinetic Studies: The Definitive Answer

Animal models, typically rodents, are used to determine the in vivo pharmacokinetic profile of lead candidates.

1. Oral Bioavailability and Pharmacokinetic Profiling in Rats

This study provides key parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Protocol:

  • Animal Dosing: Administer the test compound to a cohort of rats via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life for both IV and PO routes. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizing the Workflow

Pharmacokinetic_Evaluation_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies Metabolic Stability Metabolic Stability Lead Candidate Selection Lead Candidate Selection Metabolic Stability->Lead Candidate Selection Prioritization Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Lead Candidate Selection Solubility & Permeability Solubility & Permeability Solubility & Permeability->Lead Candidate Selection Rodent PK (IV & PO) Rodent PK (IV & PO) Tissue Distribution Tissue Distribution Rodent PK (IV & PO)->Tissue Distribution Clinical Candidate Nomination Clinical Candidate Nomination Tissue Distribution->Clinical Candidate Nomination Compound Library Compound Library Compound Library->Metabolic Stability Compound Library->Plasma Protein Binding Compound Library->Solubility & Permeability Lead Candidate Selection->Rodent PK (IV & PO)

Caption: A streamlined workflow for the pharmacokinetic evaluation of novel chemical entities.

Conclusion and Future Directions

The pharmacokinetic profile of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid derivatives is a complex interplay of their physicochemical properties. A systematic and data-driven approach, combining in vitro screening with definitive in vivo studies, is essential for identifying candidates with desirable drug-like properties. By understanding the structure-pharmacokinetic relationships within this series, researchers can more effectively design and synthesize molecules with optimized absorption, distribution, metabolism, and excretion profiles, ultimately increasing the probability of clinical success. Future work should focus on developing predictive in silico models for the ADME properties of this scaffold to further accelerate the drug discovery process.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

  • Binding of phenothiazine neuroleptics to plasma proteins - PubMed. [Link]

  • Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats - PubMed Central. [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed. [Link]

  • Plasma protein binding: from discovery to development - PubMed. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - MDPI. [Link]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation - MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid

This document provides a comprehensive, step-by-step guide for the proper disposal of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic compound frequently utilized in pharmaceutical research and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic compound frequently utilized in pharmaceutical research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide is designed to empower researchers with the knowledge to manage this chemical waste stream responsibly, from the point of generation to final disposal.

The core principle of this protocol is risk mitigation through informed action. The procedures outlined below are grounded in an understanding of the compound's chemical characteristics and the regulatory framework governing hazardous waste.

Hazard Assessment: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for the 7-amino derivative is not publicly available, we can infer its likely hazard profile from the parent compound, Thieno[2,3-b]pyrazine-6-carboxylic acid. The addition of an amino group may alter toxicological properties, but the fundamental handling precautions for this class of chemicals remain consistent.

Based on available data for the parent compound, this chemical should be treated as a hazardous substance with the following potential risks[1][2][3]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2].

  • Irritation: Causes skin and serious eye irritation[1][2].

  • Organ Toxicity: May cause respiratory tract irritation[2][4].

Incompatible Materials: To prevent violent reactions or degradation, avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents[1].

Given these hazards, all waste containing 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid must be managed as hazardous chemical waste from the moment it is generated[5][6].

Regulatory Framework: The Legal Mandate for Proper Disposal

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8]. These federal laws establish a "cradle-to-grave" framework for hazardous waste management. Laboratories are considered generators of hazardous waste and must comply with specific regulations regarding waste identification, accumulation, labeling, and disposal[5][9].

It is imperative to consult your institution's Environmental Health and Safety (EH&S) office, as they will provide specific guidance that incorporates federal, state, and local regulations[5]. Under no circumstances should this chemical waste be disposed of down the drain or in regular trash [10][11]. The intentional disposal of hazardous waste pharmaceuticals into the sewer system is strictly prohibited[11].

Core Disposal Protocol: A Step-by-Step Workflow

The following protocol provides a systematic approach to managing waste 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe and cost-effective disposal.

  • Solid Waste: Collect unused or contaminated 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, contaminated personal protective equipment (PPE) like gloves, and weighing papers into a designated hazardous solid waste stream.

  • Liquid Waste: Solutions containing this compound should be collected in a separate hazardous liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your institution's EH&S guidelines. For instance, halogenated and non-halogenated solvent wastes should typically be kept separate due to differences in disposal costs and methods[6].

Step 2: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE[12]:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against dust particles and splashes, preventing eye irritation[1][2].
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, as the compound is harmful upon absorption[1][2].
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.Avoids inhalation of dust, which can cause respiratory irritation[2][4].
Step 3: Waste Container Selection and Labeling

Container integrity and accurate labeling are critical for safety and compliance.

  • Container Selection: Use only compatible, leak-proof containers provided or approved by your EH&S department. The original container is often suitable if it is in good condition[13]. Ensure the container has a secure, screw-top cap[13]. Never use foodstuff containers for hazardous waste[13].

  • Labeling: Affix a hazardous waste tag to the container as soon as the first particle of waste is added[6]. The label must include[5][6][13]:

    • The words "Hazardous Waste."

    • The full chemical name: "7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid" (avoiding abbreviations).

    • The specific constituents and their estimated percentages.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The name of the Principal Investigator (PI) and the laboratory location (building and room number).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for waste storage, known as a Satellite Accumulation Area (SAA)[5][13].

  • Location: The SAA must be at or near the point of waste generation[5].

  • Storage: Keep the waste container securely capped at all times, except when adding waste[6][13]. Store the container in secondary containment to prevent spills from reaching drains[6].

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart[5][10]. Once a container is full, it must be removed from the SAA within three days[13].

Step 5: Arranging for Final Disposal
  • Request Pickup: Once your waste container is full or your experiment is complete, submit a chemical waste collection request to your institution's EH&S or equivalent department[10].

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus. This must be done by trained EH&S staff or certified contractors[10].

Disposal Decision Workflow

The following diagram outlines the decision-making process for the disposal of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid.

DisposalWorkflow cluster_generation Point of Generation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposition gen_waste Generate Waste (Solid or Liquid) wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen_waste->wear_ppe select_container Select Compatible Container wear_ppe->select_container Proceed with Handling label_container Affix & Complete Hazardous Waste Tag select_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container store_secondary Store in Secondary Containment close_container->store_secondary is_full Container Full? store_secondary->is_full is_full->add_waste No request_pickup Request EH&S Pickup is_full->request_pickup Yes ehs_collect EH&S Collects Waste for Final Disposal request_pickup->ehs_collect

Caption: Decision workflow for compliant waste management.

Decontamination and Spill Management

Empty Container Disposal

A container that held 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is considered "RCRA empty" once all waste has been removed to the extent possible.

  • Remove all contents and collect them as hazardous waste[10].

  • Deface or remove all chemical and hazard labels from the empty container[6][10].

  • Dispose of the container as regular trash, unless your institution's policy requires triple rinsing. If rinsing is required, the rinseate must be collected and disposed of as hazardous waste[10].

Spill Response

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate: Restrict access to the spill area.

  • Consult SDS: Refer to the Safety Data Sheet for specific guidance.

  • Clean-up: Use a chemical spill kit with appropriate absorbent materials. Sweep up the solid material and place it in a sealed, labeled container for disposal as hazardous waste[1][2][12].

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency EH&S number immediately.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship, ensuring that novel research does not come at the cost of personal or ecological well-being.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Thieno[2,3-b]pyrazine-6-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Thieno[3,4‐b]pyrazines and Their Applications to Low Band Gap Organic Materials. Retrieved from [Link]

  • MDPI. (n.d.). Weak Donor, Strong Acceptor Thienopyrazine-Based Polymers for Fine Tuning of LUMO Levels—Suitable Materials for Energy and Storage Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. Retrieved from [Link]

  • Advanced Biotech. (2025, January 25). Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2021, September 7). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid

Comprehensive Safety Protocol: Handling 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can utilize them safely and effectively to achieve your research goals. This guide provides a detailed operational plan for handling 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, a compound frequently utilized in the development of novel therapeutics.[1][2][3] The protocols outlined below are designed to establish a self-validating system of safety, grounded in authoritative data, to protect you and your colleagues.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with a chemical is the cornerstone of effective safety. While comprehensive toxicological data for 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is not fully elucidated, the known hazards of the parent compound, Thieno[2,3-b]pyrazine-6-carboxylic acid, and related structures provide a strong basis for a cautious approach. The primary risks are associated with its physical form as a solid powder and its chemical reactivity.

Summary of Known Hazards:

Hazard ClassificationDescriptionRationale and Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) Category 4. May be harmful if swallowed, in contact with skin, or if inhaled.[4][5]This necessitates the use of full-coverage PPE to prevent any direct contact or inhalation. The primary risk is the fine powder becoming airborne.
Skin Corrosion/Irritation Category 2. Causes skin irritation.[4][5][6][7]Direct contact can lead to inflammation and discomfort. Proper glove selection and lab coat usage are critical to prevent skin exposure.
Serious Eye Damage/Eye Irritation Category 2. Causes serious eye irritation.[4][5][7]The powder is a significant eye irritant. Chemical splash goggles are mandatory to prevent contact that could lead to serious damage.
Specific Target Organ Toxicity (Single Exposure) Category 3. May cause respiratory irritation.[4][5]Inhalation of the dust can irritate the respiratory tract. All handling of the solid must be performed in a well-ventilated area, preferably a fume hood, with appropriate respiratory protection.

Personal Protective Equipment (PPE) Specification

Based on the hazard assessment, a multi-layered PPE approach is required. The goal is to create a complete barrier between the researcher and the chemical.

  • Respiratory Protection : Due to the risk of respiratory irritation from airborne particles, a respirator is essential when handling the solid powder, especially during weighing and transferring.

    • Minimum Requirement : An N95-rated disposable respirator or a reusable elastomeric half-mask respirator with P100 (particulate) filters.

    • Rationale : These filters are highly effective at capturing fine dust particles, preventing them from entering the respiratory system. A filter conforming to EN 143 is also recommended.[5]

  • Eye and Face Protection :

    • Minimum Requirement : Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splashing or dust generation.

    • Rationale : Standard safety glasses do not offer sufficient protection from fine dust. Goggles are essential to prevent eye irritation.[4]

  • Hand Protection :

    • Minimum Requirement : Nitrile gloves. Consider double-gloving for extended procedures or when handling larger quantities.

    • Rationale : Nitrile provides good chemical resistance for incidental contact. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[4]

  • Body Protection :

    • Minimum Requirement : A buttoned lab coat, long pants, and closed-toe shoes are mandatory.

    • Rationale : This ensures no exposed skin on the arms, legs, or feet. The lab coat should be laundered separately from personal clothing.[4]

Operational and Disposal Plans

Adherence to standardized procedures is critical for minimizing risk. The following step-by-step plans provide clear guidance for key operations.

PPE Donning and Doffing Protocol

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat and Attire : Ensure your lab coat is fully buttoned, and you are wearing long pants and closed-toe shoes.

  • Respirator : Perform a seal check to ensure a proper fit.

  • Goggles/Face Shield : Position goggles securely. If required, place the face shield over the goggles.

  • Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves : Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Goggles/Face Shield : Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat : Unbutton and remove by rolling it inside-out.

  • Respirator : Remove without touching the front of the mask.

  • Hand Hygiene : Immediately wash hands thoroughly with soap and water.

Safe Handling Workflow

All manipulations of solid 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid should occur within a certified chemical fume hood to control dust.

  • Preparation : Before bringing the chemical into the hood, decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, solvent containers).

  • Weighing : Carefully open the container. Use a spatula to transfer the desired amount of powder to a weigh boat. Avoid any actions that could create dust clouds, such as tapping or shaking the container.

  • Transfer : If dissolving the compound, slowly add the powder to the solvent while stirring to prevent clumping and splashing.

  • Post-Handling : Tightly seal the main container. Decontaminate all equipment and the work surface within the fume hood.

Emergency Procedures: Spill and Exposure

Small Powder Spill (Inside a Fume Hood):

  • Alert others in the immediate area.

  • Wearing your full PPE, gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Carefully wipe up the material, working from the outside in.

  • Place the contaminated paper towels into a sealed bag for hazardous waste disposal.

  • Wipe the area with soap and water.

Skin Exposure:

  • Immediately flush the affected skin with plenty of water for at least 15 minutes.[5][6]

  • Remove any contaminated clothing while under the safety shower.

  • Seek medical attention if irritation persists.[4][5][6]

Eye Exposure:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][6]

  • Remove contact lenses if present and easy to do.[6]

  • Seek immediate medical attention.[4][5]

Disposal Plan
  • Chemical Waste : Dispose of unused 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid and any solutions containing it as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.

  • Contaminated PPE : Contaminated gloves, weigh boats, and paper towels should be collected in a designated, sealed hazardous waste container for disposal. Do not mix with general laboratory trash.[4][5]

  • Regulatory Compliance : All waste disposal must be conducted in accordance with local, state, and federal regulations.

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Planned Task with 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid CheckSolid Handling Solid Powder? Start->CheckSolid HighRisk High Risk Operations: - Weighing - Aliquoting Powder - Potential Dust Generation CheckSolid->HighRisk Yes LowRisk Lower Risk Operations: - Handling Dilute Solutions - No Aerosolization Risk CheckSolid->LowRisk No FullPPE Required PPE: - N95/P100 Respirator - Chemical Goggles - Face Shield - Nitrile Gloves (Double) - Lab Coat HighRisk->FullPPE StandardPPE Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat LowRisk->StandardPPE

Caption: PPE selection workflow based on operational risk.

This comprehensive guide is intended to empower you with the knowledge to handle 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid with the highest degree of safety. Your well-being is paramount to successful and innovative research.

References

  • Fisher Scientific. Safety Data Sheet: Thieno[2,3-b]pyrazine-6-carboxylic acid (Canada WHMIS 2015). [Link]

  • Advanced Biotech. Safety Data Sheet: 2-Methylthio-3(5/6)-methyl pyrazine synthetic. [Link]

  • MDPI. Fibers and Textiles for Personal Protective Equipment: Review of Recent Progress and Perspectives on Future Developments. [Link]

  • National Institutes of Health (NIH). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. [Link]

  • Maybridge. 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, 90%. [Link]

  • MDPI. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. [Link]

  • Journal of Materials Chemistry (RSC Publishing). Side chain engineering of fused aromatic thienopyrazine based low band-gap polymers for enhanced charge carrier mobility. [Link]

  • ResearchGate. Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. [Link]

  • ResearchGate. NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [Link]

  • National Institutes of Health (NIH). Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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